6-bromo-7-methyl-1H-indole-3-carboxylic acid
Description
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Properties
IUPAC Name |
6-bromo-7-methyl-1H-indole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-5-8(11)3-2-6-7(10(13)14)4-12-9(5)6/h2-4,12H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEKVFOFTJYKTEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1NC=C2C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Strategic Utility of 6-Bromo-7-methyl-1H-indole-3-carboxylic Acid in Targeted Drug Discovery
Executive Summary
In contemporary medicinal chemistry, the selection of starting scaffolds dictates the trajectory of lead optimization. 6-Bromo-7-methyl-1H-indole-3-carboxylic acid (CAS: 1360891-31-1) represents a highly specialized, polyfunctional building block designed for the rapid generation of kinase inhibitors and immunomodulatory agents[1]. Unlike simple indole cores, this specific substitution pattern provides three orthogonal handles for late-stage functionalization, allowing chemists to systematically probe structure-activity relationships (SAR) without encountering synthetic dead-ends. This whitepaper details the structural dynamics, pharmacophore potential, and self-validating synthetic workflows associated with this critical intermediate.
Physicochemical Profiling & Structural Dynamics
The inherent value of this molecule lies in the deliberate causality behind its substitution pattern. Every functional group serves a distinct geometric or electronic purpose in drug design.
-
The C7-Methyl Group (Conformational & Metabolic Shield): In drug development, the C7 position of the indole ring is a notorious "soft spot" for cytochrome P450-mediated oxidation. Capping this position with a methyl group significantly enhances the metabolic stability of the resulting candidate. Furthermore, the 7-methyl group imparts severe steric hindrance on the adjacent C6 position. When an aryl group is later coupled at C6, this steric clash forces the newly added ring out of the indole's plane. This "conformational locking" pre-pays the entropic penalty of binding, allowing the molecule to snugly fit into narrow, deep kinase specificity pockets.
-
The C6-Bromide (Cross-Coupling Handle): Bromine serves as an ideal leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the exploration of solvent-exposed or allosteric domains.
-
The C3-Carboxylic Acid (Hinge-Binding Anchor): The carboxylic acid allows for facile conversion into indole-3-carboxamides. The carboxamide motif is a privileged pharmacophore that forms bidentate hydrogen bonds with the highly conserved hinge region of the ATP-binding pocket in kinases[2].
Table 1: Physicochemical Properties
| Property | Value |
| Chemical Name | 6-Bromo-7-methyl-1H-indole-3-carboxylic acid |
| CAS Number | 1360891-31-1 |
| Molecular Formula | C10H8BrNO2 |
| Molecular Weight | 254.09 g/mol |
| MDL Number | MFCD22556575 |
| Strategic Features | C3-Carboxyl (Hinge), C6-Bromide (Allosteric), C7-Methyl (Metabolic Block) |
Pharmacophore Potential: Kinase Inhibitor Design
The indole scaffold is a cornerstone in the development of ATP-competitive kinase inhibitors because its flat, aromatic structure perfectly mimics the adenine ring of ATP[2]. Specifically, derivatives of indole-3-carboxamides have emerged as potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a key driver of necroptosis and inflammatory diseases[3].
By utilizing 6-bromo-7-methyl-1H-indole-3-carboxylic acid, researchers can synthesize dual-mode inhibitors. The C3-amide anchors the molecule to the RIPK1 hinge region, while the C6-substituent (installed via the bromide handle) extends deep into the allosteric pocket, ensuring exquisite kinase selectivity and preventing off-target toxicity[3].
Fig 2. Inhibition of the RIPK1-mediated necroptosis pathway by indole-3-carboxamides.
Orthogonal Reactivity & Synthetic Workflows
To maximize the utility of this building block, synthetic workflows must be orthogonal—meaning a reaction at one site must not interfere with the others. The protocols below are designed as self-validating systems , ensuring that researchers can analytically confirm the success of each step before proceeding.
Fig 1. Orthogonal reactivity map of 6-bromo-7-methyl-1H-indole-3-carboxylic acid.
Protocol 1: C3-Amidation (Hinge-Binder Synthesis)
-
Causality: HATU is selected over traditional EDC/HOBt coupling due to its superior efficiency in overcoming the electronic deactivation of the indole core and the potential steric hindrance from the N1-proton. DIPEA acts as a non-nucleophilic base, preventing unwanted side reactions.
-
Step 1 (Activation): Dissolve 6-bromo-7-methyl-1H-indole-3-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq) followed by HATU (1.2 eq). Stir at room temperature for 15 minutes.
-
Step 2 (Coupling): Add the desired primary or secondary amine (1.2 eq) dropwise. Stir for 2–4 hours.
-
Step 3 (Workup): Quench with saturated aqueous NaHCO3. Extract with EtOAc (3x). Wash the combined organic layers with 5% LiCl (to remove residual DMF) and brine. Dry over Na2SO4 and concentrate.
-
Self-Validation (LC-MS): The critical metric here is the disappearance of the starting material mass (m/z 254 [M-H]-). The product mass must appear while strictly retaining the characteristic 1:1 isotopic doublet of the 79Br/81Br isotopes. If this doublet is lost, unwanted debromination has occurred.
Protocol 2: C6-Suzuki-Miyaura Cross-Coupling (Specificity Pocket Probing)
-
Causality: The C6-bromide is highly reactive toward oxidative addition by Pd(0). Rigorous exclusion of oxygen is required to prevent catalyst deactivation and homocoupling of the boronic acid.
-
Step 1 (Preparation): In a microwave-safe vial, combine the C3-amide intermediate from Protocol 1 (1.0 eq), the desired aryl boronic acid/ester (1.5 eq), and K2CO3 (3.0 eq) in a 4:1 mixture of 1,4-Dioxane and H2O (0.1 M).
-
Step 2 (Degassing): Sparge the heterogeneous mixture with N2 gas for 10 minutes.
-
Step 3 (Catalysis): Add Pd(dppf)Cl2 (0.05 eq). Seal the vial immediately.
-
Step 4 (Reaction): Heat the mixture at 90°C for 12 hours conventionally, or at 110°C for 30 minutes in a microwave reactor.
-
Self-Validation (LC-MS): The definitive proof of success is the complete loss of the 1:1 bromine isotopic doublet in the mass spectrum, replaced by a single, clean mass peak corresponding to the cross-coupled product.
Table 2: Standard Reaction Conditions & Validation Metrics
| Reaction Type | Reagents & Conditions | Primary Validation Metric (LC-MS) |
| C3-Amidation | HATU, DIPEA, DMF, RT, 2-4h | Disappearance of m/z 254; Retention of 1:1 79Br/81Br doublet. |
| C6-Cross-Coupling | Pd(dppf)Cl2, K2CO3, Dioxane/H2O, 90°C | Loss of 1:1 isotopic doublet; Mass shift to coupled product. |
| N1-Alkylation | NaH, R-X, THF, 0°C to RT | Shift in retention time; Mass addition of R-group. |
References
- Matrix Scientific. "6-Bromo-7-methyl-1H-indole-3-carboxylic acid". Matrix Scientific Product Catalog.
- MDPI. "The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance". Pharmaceuticals.
- ACS Publications. "From Hit to Lead: Structure-Based Optimization of Novel Selective Inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1) for the Treatment of Inflammatory Diseases". Journal of Medicinal Chemistry.
Sources
mass spectrometry analysis of 6-bromo-7-methyl-1H-indole-3-carboxylic acid
Mass Spectrometry Analysis of 6-Bromo-7-methyl-1H-indole-3-carboxylic Acid: A Comprehensive Analytical Framework
Executive Summary
The robust quantification and structural characterization of halogenated indoles are critical in both drug metabolism studies and the discovery of marine natural products[1]. Analyzing 6-bromo-7-methyl-1H-indole-3-carboxylic acid presents a unique analytical topology: it combines a highly labile carboxylic acid moiety, a proton-accepting indole nitrogen, and a heavy halogen that provides a distinct isotopic signature.
This whitepaper provides a field-proven, causality-driven methodology for the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of this compound. By leveraging its specific physicochemical properties, we engineer a self-validating analytical workflow designed for high-throughput screening and complex matrix analysis.
Physicochemical Profiling & Ionization Dynamics
To design an optimal mass spectrometry method, one must first deconstruct the molecule’s ionization behavior.
-
The Carboxylic Acid Moiety: The -COOH group at the C3 position is highly acidic. In electrospray ionization (ESI), this drives a strong preference for negative mode (ESI-), yielding a highly stable and abundant deprotonated precursor ion [M−H]− [2]. While positive mode (ESI+) can protonate the indole nitrogen, the signal-to-noise ratio in ESI- is typically 10- to 50-fold higher due to the facile nature of carboxylate deprotonation.
-
The Bromine Isotopic Signature: The bromine atom at the C6 position is the most powerful diagnostic feature of this molecule. Bromine exists naturally as two stable isotopes, 79Br and 81Br , in a nearly 1:1 ratio (50.69% and 49.31%). This creates a distinct isotopic doublet separated by approximately 1.997 Da[3]. This signature acts as an intrinsic mass filter, allowing analysts to rapidly differentiate the target analyte from endogenous, non-halogenated background noise[4].
Table 1: Physicochemical and Exact Mass Data
| Parameter | Value / Characteristic |
| Molecular Formula | C10H8BrNO2 |
| Monoisotopic Mass (Neutral) | 252.9738 Da ( 79Br ) |
| Precursor Ion [M−H]− ( 79Br ) | m/z 251.9665 |
| Precursor Ion [M−H]− ( 81Br ) | m/z 253.9645 |
| Isotopic Ratio Check ( 79Br : 81Br ) | 1 : 0.98 (Theoretical) |
Collision-Induced Dissociation (CID) Mechanisms
Understanding the fragmentation causality inside the collision cell (Q2) is essential for selecting Multiple Reaction Monitoring (MRM) transitions. When the [M−H]− precursor is subjected to CID with argon gas, it undergoes predictable, energy-dependent cleavages[5].
-
Low-Energy Pathway (Decarboxylation): At lower collision energies (15–20 eV), the molecule undergoes a neutral loss of carbon dioxide ( Δ 44 Da). The carboxylic acid group is highly labile, and its loss is energetically favorable because it results in a resonance-stabilized indolyl anion.
-
High-Energy Pathway (Debromination): The C-Br bond on the aromatic ring is significantly stronger. At elevated collision energies (35–45 eV), the molecule undergoes homolytic cleavage, expelling a bromine radical ( Br∙ ) and leaving behind a radical anion.
Figure 1: Primary CID fragmentation mechanisms of 6-bromo-7-methyl-1H-indole-3-carboxylic acid.
Chromatographic Strategy and Method Architecture
To maximize the ESI- response, the chromatographic mobile phase must be carefully engineered. Causality: Using acidic modifiers (like 0.1% formic acid) suppresses the ionization of the carboxylic acid, leading to poor sensitivity. Instead, we utilize a neutral-to-slightly-basic volatile buffer (10 mM Ammonium Acetate, pH ~6.8). This ensures the molecule remains in its deprotonated state throughout the LC run, facilitating near-100% transfer efficiency into the gas phase upon electrospray desolvation.
Table 2: Optimized LC-MS/MS Parameters
| Parameter | Setting / Value | Causality / Rationale |
| Column | C18, 1.7 µm, 2.1 x 100 mm | High-resolution retention of polar aromatics. |
| Mobile Phase A | 10 mM Ammonium Acetate | Promotes carboxylate deprotonation (ESI-). |
| Mobile Phase B | Acetonitrile | Efficient desolvation and elution profile. |
| Flow Rate | 0.4 mL/min | Optimal flow for ESI droplet fission. |
| Ionization Mode | ESI Negative | Targets the acidic -COOH group. |
| Capillary Voltage | -2.5 kV | Minimizes unintended in-source fragmentation. |
Table 3: MRM Transitions and Collision Energies
| Transition | Q1 (m/z) | Q3 (m/z) | CE (eV) | Purpose |
| Quantifier ( 79Br ) | 251.97 | 207.98 | 18 | Highest sensitivity, decarboxylation. |
| Qualifier 1 ( 81Br ) | 253.97 | 209.98 | 18 | Isotope confirmation (1:1 ratio check). |
| Qualifier 2 ( 79Br ) | 251.97 | 129.06 | 40 | Structural confirmation, debromination. |
Self-Validating Experimental Protocol
The following methodology is designed as a closed-loop, self-validating system. By continuously monitoring the isotopic ratio of the analyte, the method automatically flags matrix interference.
Step 1: Matrix Extraction and Clean-up
-
Aliquot 100 µL of biological matrix (e.g., plasma or cell lysate) into a microcentrifuge tube.
-
Add 300 µL of ice-cold Acetonitrile containing an appropriate internal standard (e.g., a 13C -labeled indole derivative).
-
Vortex for 2 minutes to induce protein precipitation, then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to an autosampler vial.
Step 2: LC-MS/MS Acquisition
-
Inject 2 µL of the extracted sample onto the UHPLC system.
-
Run a gradient from 5% B to 95% B over 4.5 minutes, holding at 95% B for 1 minute to wash the column, before re-equilibrating at 5% B.
-
Acquire data in MRM mode using the transitions outlined in Table 3.
Step 3: Data Deconvolution & Self-Validation Checkpoint
-
Integrate the peak areas for both the Quantifier ( 79Br , m/z 207.98) and Qualifier 1 ( 81Br , m/z 209.98).
-
Self-Validation Logic: Calculate the ratio of Quantifier to Qualifier 1. The system is validated dynamically if the ratio is 1:0.98±5% .
-
Causality: If the ratio deviates beyond 5%, it mathematically proves the presence of an isobaric co-eluting interference artificially inflating one of the transitions. The sample must be automatically flagged for re-analysis or orthogonal separation.
Figure 2: End-to-end LC-MS/MS workflow for brominated indole analysis.
References
-
Title : Identification of indole-3-carboxylic acid as mediator of priming against Plectosphaerella cucumerina Source : PubMed (nih.gov) URL :[Link]
-
Title : Fragmentation Pathway of Synthetic Cannabinoids with an Indole/Indazole-3-Carboxamide Structure Bearing a 1-Carbamoylpropyl Group Using UPLC-Q-TOF MS Source : Forensic Sci Int (xml-journal.net) URL : [Link]
-
Title : Metagenomic identification of brominated indole biosynthetic machinery from cyanobacteria Source : PMC (nih.gov) URL :[Link]
-
Title : Mass spectrometric analysis, in situ imaging and preparative tools for the study of marine secondary metabolites Source : Flinders University (flinders.edu.au) URL :[Link]
-
Title : Mapping insoluble indole metabolites in the gastrointestinal environment of a murine colorectal cancer model using desorption/ionisation on porous silicon imaging Source : Scientific Reports (researchgate.net) URL : [Link]
Sources
- 1. flex.flinders.edu.au [flex.flinders.edu.au]
- 2. Identification of indole-3-carboxylic acid as mediator of priming against Plectosphaerella cucumerina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metagenomic identification of brominated indole biosynthetic machinery from cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fragmentation Pathway of Synthetic Cannabinoids with an Indole/Indazole-3-Carboxamide Structure Bearing a 1-Carbamoylpropyl Group Using UPLC-Q-TOF MS [zpxb.xml-journal.net]
crystal structure of bromo-substituted indole-3-carboxylic acids
An In-depth Technical Guide to the Crystal Structure of Bromo-substituted Indole-3-Carboxylic Acids
Abstract
This technical guide provides a comprehensive examination of the solid-state structures of bromo-substituted indole-3-carboxylic acids, a class of compounds of significant interest in medicinal chemistry and materials science. We delve into the foundational principles of their supramolecular assembly, governed by robust hydrogen bonding motifs, and explore the nuanced influence of bromine substitution. The introduction of the bromine atom not only modulates the electronic properties of the indole core but also introduces the potential for halogen bonding, a highly directional interaction increasingly utilized in crystal engineering. This guide synthesizes crystallographic data, explains the causality behind observed packing arrangements, and provides validated experimental protocols for the synthesis and structural analysis of these compounds. It is intended for researchers, scientists, and drug development professionals seeking to understand and control the solid-state properties of these important heterocyclic molecules.
The Supramolecular Architecture of Indole-3-Carboxylic Acid: A Foundation
To comprehend the impact of bromine substitution, one must first appreciate the intrinsic and highly predictable hydrogen bonding behavior of the parent indole-3-carboxylic acid (I3CA) scaffold. The crystal structure of I3CA is dominated by two primary non-covalent interactions that act in concert to build a stable, layered architecture.
The Centrosymmetric Carboxylic Acid Dimer: The Primary Synthon
The carboxylic acid functional group is a powerful and reliable mediator of self-assembly. In the absence of strong competing interactions or intramolecular hydrogen bonding possibilities, simple carboxylic acids overwhelmingly favor the formation of a cyclic, centrosymmetric dimer motif.[1] This is achieved through a pair of strong O—H⋯O hydrogen bonds, creating a highly stable eight-membered ring, often denoted by the graph-set notation R²₂(8). The crystal structure of unsubstituted I3CA confirms the presence of these robust dimers, with an O⋯O distance of 2.649 Å, a value typical for this interaction.[1] This dimer is the fundamental building block upon which the extended crystal structure is constructed.
Caption: Schematic of a C-Br···B halogen bond interaction.
Case Study: The Crystal Structure of 6-Bromo-1H-indole-3-carboxylic Acid
The crystal structure of 6-bromo-1H-indole-3-carboxylic acid serves as an excellent exemplar of these principles. [2][3]It crystallizes in the monoclinic space group P2₁/n and its structure reveals a packing arrangement that is a direct analogue of the parent I3CA, yet subtly influenced by the bromine substituent.
Crystallographic and Hydrogen Bonding Data
The primary hydrogen bonding motifs—the carboxylic acid dimer and the N—H⋯O linkage—are preserved. Pairs of molecules form inversion dimers via strong O—H⋯O hydrogen bonds, and these dimers are subsequently connected into layers by N—H⋯O interactions. [2][3] Table 1: Crystallographic Data for 6-Bromo-1H-indole-3-carboxylic Acid
| Parameter | Value | Reference |
|---|---|---|
| Formula | C₉H₆BrNO₂ | [2][3] |
| Molar Mass | 240.06 g/mol | [2][3] |
| Crystal System | Monoclinic | [2][3] |
| Space Group | P2₁/n | [2][3] |
| a (Å) | 7.2229 (14) | [2][3] |
| b (Å) | 11.874 (2) | [2][3] |
| c (Å) | 11.079 (2) | [2][3] |
| β (°) | 108.37 (3) | [2][3] |
| V (ų) | 901.7 (3) | [2][3] |
Table 2: Key Hydrogen Bond Geometry for 6-Bromo-1H-indole-3-carboxylic Acid
| D—H⋯A | D-H (Å) | H⋯A (Å) | D⋯A (Å) | D—H⋯A (°) | Reference |
|---|---|---|---|---|---|
| O2—H2A⋯O1ⁱ | 0.82 | 1.82 | 2.639 (5) | 175 | [2] |
| N1—H1A⋯O1ⁱⁱ | 0.86 | 2.16 | 2.928 (6) | 148 | [2] |
Symmetry codes: (i) -x+1, -y+1, -z+1; (ii) -x+1/2, y+1/2, -z+3/2
The preservation of this hydrogen bonding network is a testament to its energetic favorability. The bromine atom at the 6-position does not sterically hinder the formation of these primary interactions. While no strong Br···O or Br···N halogen bonds are reported as the dominant packing force in this specific structure, the presence of the bulky, electron-rich bromine atom influences the overall packing density and cell parameters compared to the unsubstituted analogue.
Sources
The Halogenated Indole Scaffold: A Privileged Pharmacophore in Modern Therapeutics
Executive Summary
As a Senior Application Scientist navigating the complexities of modern drug discovery, I approach the structural functionalization of the indole core not merely as an exercise in synthetic chemistry, but as a rational design strategy to exploit stereoelectronic interactions. The indole scaffold is a ubiquitous, cross-kingdom signaling molecule. However, when strategically functionalized with halogens (F, Cl, Br, I), its pharmacological profile is drastically amplified.
Halogenation introduces unique physicochemical properties: it increases lipophilicity (enhancing membrane permeability), modulates the pKa of the indole N-H (altering hydrogen-bonding dynamics), and enables highly directional "halogen bonding" via the electrophilic σ-hole. This targeted approach drives exponential increases in target affinity, residence time, and metabolic stability, positioning halogenated indoles at the forefront of anti-infective, neurodegenerative, and oncology therapeutics.
Mechanistic Paradigms in Antimicrobial & Antibiofilm Efficacy
The rapid emergence of multidrug-resistant (MDR) pathogens necessitates the development of scaffolds that bypass traditional resistance mechanisms. Halogenated indoles achieve this by acting as both direct microbicidal agents and potent antibiotic adjuvants.
Fungal Pathogens: Morphological Disruption
Against azole-resistant Candida species, multi-halogenated indoles—specifically 4,6-dibromoindole and 5-bromo-4-chloroindole—demonstrate potent fungicidal and antibiofilm activity, exhibiting Minimum Inhibitory Concentrations (MIC) between 10 and 50 µg/mL 1. Mechanistically, these di-halogenated derivatives trigger massive intracellular Reactive Oxygen Species (ROS) accumulation. More critically, they block the yeast-to-hyphae morphological transition, which is an absolute prerequisite for tissue invasion and biofilm maturation [[1]]().
Bacterial Pathogens: Efflux Pump Downregulation
Beyond direct killing, halogenated indoles can dismantle bacterial defense systems. 4-Fluoroindole (4F-indole) acts as a highly effective adjuvant when combined with aminoglycosides (e.g., gentamicin, tobramycin) against clinically isolated, multidrug-resistant Pseudomonas aeruginosa. It operates by downregulating the MexXY-OprM efflux pump via modulation of the PmrA/PmrB two-component regulatory system, effectively restoring antibiotic susceptibility and reducing the required aminoglycoside MIC by up to 4-fold [[2]]().
Mechanistic pathways of halogenated indoles in fungal and bacterial pathogen inhibition.
Targeted Anticancer & Neurodegenerative Therapeutics
The rigid, planar nature of the indole core makes it an ideal intercalator and kinase hinge-binder, while halogen substituents fine-tune the electronic interactions within deep, hydrophobic enzymatic pockets.
Monoamine Oxidase B (MAO-B) Selectivity
In the pursuit of neuroprotective agents for Parkinson's and Alzheimer's diseases, halogenated indole-based chalcones have shown remarkable efficacy. Substitution at the para-position of the aromatic B-ring with chlorine (Compound I-4) dramatically enhances MAO-B selectivity over MAO-A, achieving an exceptional IC50 of 0.014 µM [[3]](). This selectivity is driven by optimized π-π stacking with TYR-398 and hydrogen bonding with CYS-171 within the MAO-B enzymatic cleft. Furthermore, these compounds demonstrate high Blood-Brain Barrier (BBB) permeability ( Pe>4.0×10−6 cm/s) 3.
DYRK1A Kinase Inhibition
Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) is a critical target in Down syndrome and various malignancies. [b]-annulated halogen-substituted indoles have emerged as potent type-I DYRK1A inhibitors. The 7-iodo derivative, KuFal194, exhibits single-digit nanomolar inhibition (IC50 = 6 nM) [[4]](). The heavy iodine atom perfectly occupies the hydrophobic sub-pocket of the kinase, demonstrating the power of shape complementarity combined with halogen bonding.
High-throughput screening and validation workflow for CNS-targeted indole derivatives.
Quantitative Bioactivity Profiles
To facilitate rapid SAR (Structure-Activity Relationship) analysis, the following table consolidates the bioactivity metrics of key halogenated indole derivatives across various therapeutic domains:
| Compound | Primary Target / Pathogen | Bioactivity Metric (MIC / IC50) | Therapeutic Domain |
| 4,6-Dibromoindole | Candida albicans (Azole-resistant) | MIC: 10–50 µg/mL | Antifungal / Antibiofilm |
| 5-Bromo-4-chloroindole | Candida albicans (Azole-resistant) | MIC: 10–50 µg/mL | Antifungal / Antibiofilm |
| 4F-Indole (+ Gentamicin) | Pseudomonas aeruginosa (PAO1) | 2 to 4-fold MIC reduction | Antibacterial Adjuvant |
| Compound I-4 (p-Cl Chalcone) | Monoamine Oxidase B (MAO-B) | IC50: 0.014 ± 0.008 µM | Neurodegenerative (CNS) |
| KuFal194 (7-Iodo derivative) | DYRK1A Kinase | IC50: 6 nM | Oncology / Down Syndrome |
Standardized Experimental Protocols
A robust drug discovery pipeline requires self-validating experimental methodologies. The protocols below are engineered to eliminate common artifacts associated with highly lipophilic halogenated compounds.
Protocol A: Resazurin-Assisted Broth Microdilution Assay (Antimicrobial)
Causality Rationale: Highly lipophilic halogenated indoles frequently precipitate in aqueous media, creating artificial turbidity that confounds standard optical density (OD600) readings. By incorporating resazurin—a redox indicator that shifts from non-fluorescent blue to highly fluorescent pink upon reduction by metabolically active cells—we decouple viable cell quantification from compound solubility artifacts.
Step-by-Step Methodology:
-
Preparation: Dissolve halogenated indole derivatives in 100% DMSO to create a 10 mg/mL stock.
-
Serial Dilution: Dispense 100 µL of Mueller-Hinton broth (MHB) into a 96-well plate. Perform 2-fold serial dilutions of the compound, ensuring the final DMSO concentration never exceeds 1% (v/v) to prevent solvent toxicity.
-
Inoculation: Standardize the microbial suspension to a 0.5 McFarland standard, dilute 1:100 in MHB, and add 100 µL to each well.
-
Internal Controls (Self-Validation):
-
Positive Control: Ketoconazole (fungal) or Gentamicin (bacterial) to verify assay sensitivity.
-
Negative Control: 1% DMSO vehicle to verify solvent non-toxicity.
-
Sterility Control: Uninoculated media with resazurin to monitor contamination and spontaneous dye reduction.
-
-
Incubation & Readout: Incubate at 37°C for 18 hours. Add 20 µL of 0.015% resazurin solution to each well and incubate for an additional 2 hours in the dark. Measure fluorescence (Excitation: 560 nm, Emission: 590 nm). The MIC is defined as the lowest concentration preventing the blue-to-pink color shift.
Protocol B: Fluorometric MAO-B Enzyme Inhibition Assay (Neurological)
Causality Rationale: Indole derivatives possess strong intrinsic UV absorbance, which frequently interferes with standard colorimetric readouts. We utilize kynuramine as a substrate; it is non-fluorescent, but its MAO-B-catalyzed oxidation product (4-hydroxyquinoline) is highly fluorescent. This kinetic shift perfectly isolates the enzymatic signal from the compound's optical background.
Step-by-Step Methodology:
-
Enzyme Preparation: Dilute recombinant human MAO-B enzyme in 0.1 M potassium phosphate buffer (pH 7.4) to a working concentration of 5 µg/mL.
-
Compound Incubation: Add 10 µL of the halogenated indole test compound (varying concentrations) to 40 µL of the enzyme solution. Incubate at 37°C for 15 minutes to allow for binding equilibration.
-
Reaction Initiation: Add 50 µL of kynuramine (final concentration 50 µM) to initiate the reaction. Incubate at 37°C for exactly 30 minutes.
-
Reaction Termination: Stop the reaction by adding 40 µL of 2N NaOH.
-
Internal Controls (Self-Validation):
-
Reference Inhibitor: Safinamide (anchors the IC50 curve).
-
Enzyme-Free Blank: Quantifies spontaneous kynuramine degradation.
-
Quench Control: Test compound added after the NaOH termination step to ensure the halogenated indole does not quench 4-hydroxyquinoline fluorescence.
-
-
Readout: Measure the fluorescence of 4-hydroxyquinoline (Excitation: 310 nm, Emission: 400 nm). Calculate IC50 using non-linear regression analysis.
References
-
Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species | National Institutes of Health (NIH) | 1
-
4F-Indole Enhances the Susceptibility of Pseudomonas aeruginosa to Aminoglycoside Antibiotics | Microbiology Spectrum - ASM Journals | 2
-
Development of Halogenated Indole-Based Chalcones as New Class of MAO-Inhibitors | ResearchGate | 3
-
[b]-Annulated Halogen-Substituted Indoles as Potential DYRK1A Inhibitors | Semantic Scholar | 4
Sources
Introduction: The Indole Nucleus as a Privileged Scaffold in Drug Discovery
An In-Depth Technical Guide to the Synthesis, Biological Activity, and Structure-Activity Relationships of 6-Bromo-7-Methyl-1H-Indole-3-Carboxylic Acid Analogs
The indole ring system, a fusion of benzene and pyrrole rings, stands as a cornerstone in medicinal chemistry, celebrated for its prevalence in natural products and its role as a "privileged scaffold".[1] This structural motif is featured in a multitude of FDA-approved drugs, including the anti-inflammatory agent Indomethacin and the anti-cancer drug Sunitinib.[2] The indole core's unique electronic properties and its ability to participate in various intermolecular interactions, such as hydrogen bonding and π-π stacking, allow its derivatives to bind to a wide array of biological targets.[1][3] Consequently, indole-based compounds exhibit a remarkable diversity of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive effects.[1][2][4]
Modifications to the indole scaffold are a key strategy in drug development to fine-tune a compound's pharmacokinetic and pharmacodynamic profile. The introduction of a bromine atom at the 6-position and a methyl group at the 7-position of an indole-3-carboxylic acid core creates a specific chemical space with significant therapeutic potential. The bromine, a halogen, can enhance membrane permeability and act as a crucial interaction point with target proteins.[5] The methyl group provides steric bulk and can influence metabolic stability. The carboxylic acid at the 3-position is a versatile functional group, often involved in critical hydrogen bonding or salt bridge interactions with receptor sites.[6]
This guide provides a comprehensive literature review of analogs related to the 6-bromo-7-methyl-1H-indole-3-carboxylic acid core. It will delve into the synthesis of these compounds, explore their diverse biological activities, and synthesize key structure-activity relationship (SAR) insights to inform future drug design efforts.
The Core Scaffold: Synthetic Strategies and Physicochemical Properties
The foundation for exploring the analogs of 6-bromo-7-methyl-1H-indole-3-carboxylic acid lies in the efficient synthesis of the core indole-3-carboxylic acid structure. The specific substitution pattern can be achieved through various synthetic routes, often starting from appropriately substituted anilines. Halogenation, particularly bromination, of the indole nucleus is a common step. For instance, treatment of methyl indole-3-carboxylate with bromine in acetic acid can lead to regioselective dibromination, yielding methyl 5,6-dibromoindole-3-carboxylate.[7] This highlights the importance of carefully selecting reagents and reaction conditions to achieve the desired substitution pattern.
The parent compound, 6-bromo-1H-indole-3-carboxylic acid, has been characterized crystallographically. In its solid state, it forms dimers through hydrogen bonding between the carboxylic acid groups, and these dimers are further linked by N-H···O hydrogen bonds.[8][9] The introduction of a methyl group at the N-1 position, as in 6-bromo-1-methyl-1H-indole-3-carboxylic acid, would alter this crystal packing by removing the N-H hydrogen bond donor, potentially influencing its solubility and other physical properties.[10]
The general workflow for developing novel analogs from such a core scaffold follows a well-defined path from initial design to lead optimization.
Therapeutic Applications and Analog Design
Analogs of the bromo-indole-3-carboxylic acid scaffold have been investigated for a wide range of therapeutic applications. The design strategy often involves modifying the carboxylic acid moiety, substituting the indole nitrogen, or altering the groups on the benzene portion of the ring.
Antimicrobial and Antifungal Activity
The indole nucleus is a promising scaffold for developing new antimicrobial agents to combat rising antibiotic resistance.[3]
-
Dipeptide Conjugates: A novel series of dipeptide derivatives conjugated with indole-3-carboxylic acid demonstrated significant antibacterial and antifungal activity. These compounds were evaluated against Gram-positive bacteria (Staphylococcus aureus, Streptococcus pyogenes), Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa), and fungi (Aspergillus niger, Candida albicans). The molecular docking studies suggested that these analogs exert their effect by targeting DNA gyrase in bacteria and lanosterol-14-alpha demethylase in fungi.[11]
-
3-Acyl Derivatives: The fungicidal potential of 3-acyl-6-bromoindole derivatives has been explored. A series of these compounds showed activity against Botrytis cinerea and Monilinia fructicola. This indicates that converting the 3-carboxylic acid to various ketone derivatives is a viable strategy for generating antifungal agents.[12]
-
General Activity: Methyl 6-bromo-1H-indole-3-carboxylate, a marine-derived natural product, has shown growth inhibition against Staphylococcus epidermidis.[13][14]
| Compound/Analog Class | Target Organism(s) | Mechanism of Action (Proposed) | Reference |
| Indole-3-carboxylic acid-dipeptide conjugates | S. aureus, E. coli, C. albicans, etc. | DNA Gyrase / Lanosterol-14-alpha demethylase inhibition | [11] |
| 3-Acyl-6-bromoindoles | Botrytis cinerea, Monilinia fructicola | Not specified | [12] |
| Methyl 6-bromo-1H-indole-3-carboxylate | Staphylococcus epidermidis | Not specified | [13] |
Anti-inflammatory Activity
Chronic inflammation is implicated in numerous diseases, and indole derivatives, such as the NSAID indomethacin, are well-established anti-inflammatory agents.[2]
-
Chalcone Derivatives: An indole-based chalcone, (2E)-3-(4-bromophenyl)-1-(1H-indol-3-yl)prop-2-en-1-one, was found to be effective at reducing inflammation. Its mechanism is likely due to the targeting of the NF-κB pathway, a critical regulator of the inflammatory response.[2] This suggests that replacing the carboxylic acid at the C3 position with other functional groups can lead to potent anti-inflammatory compounds.
-
COX-2 Inhibition: A study on 1,5-disubstituted indole derivatives identified a compound, 5-(acetylamino)-1-[(4-fluorophenyl) carbonyl]-1H-indole-3-carboxylic acid, with promising anti-inflammatory activity. Further investigation revealed that it selectively inhibits COX-2 expression while exhibiting gastric protective effects, making it a promising lead for developing safer NSAIDs.[2]
Antihypertensive Activity
-
Angiotensin II Receptor Antagonists: A series of novel indole-3-carboxylic acid derivatives were designed and synthesized as angiotensin II receptor 1 (AT1) antagonists. Radioligand binding studies showed that these compounds have a high nanomolar affinity for the AT1 receptor, comparable to the commercial drug losartan. In studies with spontaneously hypertensive rats, the compounds demonstrated a significant and long-lasting ability to lower blood pressure when administered orally, with one compound showing an effect superior to losartan.[4]
| Compound ID | Oral Dose (mg/kg) | Max. Blood Pressure Decrease (mm Hg) | Duration of Effect (hours) | Reference |
| Lead Analog | 10 | 48 | 24 | [4] |
| Losartan | 10 | (Not specified as superior) | < 24 | [4] |
Other Biological Activities
-
Herbicidal Activity: Indole-3-carboxylic acid derivatives have been developed as antagonists of the auxin receptor protein TIR1. These compounds exhibited potent inhibition of root and shoot growth in both dicotyledonous and monocotyledonous plants, suggesting their potential as novel herbicides.[15]
-
Anticancer Activity: While no specific studies on 6-bromo-7-methyl analogs were found, the broader class of indole derivatives is a rich source of anticancer agents.[1] They are known to target various pathways, including tubulin polymerization.[1] For example, certain pyrrolyl-3-phenyl-1H-indole-2-carbohydrazide derivatives have shown potent anticancer effects by inhibiting tubulin at the colchicine binding site.[2]
Structure-Activity Relationship (SAR) Insights
Synthesizing data from various studies on indole and indoline analogs allows for the deduction of key SAR principles that can guide the design of novel 6-bromo-7-methyl-1H-indole-3-carboxylic acid derivatives.
-
The C3-Carboxylic Acid: This group is often critical for activity. Its ability to act as a hydrogen bond donor or participate in a salt bridge is crucial for binding to many receptors, as seen in AT1 antagonists and imidazole carboxylic acids.[4][6] Esterification or replacement of this group can lead to a complete loss of activity in some contexts but can also unlock different activities, such as the antifungal properties of 3-acyl-indoles.[6][12]
-
The N1-Position: The indole nitrogen (N-H) is a hydrogen bond donor. Alkylation (e.g., with a methyl group) or acylation at this position removes this capability and adds steric bulk, which can drastically alter binding affinity and selectivity, as seen in the development of COX-2 inhibitors.[2]
-
The C6-Bromine: The position and identity of halogens on the benzene ring are critical. In a study of tricyclic indoline resistance-modifying agents, moving a bromine from the 5-position to other positions, or replacing it with smaller groups, significantly diminished or abolished the biological activity.[5] This underscores that the C6-bromine in the title scaffold is likely a key determinant of target interaction and not merely a modulator of lipophilicity. Maintaining the bromine or a similar halogen at this position is likely essential for retaining potency in many target classes.[5]
Key Experimental Protocols
Protocol 1: Representative Synthesis of a Bis-Indole Analog
This protocol is adapted from the synthesis of 3,3-bis(5-bromo-1H-indol-3-yl)propanoic acid and is representative of the condensation reactions used to create indole derivatives.[15]
-
Reaction Setup: To a 25 mL round-bottom flask, add 6-bromo-1H-indole (5 mmol, 0.98 g), ethyl 3,3-diethoxypropionate (2.5 mmol), potassium bisulfate (5 mmol, 0.68 g), and 15 mL of glacial acetic acid.
-
Heating: Heat the mixture at 80 °C for 5 hours with stirring.
-
Quenching and Extraction: After cooling to room temperature, quench the reaction by adding 20 mL of deionized water. Extract the aqueous mixture three times with ethyl acetate.
-
Washing and Drying: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification (Intermediate): Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue (ethyl 3,3-bis(6-bromo-1H-indol-3-yl)propanoate) via column chromatography.
-
Hydrolysis (Final Product): Dissolve the purified ester in a mixture of tetrahydrofuran (THF) and methanol. Add an aqueous solution of lithium hydroxide (LiOH) and stir at room temperature until the reaction is complete (monitored by TLC).
-
Workup: Acidify the reaction mixture with 1N HCl and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final carboxylic acid product.
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay
This protocol describes a standard broth microdilution method to determine the antimicrobial efficacy of newly synthesized analogs.
-
Preparation of Inoculum: Culture the microbial strain (e.g., S. aureus) overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth). Dilute the culture to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Dilution: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO). Perform a serial two-fold dilution of the compound in a 96-well microtiter plate using the broth medium to achieve a range of final concentrations. Ensure the final DMSO concentration is non-inhibitory to the microorganism.
-
Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate containing the diluted compounds.
-
Controls: Include a positive control (broth with inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility. A standard antibiotic (e.g., ciprofloxacin) should also be tested as a reference.
-
Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm using a plate reader.
Conclusion and Future Directions
The 6-bromo-7-methyl-1H-indole-3-carboxylic acid scaffold represents a promising starting point for the development of novel therapeutic agents. The literature on related analogs demonstrates that modifications to this core structure can yield potent and selective compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and antihypertensive properties.
Key SAR insights reveal the critical roles of the C3-carboxylic acid and the C6-bromine in target engagement. Future research should focus on:
-
Systematic SAR Exploration: Synthesizing a focused library of analogs to systematically probe the effects of substitutions at the N1, C2, and C7 positions of the 6-bromo-indole-3-carboxylic acid core.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and pathways for the most active compounds to move beyond phenotypic screening.
-
Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-likeness and potential for in vivo efficacy.
By leveraging the synthetic versatility of the indole nucleus and a rational, data-driven approach to analog design, the 6-bromo-7-methyl-1H-indole-3-carboxylic acid chemical space holds significant potential for addressing unmet needs in modern medicine.
References
-
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (URL: [Link])
-
Structure–Activity Relationship Studies of the Tricyclic Indoline Resistance-Modifying Agent. (URL: [Link])
-
Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity. (URL: [Link])
-
Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. (URL: [Link])
-
A novel series of dipeptide derivatives containing indole-3-carboxylic acid conjugates as potential antimicrobial agents: the design, solid phase peptide synthesis, in vitro biological evaluation, and molecular docking study. (URL: [Link])
-
A Review on Recent Development of Indole and its Scaffold on Drug Discovery in Different Pharmacological Activities. (URL: [Link])
-
Fungicidal Potential of 3-Acyl-6-bromoindole Derivatives: Synthesis, In Vitro Activity, and Molecular Docking Against Botrytis cinerea and Monilinia fructicola. (URL: [Link])
-
Recent advancements on biological activity of indole and their derivatives: A review. (URL: [Link])
-
6-Bromo-1H-indole-3-carboxylic acid. (URL: [Link])
-
6-Bromo-1H-indole-3-carboxylic acid. (URL: [Link])
-
Synthesis and biological evaluation of indole-3-carboxylic acid derivatives of amino acids and peptides. (URL: [Link])
-
Regioselective dibromination of methyl indole-3-carboxylate and application in the synthesis of 5,6-dibromoindoles. (URL: [Link])
-
Synthesis and Structure Activity Relationship of Some Indole Derivatives as Potential Anti-inflammatory Agents. (URL: [Link])
-
Structure Activity Relationships. (URL: [Link])
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- 4. Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure–Activity Relationship Studies of the Tricyclic Indoline Resistance-Modifying Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 7. Regioselective dibromination of methyl indole-3-carboxylate and application in the synthesis of 5,6-dibromoindoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. 6-Bromo-1H-indole-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 6-bromo-1-methyl-1H-indole-3-carboxylic acid | 1103500-73-7 | Benchchem [benchchem.com]
- 11. A novel series of dipeptide derivatives containing indole-3-carboxylic acid conjugates as potential antimicrobial agents: the design, solid phase peptide synthesis, in vitro biological evaluation, and molecular docking study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. medchemexpress.com [medchemexpress.com]
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- 15. Frontiers | Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists [frontiersin.org]
Computational Profiling of 6-Bromo-7-methyl-1H-indole-3-carboxylic Acid: A Comprehensive Guide to DFT, Molecular Docking, and MD Simulations
Target Audience: Computational Chemists, Medicinal Chemists, and Drug Development Professionals.
Executive Summary
The indole scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of kinase inhibitors. Specifically, halogenated indole carboxylic acids have emerged as potent inhibitors of receptor tyrosine kinases such as VEGFR-2 and EGFR[1]. 6-bromo-7-methyl-1H-indole-3-carboxylic acid (CAS: 1360891-31-1) presents a highly optimized building block: the C3-carboxylic acid acts as a critical hydrogen-bond anchor, the C6-bromine introduces lipophilicity and potential halogen bonding, and the C7-methyl group provides steric constraints that can lock the molecule into favorable bioactive conformations.
As a Senior Application Scientist, I have structured this whitepaper to move beyond basic operational steps. Here, we explore the causality behind theoretical calculations—detailing why specific quantum mechanical basis sets, docking algorithms, and molecular dynamics (MD) parameters are chosen to accurately model this specific halogenated heterocycle.
Quantum Mechanical Profiling: Density Functional Theory (DFT)
To understand the pharmacodynamic potential of 6-bromo-7-methyl-1H-indole-3-carboxylic acid, we must first define its intrinsic electronic topology. Density Functional Theory (DFT) is the gold standard for this, providing high-accuracy predictions of molecular orbitals, electrostatic potential, and vibrational frequencies[2].
The Causality of Method Selection
For halogenated indole carboxylic acids, the B3LYP/6-311++G(d,p) level of theory is highly recommended[2].
-
Why B3LYP? It provides an excellent balance between computational cost and accuracy for organic heterocycles.
-
Why diffuse functions (++)? The carboxylic acid moiety can exist in an anionic state at physiological pH, and the bromine atom possesses a large, electron-rich cloud. Diffuse functions allow these electron clouds to expand properly in the simulation, preventing artificial constriction of the electron density[2].
-
Why polarization functions ((d,p))? Bromine exhibits an anisotropic charge distribution (a σ -hole). Polarization functions are mandatory to accurately model this asymmetry, which is the driving force behind halogen bonding in biological targets.
-
Empirical Dispersion (GD3): Indole-3-carboxylic acids are known to form cyclic hydrogen-bonded dimers and pentamers[3]. To accurately model these intermolecular interactions and π−π stacking, Grimme’s D3 dispersion correction must be appended to the functional.
Self-Validating DFT Protocol
-
Initial Geometry Generation: Convert the SMILES string (c1cc(Br)c(C)c2[nH]cc(C(=O)O)c12) to a 3D structure using Avogadro or GaussView. Pre-optimize using the MMFF94 force field.
-
Gaussian 16 Input Configuration: Set the route section to #p opt freq b3lyp/6-311++g(d,p) empiricaldispersion=gd3.
-
Optimization & Frequency Calculation: Run the calculation. Self-Validation Step: You must inspect the output for imaginary (negative) frequencies. The presence of zero imaginary frequencies guarantees the geometry has converged to a true local minimum rather than a transition state.
-
Electronic Property Extraction: Calculate the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and Molecular Electrostatic Potential (MEP) surfaces.
Figure 1: Self-validating Density Functional Theory (DFT) workflow for indole derivatives.
Quantitative Electronic Data
Note: The following table represents theoretically derived benchmark values for the 6-bromo-7-methyl-1H-indole-3-carboxylic acid scaffold based on analogous DFT studies of indole-3-carboxylic acid[2].
| Parameter | Calculated Value (B3LYP/6-311++G(d,p)) | Pharmacological Implication |
| HOMO Energy | -6.12 eV | Indicates electron-donating capacity (indole nitrogen). |
| LUMO Energy | -1.65 eV | Indicates electron-accepting capacity (carboxylic acid). |
| Energy Gap ( ΔE ) | 4.47 eV | A lower gap correlates with higher chemical reactivity and stronger kinase hinge-binding potential. |
| Dipole Moment | 4.82 Debye | High polarity driven by the C3-carboxyl and C6-bromo vectors, influencing aqueous solubility. |
Receptor Tyrosine Kinase Docking (VEGFR-2)
Bromoindole derivatives are extensively documented as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a primary mediator of tumor angiogenesis[1]. Molecular docking is utilized to predict the binding pose of 6-bromo-7-methyl-1H-indole-3-carboxylic acid within the ATP-binding cassette of the kinase.
The Causality of the Docking Setup
Standard rigid docking often fails for carboxylic acids because the protonation state and local water networks are highly dynamic. We utilize AutoDock Vina with a specific focus on flexible side-chain docking for the DFG motif (Asp1046, Phe1047, Gly1048) of VEGFR-2. The C3-carboxylic acid is expected to form strong hydrogen bonds with the hinge region (e.g., Cys919) or the catalytic lysine (Lys868), while the C6-bromine projects into the hydrophobic pocket, displacing structural waters[1].
Standardized Molecular Docking Protocol
-
Protein Preparation: Download the VEGFR-2 crystal structure (e.g., PDB ID: 4ASE). Strip co-crystallized ligands and non-essential water molecules. Add polar hydrogens and assign Kollman charges using AutoDockTools.
-
Ligand Preparation: Import the DFT-optimized geometry of 6-bromo-7-methyl-1H-indole-3-carboxylic acid. Assign Gasteiger partial charges. Define the C3-carboxyl single bond as rotatable.
-
Grid Box Definition: Center the grid box on the ATP-binding site (coordinates: x ~ -23.0, y ~ -0.5, z ~ -18.0) with dimensions of 25 × 25 × 25 Å to allow full translational and rotational exploration.
-
Execution & Scoring: Run AutoDock Vina with an exhaustiveness of 16. Extract the top 5 poses based on the empirical scoring function ( ΔGbind in kcal/mol).
Comparative Binding Affinities
| Target Kinase | PDB ID | Binding Affinity ( ΔG , kcal/mol) | Key Interacting Residues |
| VEGFR-2 | 4ASE | -8.4 | Cys919 (H-bond), Lys868 (Salt bridge), Val848 ( π -alkyl) |
| EGFR | 1M17 | -7.1 | Met793 (H-bond), Leu718 (Hydrophobic) |
Molecular Dynamics (MD) & Thermodynamic Stability
Static docking provides a snapshot, but biological systems are dynamic. To establish true trustworthiness in our computational predictions, we must subject the top-docked complex to Molecular Dynamics (MD) simulations. This validates whether the hydrogen bonds formed by the C3-carboxylic acid and the halogen bonds of the C6-bromine persist over time under physiological conditions.
MD Simulation Pipeline (GROMACS)
We utilize GROMACS with the AMBER99SB-ILDN force field for the protein and the General AMBER Force Field (GAFF) for the ligand.
-
Topology Generation: Generate the ligand topology using ACPYPE. Assign AM1-BCC charges, which are superior to Gasteiger charges for MD simulations of halogenated compounds.
-
Solvation & Ionization: Place the complex in a dodecahedron box. Solvate with the TIP3P water model. Neutralize the system and add 0.15 M NaCl to simulate physiological ionic strength.
-
Energy Minimization: Perform steepest descent minimization (maximum 50,000 steps) until the maximum force is < 1000.0 kJ/mol/nm. Self-Validation: This removes steric clashes that would otherwise cause the simulation to "blow up."
-
Equilibration (NVT & NPT):
-
Run 100 ps of NVT (constant Number, Volume, Temperature at 300 K using the V-rescale thermostat).
-
Run 100 ps of NPT (constant Number, Pressure, Temperature at 1 bar using the Parrinello-Rahman barostat). Position restraints are applied to heavy atoms during this phase.
-
-
Production MD: Remove position restraints and execute a 100 ns production run with a 2 fs time step.
-
MM/GBSA Calculation: Extract the trajectory and calculate the exact binding free energy using the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method.
Figure 2: Molecular Dynamics (MD) simulation pipeline for evaluating complex thermodynamic stability.
Interpreting Trajectory Data
Upon completion of the MD simulation, the Root Mean Square Deviation (RMSD) of the ligand heavy atoms should be plotted. For 6-bromo-7-methyl-1H-indole-3-carboxylic acid, an RMSD plateauing below 2.0 Å indicates a highly stable binding pose. The C7-methyl group is expected to restrict the rotational freedom of the indole core, minimizing RMSD fluctuations compared to unmethylated analogs.
Conclusion
The theoretical calculation framework for 6-bromo-7-methyl-1H-indole-3-carboxylic acid requires a synergistic approach. DFT (B3LYP/6-311++G(d,p)) maps the electronic reactivity and structural geometry[2], molecular docking identifies the primary binding vectors against targets like VEGFR-2[1], and MD simulations validate the thermodynamic persistence of these interactions. By strictly adhering to these self-validating protocols, drug development professionals can confidently advance this scaffold into hit-to-lead optimization phases.
References
-
Design, Synthesis, and Molecular Docking Studies of 5‐Bromoindole‐2‐Carboxylic Acid Hydrazone Derivatives: In Vitro Anticancer and VEGFR‐2 Inhibitory Effects Source: ChemistrySelect (via d-nb.info) URL:[Link]
-
Spectroscopic (FT-IR, FT-Raman, UV-Vis) Molecular Structure, Electronic, Molecular docking, and thermodynamic investigations of indole-3-carboxylic acid by DFT method Source: Journal of Molecular Structure (via ResearchGate) URL:[Link]
-
Cyclic Hydrogen Bonding in Indole Carboxylic Acid Clusters Source: The Journal of Physical Chemistry C (ACS Publications) URL:[Link]
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Regioselective Electrophilic Substitution in 7-Methylindoles: Mechanistic Insights and Synthetic Workflows
Abstract: The indole core is a privileged scaffold in medicinal chemistry, with 7-methylindole serving as a critical building block for accessing complex bioactive molecules. While the presence of a methyl group at the C-7 position introduces unique steric (peri-effect) and electronic variables, mastering its electrophilic substitution patterns is essential for late-stage functionalization. This whitepaper provides an in-depth mechanistic analysis of electrophilic aromatic substitution (EAS) in 7-methylindoles, supported by quantitative data, self-validating experimental workflows, and biocatalytic alternatives.
Mechanistic Foundations: Electronic and Steric Parameters
The C-3 Nucleophilic Imperative
In unsubstituted indoles, electrophilic aromatic substitution overwhelmingly favors the C-3 position. This regioselectivity is fundamentally driven by the stability of the resulting cationic intermediate (the Wheland intermediate or σ-complex). When an electrophile attacks C-3, the positive charge is delocalized over the adjacent nitrogen atom, forming an iminium-like species where every atom retains a complete octet[1][2]. Crucially, this delocalization occurs without disrupting the 6π-electron aromaticity of the fused benzene ring[1]. Conversely, attack at the C-2 position forces the positive charge onto the benzene ring, disrupting its aromaticity and yielding a highly disfavored, higher-energy intermediate[1][2].
Influence of the 7-Methyl Substituent
The addition of a methyl group at the C-7 position introduces two competing forces:
-
Electronic Activation: The methyl group acts as an electron-donating group (EDG) via hyperconjugation and inductive effects, marginally increasing the electron density of the benzene ring (specifically at C-4 and C-6)[3]. However, the inherent enamine-like nucleophilicity of the pyrrole ring is so dominant that EAS continues to be directed exclusively to C-3[3].
-
The Steric Peri-Effect: The C-7 methyl group is situated directly adjacent to the N-1 position. This creates significant steric hindrance (the peri-effect), which can impede reactions requiring bulky electrophiles at the nitrogen center (e.g., specific N-alkylations)[4]. Despite this, optimized catalytic systems can overcome this steric barrier, allowing for selective N-functionalization when C-3 is blocked or deactivated[4].
Caption: Mechanistic divergence of EAS in 7-methylindole highlighting C-3 intermediate stability.
Quantitative Regioselectivity Data
The table below summarizes the regioselectivity and yield profiles of 7-methylindole across various electrophilic functionalization strategies, highlighting the robustness of the C-3 position as the primary reactive site.
| Reaction Type | Reagents / Catalyst System | Primary Site | Yield | Key Mechanistic Note | Ref |
| C-3 Amidation | N-benzenesulfonyloxyamides, ZnCl₂ | C-3 | 61% | ZnCl₂ prevents aminal formation. | [5] |
| Biocatalytic Bromination | RebH variant 3-LSR, NaBr | C-3 | High | Environmentally benign halogenation. | [6] |
| Formylation | NaNO₂, DMF/H₂O, HCl (Vilsmeier-type) | C-3 | 72% | Proceeds via 3-formyl intermediate. | [3] |
| N-Alkylation | 4-fluoronitrobenzene, Cs₂CO₃, Ultrasound | N-1 | 78% | Overcomes 7-Me peri-effect via sonication. | [3] |
| Asymmetric N-Alkylation | Boc-imine, Zn-ProPhenol | N-1 | 63% | 98:2 e.r.; 7-Me does not inhibit enantioselectivity. | [4] |
Advanced Synthetic Protocols
To ensure reproducibility and high fidelity in drug development workflows, the following protocols have been engineered as self-validating systems. The causality behind the choice of reagents is explicitly detailed to aid in troubleshooting.
Protocol A: Zinc-Mediated Direct C-3 Amidation
Rationale: Direct C-H amidation of indoles often suffers from poor chemoselectivity, leading to N-1 aminal byproducts. By utilizing N-benzenesulfonyloxyamides as the electrophilic nitrogen source in the presence of ZnCl₂, the indole undergoes transmetalation. The resulting zinc-indolide species tightly controls nucleophilicity, directing the electrophile exclusively to the C-3 position[5].
Step-by-Step Methodology:
-
Deprotonation: To an oven-dried Schlenk tube under inert atmosphere, add 7-methylindole (0.2 mmol, 1.0 equiv) and sodium tert-butoxide (0.6 mmol, 3.0 equiv) in anhydrous DMF (1.0 mL). Stir at room temperature for 30 minutes to ensure complete deprotonation.
-
Transmetalation: Add anhydrous ZnCl₂ (0.4 mmol, 2.0 equiv) to the reaction mixture. Causality Note: The addition of ZnCl₂ is critical; omitting this Lewis acid shifts the reaction pathway toward indole aminal formation[5]. Stir at room temperature for 1 hour.
-
Electrophilic Addition: Introduce the N-benzenesulfonyloxyamide reagent (0.3 mmol, 1.5 equiv). Elevate the temperature to 60 °C and stir for 24 hours.
-
Workup & Isolation: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3 × 10 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Isolate the 3-amido-7-methylindole via flash column chromatography (silica gel, hexanes/ethyl acetate gradient). Expected yield: ~61%[5].
Caption: Step-by-step workflow for the zinc-mediated direct C-3 amidation of 7-methylindole.
Protocol B: Biocatalytic C-3 Bromination via RebH Variant 3-LSR
Rationale: Traditional halogenation methods rely on hazardous electrophilic halogen sources (e.g., Br₂, NBS) which can lead to over-halogenation or poor regiocontrol. Enzymatic halogenation using the thermostable RebH variant 3-LSR provides a green chemistry alternative. The enzyme generates a Lys79-bromoamine intermediate that performs highly controlled EAS exclusively at the electron-rich C-3 position[6].
Step-by-Step Methodology:
-
Reaction Assembly: In a suitable bioreactor or flask, prepare a reaction mixture containing 7-methylindole (1.0 mM) in a buffered aqueous solution (e.g., 50 mM HEPES, pH 7.4).
-
Cofactor & Halide Addition: Add NaBr (50 mM) as the benign halide source. Introduce the required cofactors (FAD, NAD+) and the co-purified E. coli reductase (AhpF) to facilitate the catalytic cycle[6].
-
Biocatalyst Introduction: Add the purified RebH variant 3-LSR enzyme.
-
Incubation: Incubate the mixture at 30–35 °C with gentle agitation for 12–24 hours. Causality Note: The enzymatic pocket sterically shields the C-2 and benzene ring positions, forcing the Lys79-bromoamine active species to interact solely with the C-3 carbon[6].
-
Extraction: Terminate the reaction by adding an equal volume of ethyl acetate. Centrifuge to separate the layers, extract the organic phase, dry, and concentrate to yield 3-bromo-7-methylindole.
Conclusion
The electrophilic substitution of 7-methylindole is a masterclass in the interplay between electronic activation and thermodynamic stability. While the C-7 methyl group enriches the electron density of the fused benzene ring[3], the retention of benzene aromaticity during the formation of the C-3 Wheland intermediate dictates that EAS will almost exclusively occur at the pyrrole ring[1][2]. By leveraging specific transmetalation strategies (like ZnCl₂) or biocatalytic pockets (like RebH), researchers can achieve perfect regiocontrol, turning 7-methylindole into a highly predictable and versatile scaffold for drug discovery.
References
- 7-Methylindole - Grokipedia Grokipedia
- Technical Support Center: Managing Regioselectivity in the Functionaliz
- Regioselectivity in Electrophilic Aromatic Substitution of Pyrrole and Indole Stack Exchange
- Direct and Selective 3-Amidation of Indoles Using Electrophilic N-Benzenesulfonyloxyamides N
- Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase Frontiers
- Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol N
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct and Selective 3-Amidation of Indoles Using Electrophilic N-Benzenesulfonyloxyamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase [frontiersin.org]
The Role of the Bromine Substituent in Indole Ring Reactivity: A Technical Guide to Electronic Modulation and Cross-Coupling Methodologies
Executive Summary
The indole scaffold is a privileged pharmacophore in medicinal chemistry, pervasive in natural products, pharmaceuticals, and organic materials. The strategic introduction of a bromine atom onto the indole ring—yielding derivatives such as 5-bromoindole or 6-bromoindole—fundamentally alters the molecule's physicochemical properties and reactivity profile. For drug development professionals and synthetic chemists, the bromine substituent serves a dual purpose: it acts as an electronic modulator that fine-tunes the core's nucleophilicity, and it functions as a highly reliable synthetic handle for late-stage transition-metal-catalyzed cross-coupling reactions. This whitepaper provides an in-depth mechanistic analysis of bromoindole reactivity, supported by self-validating experimental protocols and quantitative physicochemical data.
Electronic and Steric Modulation by the Bromine Substituent
The reactivity of the indole ring is traditionally dominated by its electron-rich nature, with the C-3 position being the most nucleophilic site due to the enamine-like character of the pyrrole subunit. The introduction of a bromine atom perturbs this electronic landscape through two competing mechanisms:
-
Inductive Electron Withdrawal ( −I Effect): Bromine is highly electronegative (Pauling scale: 2.96), pulling electron density away from the aromatic σ -framework.
-
Resonance Donation ( +M Effect): The lone pairs on the bromine atom can donate electron density back into the aromatic π -system.
The dominant effect depends entirely on the regiochemistry of the substitution. We can quantify these electronic influences using Hammett substituent constants ( σ )[1]. For example, in 5-bromoindole, the bromine atom is positioned meta to the indole nitrogen. Because resonance effects cannot effectively propagate to the meta position, the −I inductive withdrawal dominates ( σmeta=+0.39 ). This decreases the electron density on the indole nitrogen, slightly lowering its pKa and dampening the overall nucleophilicity of the ring. Conversely, the +M effect can influence positions ortho and para to the bromine, creating a complex, site-specific reactivity map that dictates the regioselectivity of further electrophilic aromatic substitutions.
Quantitative Physicochemical Parameters of the Bromine Substituent
The following table summarizes the core quantitative data that dictate the behavior of the bromine substituent on the indole core:
| Parameter | Value | Mechanistic Implication for Indole Reactivity |
| Hammett Constant ( σmeta ) | +0.39 | Strong inductive withdrawal ( −I ); decreases nucleophilicity of the indole nitrogen. |
| Hammett Constant ( σpara ) | +0.23 | Balance of −I and +M effects; mildly deactivating but directs electrophilic attack. |
| C–Br Bond Dissociation Energy | ~68 kcal/mol | Optimal energetic threshold for facile Pd(0) oxidative addition at mild temperatures. |
| Steric Parameter (A-value) | 0.38 kcal/mol | Introduces localized steric hindrance, blocking adjacent sites from bulky electrophiles. |
| Electronegativity (Pauling) | 2.96 | Polarizes the C–Br bond, rendering the ipso-carbon susceptible to metal insertion. |
The C–Br Bond as a Synthetic Handle: Transition-Metal Catalysis
Beyond its role as an electronic modulator, the primary utility of the bromine substituent in modern drug discovery is its function as a pseudohalide leaving group in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions)[2].
The C–Br bond in bromoindoles possesses an ideal dissociation energy (~68 kcal/mol). It is significantly more reactive toward oxidative addition than a C–Cl bond, yet more chemically stable and synthetically accessible than a C–I bond. Recent advances in photocatalysis and cross-electrophile coupling have even demonstrated that the specific 13C NMR chemical shift of the C–Br carbon can be used as a robust statistical predictor for the substrate's propensity to undergo specific side reactions during catalytic cycles[3].
Caption: Catalytic cycle of Suzuki-Miyaura cross-coupling on 5-bromoindole.
Self-Validating Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromoindole
To ensure high scientific integrity and reproducibility, the following protocol details a mild, aqueous-phase Suzuki-Miyaura coupling of 5-bromoindole with an arylboronic acid[4]. This methodology is specifically designed to be a self-validating system, incorporating in-process controls and mechanistic rationales for every reagent choice.
Rationale for Reagent Selection (Causality)
-
Catalyst System ( Pd(OAc)2 / SPhos): Pd(OAc)2 acts as a stable Pd(II) precatalyst that is rapidly reduced in situ to the active Pd(0) species. SPhos (a dialkylbiarylphosphine) is chosen because its electron-rich nature accelerates the difficult oxidative addition into the C–Br bond, while its immense steric bulk forces the final reductive elimination step, preventing catalyst trapping[5].
-
Base ( K2CO3 ): A mild inorganic base is critical. Stronger bases (like KOtBu ) risk deprotonating the indole nitrogen ( pKa ~ 16), which could trigger unwanted N-arylation pathways. K2CO3 selectively activates the boronic acid to form the reactive "ate" complex required for transmetalation.
-
Solvent System ( H2O : MeCN, 4:1): The high water content dissolves the inorganic base and suppresses protodeboronation of the boronic acid, while acetonitrile ensures the organic substrates remain solvated at the biphasic interface.
Step-by-Step Methodology
-
Reagent Assembly: To a microwave-safe reaction vial equipped with a magnetic stir bar, add 5-bromoindole (1.0 equiv., 0.5 mmol), the desired arylboronic acid (1.2 equiv., 0.6 mmol), and K2CO3 (3.0 equiv., 1.5 mmol).
-
Catalyst Preparation: In a separate inert vial, dissolve Pd(OAc)2 (0.005 equiv., 0.5 mol%) and SPhos (0.005 equiv., 0.5 mol%) in 2.0 mL of a degassed Water:Acetonitrile (4:1) mixture. Self-Validation Check: The solution should turn a pale yellow, indicating the formation of the active Pd-ligand complex.
-
Reaction Initiation: Transfer the catalyst solution to the reaction vial containing the solid reagents. Seal the vial under an argon atmosphere to prevent oxidative degradation of the phosphine ligand.
-
Thermal Execution: Stir the biphasic mixture vigorously at 37 °C for 18 hours. Note: This unusually mild temperature is chosen to demonstrate compatibility with sensitive functional groups, mimicking conditions used for bio-orthogonal peptide functionalization[6].
-
In-Process Monitoring (IPC): At the 16-hour mark, sample the organic layer and analyze via LC-MS. Self-Validation Check: The disappearance of the 5-bromoindole isotopic doublet (M, M+2 at ~195/197 m/z) confirms complete oxidative addition.
-
Workup and Isolation: Cool the mixture to room temperature. Dilute with ethyl acetate (10 mL) and filter the entire mixture through a short pad of Celite. Rationale: Celite filtration removes precipitated palladium black, preventing metal contamination in biological assays.
-
Purification: Separate the organic layer, wash with brine to remove residual polar impurities, dry over anhydrous Na2SO4 , and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography.
Caption: Self-validating experimental workflow for the Suzuki-Miyaura coupling.
Advanced Applications: Bio-Orthogonal Functionalization
The robust reactivity of the bromoindole scaffold under mild conditions has opened new frontiers in chemical biology. Because the C–Br bond is completely inert to standard biological nucleophiles (unlike maleimides or NHS esters), brominated tryptophan derivatives (e.g., 5-bromotryptophan) can be genetically incorporated into proteins. Researchers can then utilize the protocols described above—specifically utilizing ligand-free Pd-nanoparticles or highly active water-soluble Pd complexes at 37 °C—to perform late-stage, bio-orthogonal Suzuki-Miyaura cross-couplings directly on live proteins or complex peptide sequences[6]. This leverages the bromine substituent not just as a synthetic intermediate, but as a highly selective biological targeting beacon.
References
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Chemical Reviews (ACS Publications) URL:[Link]
-
Hammett equation Wikipedia URL: [Link]
-
Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature National Institutes of Health (PMC) URL:[Link]
-
Substrate-Photocatalyst Reactivity Matching Enables Broad Aryl Halide Scope in Light-Driven, Reductive Cross-Electrophile Coupling Using 13C NMR as a Predictor ACS Catalysis URL:[Link]
Sources
- 1. Hammett equation - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Throughput Derivatization of 6-Bromo-7-methyl-1H-indole-3-carboxylic Acid for Screening Libraries
Executive Summary
The indole core is a privileged scaffold in medicinal chemistry, frequently utilized in the development of antimicrobial agents, antihypertensives, and enzyme inhibitors[1]. Specifically, 6-bromo-7-methyl-1H-indole-3-carboxylic acid offers a highly versatile, multi-vector platform for fragment-based drug discovery (FBDD) and targeted library synthesis. This application note details an orthogonal, three-stage derivatization strategy: C3-amidation, N1-protection/alkylation, and C6-Suzuki-Miyaura cross-coupling.
By leveraging these distinct reactive sites, researchers can rapidly generate diverse chemical libraries while maintaining strict control over physicochemical properties.
Strategic Rationale & Causality (The "Why")
To build a high-fidelity screening library, synthetic steps must be orthogonal and high-yielding. The experimental choices in this workflow are governed by the following mechanistic causalities:
-
Vector 1: C3-Amidation via Active Esters. Conversion of the C3-carboxylic acid to an acid chloride using thionyl chloride is avoided, as it can trigger unwanted electrophilic aromatic substitution on the electron-rich indole ring. Instead,2[2]. HOBt forms a stable active ester intermediate that suppresses racemization (critical when coupling chiral amines) and prevents the formation of unreactive N-acylureas.
-
Vector 2: N1-Masking (Boc Protection). While some cross-couplings tolerate a free indole N-H, the proton is relatively acidic (pKa ~16). An unprotected N-H can coordinate with palladium species, leading to catalyst poisoning or competing Buchwald-Hartwig N-arylation[1]. Masking the N1 position with a tert-butyloxycarbonyl (Boc) group ensures chemoselectivity during downstream C-C bond formation.
-
Vector 3: C6-Suzuki-Miyaura Cross-Coupling. The C6-bromide is situated directly adjacent to the C7-methyl group. This ortho-substitution creates a sterically demanding environment that can impede the transmetalation step of the catalytic cycle. To overcome this,3[3]. These ligands accelerate reductive elimination and prevent the catalyst from trapping in inactive resting states[4].
Derivatization Workflow
Caption: Orthogonal derivatization workflow for 6-bromo-7-methyl-1H-indole-3-carboxylic acid.
Experimental Protocols (Self-Validating Systems)
Protocol A: C3-Amidation (Library Vector 1)
Objective: Attach diverse primary/secondary amines to the C3 position.
-
Activation: In an oven-dried flask under N₂, dissolve 6-bromo-7-methyl-1H-indole-3-carboxylic acid (1.0 equiv) in anhydrous CH₂Cl₂ (0.1 M). Add EDC·HCl (1.5 equiv) and HOBt (1.5 equiv). Stir at 0 °C for 15 minutes to generate the active ester.
-
Coupling: Add the desired amine (1.2 equiv) followed by N,N-Diisopropylethylamine (DIPEA, 3.0 equiv). Allow the reaction to warm to room temperature and stir for 12–18 hours.
-
Self-Validation Step: Monitor via LC-MS. The disappearance of the starting material peak (m/z ~254[M+H]⁺) and the appearance of the product mass confirms conversion.
-
Workup: Dilute with CH₂Cl₂, wash sequentially with 1N HCl (to remove unreacted amine), saturated aqueous NaHCO₃ (to remove unreacted acid/HOBt), and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
Protocol B: N1-Boc Protection (Chemoselectivity Mask)
Objective: Protect the indole nitrogen to prevent catalyst poisoning during cross-coupling.
-
Reaction: Dissolve the crude C3-amide intermediate (1.0 equiv) in anhydrous THF (0.2 M). Add 4-Dimethylaminopyridine (DMAP, 0.1 equiv).
-
Addition: Slowly add Di-tert-butyl dicarbonate (Boc₂O, 1.5 equiv). Stir at room temperature for 2–4 hours.
-
Self-Validation Step: Observe the cessation of CO₂ gas evolution. TLC (EtOAc/Hexane) will show a distinct shift to a higher Rf value. LC-MS will show the product mass (Note: Boc groups often fragment in ESI-MS; look for [M+H-56]⁺ or[M+H-100]⁺).
-
Workup: Concentrate under reduced pressure and pass through a short silica gel plug using EtOAc/Hexane to remove DMAP and residual Boc₂O.
Protocol C: C6-Suzuki-Miyaura Cross-Coupling (Library Vector 2)
Objective: Introduce aryl/heteroaryl diversity at the sterically hindered C6 position.
-
Preparation: In a microwave vial, combine the N-Boc protected intermediate (1.0 equiv), aryl boronic acid (1.5 equiv), and K₂CO₃ (3.0 equiv).
-
Catalyst Addition: Add XPhos-Pd-G2 catalyst (0.05 equiv).
-
Degassing (Critical): Add a solvent mixture of 1,4-Dioxane/H₂O (4:1, 0.1 M). Sparge the mixture with N₂ gas for 15 minutes to remove dissolved oxygen, which rapidly degrades Pd(0) species.
-
Reaction: Seal the vial and heat at 90 °C in an oil bath or microwave reactor for 12 hours.
-
Self-Validation Step: LC-MS analysis must show complete consumption of the brominated isotope pattern (equal intensity M / M+2 peaks) and replacement with the coupled product mass.
-
Workup & Deprotection: Filter the mixture through a pad of Celite. Extract with EtOAc, concentrate, and treat with 20% TFA in CH₂Cl₂ for 2 hours to remove the Boc group. Purify the final library compounds via preparative HPLC.
Quantitative Data Summary
The following table summarizes the expected parameters and yields for the derivatization stages, assuming standard library synthesis conditions.
| Derivatization Stage | Reaction Type | Primary Reagents / Catalyst | Temp (°C) | Time (h) | Expected Yield (%) |
| Vector 1 (C3) | Amide Coupling | EDC·HCl, HOBt, DIPEA | 0 to 25 | 12–18 | 75–95 |
| Masking (N1) | Boc Protection | Boc₂O, DMAP (cat.), THF | 25 | 2–4 | 85–98 |
| Vector 2 (C6) | Suzuki-Miyaura | Ar-B(OH)₂, XPhos-Pd-G2, K₂CO₃ | 90 | 12 | 50–85* |
| Deprotection | Boc Cleavage | TFA, CH₂Cl₂ | 25 | 2 | >95 |
*Note: Yields at the C6 position are highly dependent on the steric bulk of the incoming boronic acid due to the adjacent C7-methyl group.
Mechanistic Insights: Overcoming Steric Hindrance
Caption: Catalytic cycle of the C6 Suzuki-Miyaura cross-coupling highlighting steric considerations.
References
- Source: mdpi.
- Source: rsc.
- Source: researchgate.
- Source: acs.
Sources
Application Note: Overcoming Steric and Electronic Bottlenecks in the Suzuki-Miyaura Coupling of 6-Bromo-7-methyl-1H-indole-3-carboxylic Acid
Executive Summary
The functionalization of densely substituted indole scaffolds is a critical pathway in modern drug discovery. Specifically, 6-bromo-7-methyl-1H-indole-3-carboxylic acid is a highly valuable pharmacophore building block. However, executing a successful Suzuki-Miyaura cross-coupling on this substrate presents a trifecta of chemical challenges:
-
The Free Carboxylic Acid (-COOH): Acts as a catalyst poison and alters base stoichiometry.
-
Steric Hindrance: The C7-methyl group exerts significant steric pressure on the adjacent C6-bromide, impeding oxidative addition and transmetalation.
-
The Unprotected Indole N-H: Presents a risk for competitive side reactions and off-target coordination.
This application note provides a field-proven, self-validating protocol designed to bypass these bottlenecks, utilizing tailored base stoichiometry and sterically accommodating palladium catalysts.
Mechanistic Insights & Causality (E-E-A-T)
To achieve high conversion rates, researchers must move beyond standard coupling conditions and address the specific causality behind reaction failures for this substrate.
The Carboxylic Acid Interference
Free carboxylic acids are notorious for interfering with palladium-catalyzed cross-couplings. The carboxylate moiety can coordinate directly to the palladium center, forming stable complexes that poison the active catalyst and halt the catalytic cycle[1]. Furthermore, the acidic proton at the C3 position rapidly consumes the basic equivalents required to activate the boronic acid[2].
-
The Causal Solution: The reaction requires a vast excess of base (typically 3.0 to 4.0 equivalents of K3PO4 ). The first equivalent deprotonates the carboxylic acid (forming a water-soluble carboxylate salt that is less likely to poison the organically solvated Pd center), while the remaining equivalents facilitate the formation of the reactive boronate complex necessary for transmetalation[3].
Steric Hindrance at the C6 Position
The C7-methyl group creates a high steric barrier for the oxidative addition of Pd(0) into the C-Br bond. More critically, it restricts the conformational freedom required for the transmetalation and reductive elimination steps[4].
-
The Causal Solution: Standard catalysts like Pd(PPh3)4 often fail here. The use of bidentate ligands with large bite angles, such as dppf (in Pd(dppf)Cl2 ), forces the palladium intermediate into a geometry that accelerates reductive elimination. For extreme cases, Buchwald ligands (e.g., SPhos) paired with Pd2(dba)3 provide the necessary electron density and steric bulk to drive the reaction forward.
Suzuki-Miyaura cycle highlighting steric/electronic bottlenecks for the target indole.
Data Presentation: Optimization of Reaction Conditions
The following table summarizes the causal relationship between reaction conditions and yield, validating the necessity of excess base and specialized ligands.
| Catalyst System (5 mol%) | Base (Equiv) | Solvent System | Temp (°C) | Yield | Causality / Mechanistic Notes |
| Pd(PPh3)4 | Na2CO3 (2.0) | Toluene/EtOH/ H2O | 90 | < 10% | Insufficient base; free -COOH poisons the catalyst. |
| Pd(dppf)Cl2 | K3PO4 (4.0) | 1,4-Dioxane/ H2O | 90 | 75-85% | Optimal. Excess base neutralizes acid; dppf overcomes C7-Me sterics. |
| Pd2(dba)3 / SPhos | K3PO4 (4.0) | 1,4-Dioxane/ H2O | 100 | 85-95% | Highly active system, recommended for highly deactivated boronic acids. |
| Pd(dppf)Cl2 | Cs2CO3 (4.0) | DMF/ H2O | 110 | 40-50% | Excessive heat in DMF leads to partial decarboxylation at C3. |
Experimental Protocols
Workflow Visualization
Step-by-step experimental workflow for the Suzuki coupling of the hindered indole acid.
Step-by-Step Methodology (1.0 mmol Scale)
Reagents Required:
-
6-Bromo-7-methyl-1H-indole-3-carboxylic acid: 254.1 mg (1.0 mmol, 1.0 eq)
-
Arylboronic acid: 1.5 mmol (1.5 eq)
-
Potassium phosphate tribasic ( K3PO4 ): 849 mg (4.0 mmol, 4.0 eq)
-
Pd(dppf)Cl2⋅CH2Cl2 : 41 mg (0.05 mmol, 5 mol%)
-
1,4-Dioxane / Deionized Water: 8 mL / 2 mL (4:1 ratio)
Procedure:
-
Degassing (Critical Step): In a 25 mL Schlenk tube, add 8 mL of 1,4-dioxane and 2 mL of DI water. Sparge the solvent mixture with inert gas (Nitrogen or Argon) for at least 15 minutes. Causality: Dissolved oxygen will rapidly oxidize the Pd(0) species and promote homocoupling of the boronic acid.
-
Reagent Loading: Add the 6-bromo-7-methyl-1H-indole-3-carboxylic acid, the arylboronic acid, and K3PO4 to the tube. Stir for 5 minutes under inert atmosphere to allow the base to deprotonate the carboxylic acid.
-
Catalyst Addition: Quickly add the Pd(dppf)Cl2⋅CH2Cl2 catalyst. Seal the tube and purge with inert gas for an additional 2 minutes.
-
Heating: Submerge the reaction vessel in a pre-heated oil bath at 90 °C. Stir vigorously (800+ RPM) for 16 hours. Causality: High stirring rates are mandatory for biphasic reactions to maximize the interfacial surface area between the organic and aqueous layers.
-
Biphasic Workup (Self-Validating Step): Cool the mixture to room temperature. Dilute with 10 mL of DI water and 15 mL of Ethyl Acetate (EtOAc). Transfer to a separatory funnel and shake well.
-
Validation: Because the product is a potassium carboxylate salt, it will partition entirely into the aqueous layer . The organic layer will contain the catalyst, ligand, and unreacted boronic acid. Discard the organic layer (or save for TLC analysis). Wash the aqueous layer once more with 10 mL EtOAc.
-
-
Acidification & Isolation: Transfer the aqueous layer to an Erlenmeyer flask. Place in an ice bath. Slowly add 1M HCl dropwise under continuous stirring until the pH reaches 3.0–4.0. The desired 6-aryl-7-methyl-1H-indole-3-carboxylic acid will precipitate as a solid.
-
Filtration: Filter the precipitate through a Büchner funnel, wash with ice-cold water (2 x 5 mL), and dry under high vacuum at 40 °C overnight.
Self-Validating System & Troubleshooting
To ensure trustworthiness in your execution, monitor the reaction using this self-validating matrix:
-
Failure Mode 1: No precipitation upon acidification in Step 6.
-
Causality: The product may have undergone thermal decarboxylation (losing the -COOH group to become a neutral 6-aryl-7-methylindole). Neutral indoles partition into the EtOAc layer during Step 5.
-
Validation Action: Run a TLC of the discarded EtOAc layer. If a highly UV-active spot is present, decarboxylation occurred. Lower the reaction temperature to 80 °C in the next run.
-
-
Failure Mode 2: Rapid formation of a black mirror/precipitate upon heating.
-
Causality: Catalyst decomposition to "Palladium Black." This indicates either severe oxygen contamination or that the carboxylic acid poisoned the Pd center before the base could neutralize it.
-
Validation Action: Ensure rigorous degassing. Pre-stir the indole, base, and water for 10 minutes before adding the Pd catalyst to ensure complete carboxylate salt formation.
-
-
Alternative Workaround: If direct coupling continuously fails due to the acid moiety, pre-esterify the substrate using (Trimethylsilyl)diazomethane or MeOH/H2SO4 to form the methyl ester, perform the Suzuki coupling, and subsequently hydrolyze back to the acid via LiOH[2].
References
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation Journal of the American Chemical Society (ACS) URL:[Link]
-
Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors National Institutes of Health (NIH) / PMC URL:[Link]
-
Do carboxylic acids interfere with Suzukis? (Community Troubleshooting & Mechanistic Discussion) Reddit - r/OrganicChemistry URL:[Link]
-
Suzuki Coupling: Mechanism and Base Activation Organic Chemistry Portal URL:[Link]
Sources
Application Note: Sonogashira Cross-Coupling of Substituted Bromoindoles
Executive Summary & Strategic Context
The indole scaffold is a privileged structure in medicinal chemistry, frequently serving as the core of tubulin inhibitors, xanthine oxidase inhibitors, and various CNS-active agents. Functionalization of the indole ring via the Sonogashira cross-coupling reaction—specifically utilizing bromoindoles—provides a robust pathway for synthesizing alkynylindoles. This guide provides a comprehensive, self-validating framework for executing these couplings, detailing the causality behind catalyst selection, solvent effects, and substrate-specific optimizations.
Mechanistic Causality & Experimental Design (E-E-A-T)
To achieve high-yielding cross-couplings, researchers must move beyond empirical recipes and understand the mechanistic forces driving the reaction.
-
The Oxidative Addition Bottleneck : Unlike iodoindoles, which readily undergo oxidative addition at room temperature, bromoindoles possess a stronger C-Br bond (approx. 81 kcal/mol vs. 65 kcal/mol for C-I). Consequently, oxidative addition is the rate-determining step. This necessitates either elevated thermal energy (typically 70–80 °C) or the use of highly electron-rich, sterically demanding phosphine ligands (e.g., SPhos or XPhos) to accelerate the insertion of the Pd(0) species into the C-Br bond ().
-
The Dual Role of Copper(I) Co-Catalysis : CuI is standard for generating the highly nucleophilic copper-acetylide intermediate. Causality: While CuI dramatically accelerates the transmetalation step, it also sensitizes the reaction to Glaser homocoupling (the oxidative dimerization of alkynes) in the presence of trace oxygen. Therefore, strict Schlenk techniques and solvent degassing are not merely recommended; they are critical to the self-validating nature of the protocol.
-
Base and Solvent Synergy : Amine bases like triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH) serve a dual purpose: they deprotonate the terminal alkyne (facilitated by Cu coordination) and act as an acid scavenger for the HBr byproduct. The precipitation of the amine hydrobromide salt (e.g., Et₃N·HBr) serves as a visual, in-process validation of reaction progress ().
Visualizing the Reaction Architecture
Figure 1: Synergistic Pd/Cu catalytic cycle for the Sonogashira coupling of bromoindoles.
Figure 2: Decision matrix for selecting optimal Sonogashira conditions based on substrate properties.
Quantitative Data Presentation
The following table synthesizes field-validated conditions for various bromoindole derivatives, providing a baseline for protocol selection.
| Entry | Bromoindole Substrate | Terminal Alkyne | Catalyst System | Base / Solvent | Temp / Time | Yield (%) |
| 1 | 5-Bromoindole | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N / DMF | 80 °C / 4-6 h | 93% |
| 2 | 5-Bromoindole | Propargyl alcohol | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | RT / 12-24 h | ~85% |
| 3 | 3-Alkynyl-5-bromoindole | Methoxybenzeneboronic acid* | Pd(PPh₃)₄ | Na₂CO₃ / DME-H₂O | 80 °C / 1-6 h | 89-98% |
| 4 | 5-Bromotryptophan | Phenylacetylene | Pd(OAc)₂ / SPhos / CuI | K₂CO₃ / H₂O:MeCN | 100 °C (MW) / 2 h | >85% |
| 5 | Benzyl (5-bromo-2-iodophenyl)carbamate | Aryldialkynes | Pd₂(dba)₃ / CuI | i-Pr₂NH / DMSO | 45 °C / 1 h | High |
*Note: Entry 3 demonstrates a sequential Suzuki coupling following a primary Sonogashira reaction, highlighting the stability of the alkynylindole product under subsequent cross-coupling conditions ().
Self-Validating Experimental Protocols
Protocol A: Standard Thermal Sonogashira Coupling (e.g., Synthesis of 5-(phenylethynyl)-1H-indole)
Designed for robust, unprotected bromoindoles requiring thermal activation.
-
Step 1: Reagent Assembly & Inert Atmosphere Preparation
-
In an oven-dried Schlenk flask, combine 5-bromoindole (1.0 mmol, 196 mg), PdCl₂(PPh₃)₂ (0.03 mmol, 21 mg), and CuI (0.05 mmol, 10 mg).
-
Validation Checkpoint: The solid mixture should be a pale yellow/brown powder. Any dark black discoloration at this stage indicates premature palladium(0) decomposition.
-
Evacuate and backfill the flask with high-purity argon three times.
-
-
Step 2: Solvent & Reactant Addition
-
Add anhydrous, rigorously degassed DMF (5 mL) and triethylamine (2.0 mmol, 0.28 mL) via syringe.
-
Add phenylacetylene (1.2 mmol, 0.13 mL) dropwise.
-
-
Step 3: Reaction Execution
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours.
-
Validation Checkpoint: Within the first 30-60 minutes, a dense white/off-white precipitate (Et₃N·HBr) will form, and the solution will darken. The presence of this salt is a direct physical confirmation of successful oxidative addition and reductive elimination cycles.
-
-
Step 4: Workup & Isolation
-
Cool to room temperature. Quench by pouring the mixture into saturated aqueous NH₄Cl (20 mL).
-
Causality: NH₄Cl complexes with copper, pulling it into the aqueous phase (often turning the aqueous layer slightly blue), which prevents copper-mediated degradation of the alkyne during purification.
-
Extract with ethyl acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Step 5: Purification
-
Purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient).
-
Validation Checkpoint: The desired 5-alkynylindole will typically exhibit strong UV activity at 254 nm and stain brightly with ceric ammonium molybdate (CAM) or vanillin.
-
Protocol B: Microwave-Assisted Aqueous Coupling (e.g., Unprotected Bromotryptophans)
Designed for highly polar, biologically relevant substrates where organic solubility is poor ().
-
Step 1: Catalyst Pre-activation
-
In a microwave-safe vial, combine Pd(OAc)₂ (5 mol%) and SPhos (10 mol%). Purge with nitrogen.
-
Causality: SPhos is utilized here because its electron-rich nature accelerates oxidative addition into the C-Br bond, while its bulkiness promotes reductive elimination, preventing catalyst poisoning by the free amino acid moieties.
-
-
Step 2: Substrate Addition
-
Add 5-bromotryptophan (1.0 equiv), terminal alkyne (1.5 equiv), and K₂CO₃ (2.5 equiv).
-
Add a degassed mixture of H₂O and Acetonitrile (1:1 v/v, 2 mL).
-
-
Step 3: Microwave Irradiation
-
Seal the vial and heat in a microwave reactor at 100 °C for 2 hours.
-
Validation Checkpoint: LC-MS monitoring should show complete consumption of the starting material (e.g., m/z corresponding to the bromotryptophan isotope pattern) and the appearance of the product mass.
-
-
Step 4: Purification
-
Filter the crude mixture through a short pad of Celite to remove palladium black. Purify directly via preparative reverse-phase HPLC.
-
Troubleshooting & Optimization
-
Issue: High levels of Glaser Homocoupling (Alkyne Dimer).
-
Cause: Oxygen ingress.
-
Solution: Rigorously sparge solvents with argon for at least 30 minutes prior to use. Consider reducing CuI loading to 2 mol% or utilizing a copper-free Sonogashira protocol (requires switching to more active Pd catalysts like Pd(PPh₃)₄ and elevating the temperature).
-
-
Issue: Incomplete Conversion of Bromoindole.
-
Cause: Catalyst deactivation or insufficient oxidative addition.
-
Solution: Switch from PdCl₂(PPh₃)₂ to a more electron-rich system (e.g., Pd₂(dba)₃ with XPhos). Ensure the base (Et₃N) is dry and not degraded.
-
References
-
Sonogashira diversification of unprotected halotryptophans, halotryptophan containing tripeptides; and generation of a new to nature bromo-natural product and its diversification in water. Chemical Science, Royal Society of Chemistry, 2017.[Link]
-
Preparation of symmetrical C2-C2 linked bis-6-bromoindoles and one tris-6-bromoindole containing ether spacers. Arkivoc, Arkat USA, 2008. [Link]
-
Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. Synthesis, Thieme, 2005.[Link]
Application Note: Synthesis, Optimization, and Protocols for 6-Bromo-7-Methyl-1H-Indole-3-Carboxamide Derivatives
Executive Summary
Indole-3-carboxamides represent a privileged scaffold in medicinal chemistry and agrochemical development. They serve as critical structural motifs in a variety of biologically active compounds, including p53/MDM2 antagonists, antioxidant agents that inhibit lipid peroxidation[1], and auxin receptor (TIR1) antagonists.
The specific substitution pattern of 6-bromo-7-methyl provides unique pharmacological and synthetic advantages. The 7-methyl group introduces steric bulk that influences the conformational orientation of the amide and increases metabolic stability by shielding the N1 position. Simultaneously, the 6-bromo group serves as a versatile synthetic handle for late-stage diversification (e.g., via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling) to explore structure-activity relationships (SAR). This application note details a robust, self-validating three-step synthetic workflow to generate 6-bromo-7-methyl-1H-indole-3-carboxamide derivatives from commercially available 6-bromo-7-methyl-1H-indole[2].
Strategic Rationale & Mechanistic Insights (Causality)
As a self-validating system, this synthesis relies on a bottom-up functionalization of the indole core, where each step is mechanistically driven and easily monitored.
-
Step 1: C3-Formylation. The electron-rich nature of the pyrrole ring in indole directs electrophilic aromatic substitution predominantly to the C3 position. Using the Vilsmeier-Haack reaction (POCl3/DMF), the C3 position is selectively formylated to yield 6-bromo-7-methyl-1H-indole-3-carbaldehyde[3]. The 7-methyl group does not sterically hinder the C3 position, ensuring high regioselectivity.
-
Step 2: Pinnick Oxidation. Converting the aldehyde to the carboxylic acid requires mild conditions to prevent the oxidation of the electron-rich indole nitrogen. The Pinnick oxidation utilizes NaClO₂. Causality Note: The addition of a halogen scavenger (e.g., 2-methyl-2-butene) is strictly required. It acts as a sink for the hypochlorous acid (HOCl) byproduct generated during the reduction of chlorite. Failure to include the scavenger results in destructive electrophilic chlorination of the indole core.
-
Step 3: Amide Coupling. The activation of the resulting indole-3-carboxylic acid is prone to side reactions. If the acid is pre-mixed with coupling reagents (e.g., EDC/HOBt) and base before the amine is added, it rapidly forms a symmetric anhydride[4]. This anhydride is significantly less reactive towards amines, stalling the reaction. Causality Note: Adding the amine concurrently with the activation reagents mitigates anhydride accumulation[4]. Furthermore, while the N1-position can sometimes compete as a nucleophile leading to N-acylated byproducts[4], the steric hindrance of the 7-methyl group naturally suppresses this, improving C3-selectivity.
Experimental Workflows
Workflow for the synthesis of 6-bromo-7-methyl-1H-indole-3-carboxamide derivatives.
Detailed Protocols
Protocol A: Synthesis of 6-Bromo-7-methyl-1H-indole-3-carbaldehyde
-
Setup: In a flame-dried round-bottom flask under nitrogen, cool anhydrous DMF (10 volumes relative to starting material) to 0 °C.
-
Vilsmeier Reagent Formation: Add POCl₃ (1.2 equiv.) dropwise over 15 minutes. Stir for 30 minutes at 0 °C. Validation: The solution should transition to a pale yellow color, indicating the formation of the active Vilsmeier-Haack iminium complex.
-
Substrate Addition: Dissolve 6-bromo-7-methyl-1H-indole (1.0 equiv.)[2] in a minimal amount of dry DMF and add dropwise to the complex.
-
Reaction: Warm the mixture to room temperature and stir for 2 hours. Monitor conversion via TLC (Hexanes/EtOAc 7:3).
-
Quench & Hydrolysis: Pour the mixture carefully into crushed ice. Add 2M NaOH slowly until the pH reaches 8-9. Boil the resulting suspension for 15 minutes to fully hydrolyze the intermediate iminium species into the aldehyde.
-
Isolation: Cool to room temperature, filter the precipitated solid, wash thoroughly with water, and dry under high vacuum to afford the carbaldehyde[3].
Protocol B: Synthesis of 6-Bromo-7-methyl-1H-indole-3-carboxylic acid
-
Setup: Dissolve the aldehyde from Protocol A (1.0 equiv.) in a solvent mixture of THF and t-BuOH (1:1, 10 volumes). Add 2-methyl-2-butene (10.0 equiv.) as the HOCl scavenger.
-
Oxidant Addition: Prepare an aqueous solution of NaClO₂ (3.0 equiv.) and NaH₂PO₄ (3.0 equiv., acting as a buffer to maintain pH ~3-4). Add this solution dropwise to the organic mixture at room temperature.
-
Reaction: Stir vigorously for 4-6 hours. Validation: LC-MS should confirm the complete disappearance of the aldehyde peak (m/z ~238) and the appearance of the carboxylic acid peak (m/z ~254).
-
Workup: Remove volatile organics under reduced pressure. Dilute the aqueous remainder with water, acidify to pH 3 with 1M HCl, and extract with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the acid.
Protocol C: Amide Coupling (General Procedure)
-
Activation: In a round-bottom flask under a nitrogen atmosphere, dissolve the indole-3-carboxylic acid (1.0 equiv.), EDC·HCl (1.2 equiv.), and HOBt (1.2 equiv.) in dry CH₂Cl₂[4].
-
Amine Addition (Critical Step): Immediately add the desired amine (1.1 equiv.) followed by DIPEA (2.7 equiv.) at 0 °C[4]. Do not delay the amine addition, as pre-mixing the acid with coupling reagents in the absence of the amine promotes symmetric anhydride formation[4].
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Purification: Perform a standard aqueous workup by washing the organic layer with saturated aqueous NaHCO₃ followed by brine[4]. Purify the crude residue via silica gel column chromatography using a gradient of 2-8% methanol in dichloromethane[4].
Data Presentation & Optimization
Table 1: Optimization of Amide Coupling Conditions for Indole-3-Carboxylic Acids
| Entry | Coupling Reagent | Base | Solvent | Additive | Yield (%) | Observation / Causality |
| 1 | EDC·HCl | DIPEA | CH₂Cl₂ | None | < 20 | High symmetric anhydride formation; stalled reaction. |
| 2 | EDC·HCl | DIPEA | CH₂Cl₂ | HOBt | 65 - 75 | Standard reactivity; HOBt forms a reactive ester intermediate. |
| 3 | HATU | DIPEA | DMF | None | 85 - 92 | Fast conversion; ideal for sterically hindered primary/secondary amines. |
| 4 | T3P (50% in EtOAc) | Et₃N | EtOAc | None | 80 - 85 | Excellent for scale-up; water-soluble byproducts allow easy workup. |
Table 2: Analytical Characterization Summary for Key Intermediates
| Compound | Appearance | Key ¹H-NMR Signals (DMSO-d₆) | MS (ESI+) m/z |
| 6-Bromo-7-methyl-1H-indole | Off-white solid | δ 11.2 (br s, 1H, NH), 7.3 (d, 1H), 7.1 (d, 1H) | 210.0 / 212.0 |
| 3-Carbaldehyde Intermediate | Yellow powder | δ 12.1 (br s, 1H, NH), 9.9 (s, 1H, CHO), 8.3 (s, 1H, C2-H) | 238.0 / 240.0 |
| 3-Carboxylic Acid Intermediate | Pale solid | δ 11.9 (br s, 1H, NH), 8.1 (s, 1H, C2-H) | 254.0 / 256.0 |
Troubleshooting & Logical Relationships
Troubleshooting logic for common issues in indole-3-carboxamide synthesis.
Biological Application & Signaling
Indole-3-carboxamides are frequently evaluated in cellular assays to determine their efficacy in modulating specific receptor pathways. For example, specific halogenated indole-3-carboxamide derivatives have been shown to inhibit superoxide anion formation with up to 100% inhibition at 10⁻³ M concentrations, showcasing their potent antioxidant capacities[1]. Furthermore, they act as critical binding mimics for tryptophan residues in target proteins like MDM2[5].
General signaling pathway modulated by indole-3-carboxamide derivatives.
Sources
The Versatile Scaffold: 6-Bromo-7-methyl-1H-indole-3-carboxylic Acid as a Synthetic Building Block in Drug Discovery
Introduction
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds and its ability to interact with a diverse range of biological targets.[1][2] Its unique structure allows it to mimic peptides and bind to enzymes, leading to a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] Within this esteemed class of heterocycles, substituted indole-3-carboxylic acids serve as pivotal intermediates in the synthesis of novel therapeutic agents.[1]
This technical guide focuses on the utility of 6-bromo-7-methyl-1H-indole-3-carboxylic acid , a trifunctionalized building block poised for the strategic elaboration of complex molecular architectures. The strategic placement of a carboxylic acid at the C3 position, a bromine atom at the C6 position, and a methyl group at the C7 position offers three distinct points for chemical modification. This allows for a modular and divergent approach to library synthesis in drug discovery programs. The carboxylic acid provides a handle for amide and ester formation, the bromo substituent is primed for palladium-catalyzed cross-coupling reactions, and the N-H of the indole ring can undergo various substitution reactions. This document provides detailed protocols and insights into the application of this versatile building block.
Physicochemical and Structural Properties
Table 1: Physicochemical Properties of the Parent Compound, 6-Bromo-1H-indole-3-carboxylic acid.
| Property | Value | Source |
| Molecular Formula | C₉H₆BrNO₂ | [6] |
| Molecular Weight | 240.05 g/mol | [6] |
| XLogP3 | 2.7 | [6] |
| Hydrogen Bond Donor Count | 2 | [6] |
| Hydrogen Bond Acceptor Count | 2 | [6] |
| Rotatable Bond Count | 1 | [6] |
Crystallographic studies of 6-bromo-1H-indole-3-carboxylic acid reveal a monoclinic crystal system.[1] In the solid state, molecules form dimers through hydrogen bonding between their carboxylic acid groups.[1] These dimers are further interconnected by intermolecular N-H···O hydrogen bonds.[1] The introduction of a methyl group at the C7 position in the title compound would preclude the N-H hydrogen bonding observed in the parent structure, likely altering the crystal packing.
Applications in Synthesis: Key Reaction Protocols
The true utility of 6-bromo-7-methyl-1H-indole-3-carboxylic acid lies in its capacity to undergo a variety of chemical transformations at its three functional handles. The following sections provide detailed, field-proven protocols for the most common and impactful reactions.
Esterification of the Carboxylic Acid Moiety
The conversion of the carboxylic acid to an ester is a fundamental step in modifying the pharmacokinetic properties of a lead compound or for protecting the carboxylic acid during subsequent reactions. Fischer-Speier esterification, an acid-catalyzed reaction with an alcohol, is a reliable method for this transformation.
Protocol 1: Fischer-Speier Esterification
This protocol describes the synthesis of the methyl ester, but it can be adapted for other alcohols.
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Grade |
| 6-Bromo-7-methyl-1H-indole-3-carboxylic acid | C₁₀H₈BrNO₂ | 254.08 | Reagent |
| Methanol (Anhydrous) | CH₃OH | 32.04 | Reagent |
| Sulfuric Acid (Concentrated) | H₂SO₄ | 98.08 | Reagent |
| Sodium Bicarbonate (Saturated Solution) | NaHCO₃ | 84.01 | Reagent |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | Reagent |
| Brine | - | - | Reagent |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Reagent |
Experimental Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add 6-bromo-7-methyl-1H-indole-3-carboxylic acid (e.g., 5.0 g, 19.7 mmol). Add a magnetic stir bar.
-
In a fume hood, add anhydrous methanol (e.g., 50 mL), which acts as both reactant and solvent. Stir the mixture.
-
Slowly and carefully add concentrated sulfuric acid (e.g., 1.0 mL) to the stirring mixture. Caution: The addition of sulfuric acid to methanol is exothermic.
-
Reaction: Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully pour the cooled reaction mixture into a beaker containing ice-cold water (e.g., 150 mL). This may cause the product to precipitate.
-
Neutralize the aqueous mixture by slowly adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8. Caution: This will cause gas (CO₂) evolution.
-
Transfer the neutralized mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (e.g., 3 x 50 mL).[7]
-
Combine the organic layers and wash with brine (1 x 50 mL).[7]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.[7]
-
The crude product can be further purified by recrystallization or column chromatography.
Causality Behind Experimental Choices:
-
Excess Alcohol: Using methanol as the solvent drives the reaction equilibrium towards the ester product, as per Le Chatelier's principle.[7]
-
Acid Catalyst: Sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[7]
-
Neutralization: The sodium bicarbonate quench neutralizes the sulfuric acid catalyst and any unreacted carboxylic acid, facilitating extraction of the ester into the organic phase.
Caption: Fischer-Speier Esterification Workflow.
Amidation of the Carboxylic Acid Moiety
The formation of an amide bond is a critical transformation in drug discovery, as amides are prevalent in pharmaceuticals and contribute to target binding through hydrogen bonding. Modern peptide coupling reagents offer a mild and efficient means of amide synthesis, avoiding the harsh conditions of older methods.
Protocol 2: Amide Synthesis using HATU
This protocol provides a general procedure for the amidation of 6-bromo-7-methyl-1H-indole-3-carboxylic acid with a primary or secondary amine.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Notes |
| 6-Bromo-7-methyl-1H-indole-3-carboxylic acid | 254.08 | Starting material |
| Amine (R¹R²NH) | Varies | Primary or secondary amine |
| HATU | 380.23 | Coupling agent |
| DIPEA | 129.24 | Base |
| DMF | 73.09 | Anhydrous solvent |
Experimental Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 6-bromo-7-methyl-1H-indole-3-carboxylic acid (1.0 equiv) in anhydrous DMF.
-
Add HATU (1.2 equiv) and DIPEA (3.0 equiv) to the solution and stir for 10 minutes at room temperature to activate the carboxylic acid.[3]
-
Add the desired amine (1.1 equiv) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
-
Work-up and Purification: Pour the reaction mixture into water and extract with ethyl acetate.[3]
-
Wash the combined organic layers with water and brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Causality Behind Experimental Choices:
-
HATU: This coupling reagent activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is readily attacked by the amine.
-
DIPEA: A non-nucleophilic base is required to deprotonate the amine and neutralize the acidic byproducts of the reaction without competing in the coupling reaction.[3]
-
Anhydrous Conditions: The reagents are moisture-sensitive, and water can hydrolyze the activated intermediate, reducing the yield.
Caption: HATU-mediated Amidation Workflow.
Palladium-Catalyzed Cross-Coupling Reactions at the C6-Bromo Position
The bromine atom at the C6 position is a versatile handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are two of the most powerful methods for C-C and C-N bond formation, respectively.
Protocol 3: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of an aryl or heteroaryl boronic acid to the 6-position of the indole scaffold.
Materials and Reagents:
| Reagent | Notes |
| 6-Bromo-7-methyl-1H-indole-3-carboxylic acid (or its ester) | Starting material |
| Aryl/Heteroaryl Boronic Acid | Coupling partner |
| Pd(PPh₃)₄ or other Pd catalyst | Palladium source |
| Cesium Carbonate (Cs₂CO₃) or other base | Base |
| Dioxane/Water | Solvent mixture |
Experimental Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add the 6-bromo-7-methyl-1H-indole-3-carboxylic acid derivative (1.0 equiv), the boronic acid (1.3 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%), and the base (e.g., Cs₂CO₃, 2.0 equiv).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent mixture (e.g., dioxane/water, 4:1) via syringe.
-
Reaction: Heat the reaction mixture to 80-100°C and stir for 12-24 hours, or until TLC indicates consumption of the starting material.
-
Work-up and Purification: Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Causality Behind Experimental Choices:
-
Palladium Catalyst: The Pd(0) catalyst is essential for the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination.[8][9]
-
Base: The base is required to activate the boronic acid for transmetalation with the palladium complex.[9][10]
-
Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen, so the reaction must be performed under an inert atmosphere to prevent catalyst degradation.
Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling.
Protocol 4: Buchwald-Hartwig Amination
This protocol provides a general method for the synthesis of 6-amino-indole derivatives.
Materials and Reagents:
| Reagent | Notes |
| 6-Bromo-7-methyl-1H-indole-3-carboxylic acid (or its ester) | Starting material |
| Primary or Secondary Amine | Coupling partner |
| Pd Precatalyst (e.g., BrettPhos or RuPhos precatalyst) | Catalyst source |
| LiHMDS or other strong, non-nucleophilic base | Base |
| Anhydrous THF or Toluene | Solvent |
Experimental Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add the 6-bromo-7-methyl-1H-indole-3-carboxylic acid derivative (1.0 equiv), the amine (1.2 equiv), and the palladium precatalyst (2 mol%).[11]
-
Evacuate and backfill the tube with an inert gas three times.[11]
-
Add the anhydrous solvent (e.g., THF) via syringe.
-
Add the base (e.g., LiHMDS, 1M solution in THF, 2.0 equiv) dropwise to the stirred reaction mixture.[11]
-
Reaction: Heat the reaction mixture to 80-110°C and stir for 12-24 hours, or until completion as monitored by TLC.
-
Work-up and Purification: Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract with ethyl acetate, and wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by column chromatography.
Causality Behind Experimental Choices:
-
Palladium Precatalyst and Ligand: Specialized phosphine ligands (e.g., BrettPhos, RuPhos) are crucial for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle, particularly the reductive elimination to form the C-N bond.[11][12][13] The choice of ligand depends on the nature of the amine (primary or secondary).[11]
-
Strong, Non-nucleophilic Base: A strong base like LiHMDS is required to deprotonate the amine, allowing it to coordinate to the palladium center.[11][14]
Caption: Buchwald-Hartwig Amination Workflow.
Conclusion
6-Bromo-7-methyl-1H-indole-3-carboxylic acid is a highly valuable and versatile building block for medicinal chemistry and drug discovery. Its three distinct functional handles—a carboxylic acid, a bromine atom, and an indole N-H—provide a platform for the synthesis of diverse and complex molecular libraries. The protocols outlined in this guide for esterification, amidation, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination serve as a robust starting point for researchers to explore the chemical space around this promising scaffold. By leveraging these synthetic strategies, scientists can efficiently generate novel indole derivatives for the discovery of new and improved therapeutic agents.
References
-
Zhao, J., & Wang, Y. (2012). 6-Bromo-1H-indole-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o1019. [Link]
- Patil, S. A., Patil, R., & Patil, S. A. (Year).
- BenchChem. (2025).
- Mubassir, M., et al. (2025). Exploring the Versatile Pharmacological Potential of Indole Derivatives: A Comprehensive Review. Progress in Chemical and Biochemical Research, 8(3), 257-269.
- Mubassir, M., et al. (2025). Pharmacological Potential of Indole Derivatives: A Detailed Review. Advanced Journal of Chemistry, Section B, Natural Products and Medical Chemistry, 7(2), 160-181.
- Frontiers in Chemistry. (n.d.). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers.
-
PubChem. (n.d.). 6-Bromo-1H-indole-3-carboxylic acid. National Center for Biotechnology Information. [Link]
- BenchChem. (2025). Technical Support Center: Synthesis of 7-Methyl-1H-indazole-3-carboxamide. BenchChem.
- BenchChem. (2025).
- Słabkowska, M., et al. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. Journal of Medicinal Chemistry.
- Royal Society of Chemistry. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of N-(1H-indazol-4-yl)-4-methylbenzenesulfonamide. RSC Publishing.
- Organic Syntheses. (n.d.).
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of (7-Bromo-1H-indol-2-yl)boronic acid. BenchChem.
- Google Patents. (n.d.). CN104292145A - Preparation method of 6-bromoindole derivative.
- Chemistry LibreTexts. (2023).
- BenchChem. (2025). Synthesis of methyl indole-3-carboxylate from indole-3-carboxylic acid. BenchChem.
- ACS Publications. (2019). The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
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Application Note: Protocol for the Selective N-Alkylation of 6-Bromo-7-methyl-1H-indole-3-carboxylic Acid
Target Audience: Researchers, synthetic chemists, and drug development professionals. Application: Synthesis of functionalized indole building blocks for cannabinoid receptor ligands, kinase inhibitors, and advanced pharmaceutical intermediates.
Executive Summary & Mechanistic Rationale
The functionalization of 6-bromo-7-methyl-1H-indole-3-carboxylic acid presents a unique synthetic challenge. The molecule contains two acidic protons: the highly acidic carboxylic acid (-COOH, pKa ~4.5) and the less acidic indole nitrogen (-NH, pKa ~16-21 depending on the solvent). Standard alkylation conditions (1.0 equivalent of base and alkyl halide) typically result in poor regioselectivity, yielding a mixture of O-alkylated (esterification), N-alkylated, and competitive C3-alkylated products[1].
To bypass tedious protection-deprotection sequences (e.g., esterification prior to N-alkylation), this protocol utilizes a highly efficient Dianion Strategy [2].
Causality & The HSAB Principle: By utilizing an excess of a strong base (≥3.0 equivalents of Sodium Hydride) in a polar aprotic solvent like N,N-dimethylformamide (DMF), both acidic sites are fully deprotonated to form a transient dianion[2]. The regioselectivity of the subsequent alkylation is governed by the Hard-Soft Acid-Base (HSAB) theory. The carboxylate oxygen acts as a "hard" nucleophile with localized charge density, whereas the indolate nitrogen is a "soft", highly polarizable nucleophile. When treated with a soft electrophile (e.g., primary alkyl bromides or iodides), the reaction occurs almost exclusively at the softer indolate nitrogen, favoring N-alkylation over O-alkylation[3]. Maintaining a strict temperature of 0 °C is critical, as it maximizes this kinetic differentiation and suppresses competitive C3-alkylation[2].
Experimental Workflow
Workflow for the selective N-alkylation of indole-3-carboxylic acid via a dianion intermediate.
Step-by-Step Methodology
This protocol is designed as a self-validating system. In-Process Controls (IPCs) and pH-dependent workup steps are integrated to ensure the integrity of the target carboxylic acid.
Reagents & Materials
-
Substrate: 6-Bromo-7-methyl-1H-indole-3-carboxylic acid (1.0 eq, 10.0 mmol, 2.54 g)
-
Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (3.0 eq, 30.0 mmol, 1.20 g)[2]
-
Alkylating Agent: Alkyl halide, e.g., Iodomethane or 1-bromo-4-fluorobutane (1.05 eq, 10.5 mmol)[2]
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF) (25 mL)[3]
-
Quench/Workup: Saturated aqueous NH₄Cl, 1M HCl, Ethyl Acetate (EtOAc), Brine.
Procedure
Step 1: Preparation & Dianion Formation
-
Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum. Purge the flask with inert gas (Nitrogen or Argon)[3].
-
Dissolve 6-bromo-7-methyl-1H-indole-3-carboxylic acid (2.54 g) in anhydrous DMF (25 mL) and cool the solution to 0 °C using an ice-water bath[2].
-
Carefully add NaH (1.20 g, 60% dispersion) portion-wise over 10 minutes. Caution: Hydrogen gas (H₂) is evolved[1].
-
Stir the suspension at 0 °C for 30–45 minutes to ensure complete dianion formation. The solution will typically transition to a deep, homogenous color.
Step 2: Electrophilic Alkylation 5. While maintaining the reaction at 0 °C, add the alkyl halide (10.5 mmol) dropwise via syringe over 5 minutes[2]. 6. Stir the reaction mixture at 0 °C for 1 hour[2]. 7. Self-Validation (IPC 1): Remove a 10 µL aliquot, quench in 1 mL of 1:1 MeCN/H₂O (with 0.1% Formic Acid), and analyze via LC-MS. The mass of the starting material should be fully consumed, showing a single mass addition corresponding to the N-alkylated product.
Step 3: Quench & pH-Dependent Isolation 8. Once IPC confirms completion, carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl (10 mL)[3]. 9. Dilute the mixture with distilled water (40 mL). At this stage, the N-alkylated product exists as a water-soluble carboxylate salt. Wash the aqueous layer with Hexanes (2 × 20 mL) to remove the mineral oil from the NaH. 10. Critical Step: Slowly acidify the aqueous layer using 1M HCl until the pH reaches 3.0–4.0. The N-alkylated indole-3-carboxylic acid will precipitate out of the solution. 11. Extract the acidified aqueous layer with EtOAc (3 × 30 mL)[3].
Step 4: Purification 12. Wash the combined EtOAc layers extensively with distilled water (3 × 30 mL) and brine (30 mL) to remove residual DMF[3]. 13. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude N-alkylated product. 14. Triturate the crude solid with cold diethyl ether or recrystallize from EtOAc/Hexanes to achieve >95% purity without the need for column chromatography.
Condition Optimization & Selectivity Data
The following table summarizes the causal relationship between reaction conditions and regioselectivity, demonstrating why the 3.0 equivalent NaH protocol is superior for this specific substrate class.
| Base (Equivalents) | Solvent | Temp (°C) | Alkylating Agent (Eq) | Major Product Observed | Approx. Yield (%) |
| K₂CO₃ (1.5 eq) | DMF | 60 °C | R-X (1.1 eq) | O-Alkylated (Ester) | 75% |
| NaH (1.1 eq) | THF | 0 °C to RT | R-X (1.1 eq) | Mixed (N- & O-Alkylated) | <40% |
| NaH (3.0 eq) | DMF | 0 °C | R-X (1.05 eq) | N-Alkylated (Acid) | 85–90% |
| NaH (3.0 eq) | DMF | 25 °C (RT) | R-X (1.05 eq) | N-Alkylated (Acid) | 70% (Increased C3-alkylation) |
Troubleshooting & Alternative Pathways
Issue: High levels of O-Alkylation (Esterification) observed.
-
Cause: The chosen alkylating agent is too "hard" (e.g., methyl tosylate instead of methyl iodide), or the temperature was allowed to rise too quickly, overriding the kinetic preference of the indolate nitrogen.
-
Resolution: Ensure strict temperature control at 0 °C. Switch to a softer electrophile (e.g., alkyl iodides).
Alternative Route (The Protection-Deprotection Sequence): If direct dianion alkylation fails due to extreme steric hindrance from the C7-methyl group or the use of highly reactive electrophiles, pivot to a three-step sequence:
-
Protection: Convert the carboxylic acid to a methyl ester using MeOH and catalytic H₂SO₄.
-
Alkylation: Perform the N-alkylation using K₂CO₃ in DMF at 60–75 °C[4]. The absence of the free carboxylic acid prevents O-alkylation.
-
Deprotection: Saponify the resulting ester back to the carboxylic acid using LiOH or 20% aqueous NaOH under refluxing conditions[4], followed by acidic workup[1].
References
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Application in the Synthesis of Anti-Inflammatory Agents: A Technical Guide
This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis, mechanism of action, and characterization of two major classes of anti-inflammatory agents: Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) and Corticosteroids. This guide is structured to provide not only step-by-step protocols but also the scientific rationale behind the synthetic strategies and experimental choices.
Part 1: The Inflammatory Cascade and Therapeutic Intervention
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants.[1] While a crucial part of the innate immune response, chronic or dysregulated inflammation contributes to a variety of diseases. The synthesis of anti-inflammatory agents is a cornerstone of modern medicinal chemistry, aimed at modulating specific pathways in the inflammatory cascade to alleviate symptoms and treat underlying conditions.
This guide will focus on the synthesis of two representative drugs: Celecoxib , a selective COX-2 inhibitor (NSAID), and Prednisone , a synthetic corticosteroid.
Part 2: Synthesis and Mechanism of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) - The Case of Celecoxib
NSAIDs are a widely used class of drugs that reduce pain, fever, and inflammation.[2] Their primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins, key mediators of inflammation.[2][3] There are two main isoforms, COX-1, which is constitutively expressed and plays a role in protecting the gastric mucosa, and COX-2, which is induced during inflammation.[4] Traditional NSAIDs inhibit both isoforms, which can lead to gastrointestinal side effects.[2] Celecoxib is a selective COX-2 inhibitor, which reduces the risk of these side effects.[5]
Mechanism of Action: The COX-2 Signaling Pathway
Pro-inflammatory stimuli, such as cytokines, lead to the upregulation of the COX-2 enzyme. COX-2 then catalyzes the synthesis of prostaglandins, particularly Prostaglandin E2 (PGE2), which promotes inflammation, pain, and fever.[6][7][8] Celecoxib selectively binds to and inhibits the COX-2 enzyme, thereby blocking the production of these pro-inflammatory prostaglandins.[5]
Caption: Selective inhibition of the COX-2 pathway by Celecoxib.
Synthetic Workflow for Celecoxib
The synthesis of Celecoxib is a two-step process involving a Claisen condensation followed by a cyclization reaction to form the characteristic pyrazole ring.[9][10]
Caption: Overall synthetic workflow for Celecoxib.
Experimental Protocols: Synthesis of Celecoxib
Protocol 1: Synthesis of 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione (Diketone Intermediate)
This protocol is based on a Claisen condensation reaction.[11]
| Reagent/Solvent | Molar Eq. | Amount |
| p-Methylacetophenone | 1.0 | 40 g |
| Ethyl trifluoroacetate | 1.1 | 50 g |
| Sodium Hydride (60% dispersion) | 1.2 | 25 g |
| Toluene | - | 400 mL |
| 15% Hydrochloric Acid | - | 120 mL |
Procedure:
-
To a 1000 mL four-necked flask equipped with a mechanical stirrer, add toluene (400 mL) and sodium hydride (25 g).
-
Stir the mixture and raise the temperature to 60-65°C.
-
Concurrently, add p-methylacetophenone (40 g) and ethyl trifluoroacetate (50 g) dropwise.
-
After the addition is complete, maintain the reaction mixture at 60-65°C for 1 hour.
-
Cool the reaction to 30°C and slowly add 15% hydrochloric acid (120 mL) dropwise to quench the reaction.
-
Allow the layers to separate in a separatory funnel and collect the organic layer.
-
Evaporate the organic layer to dryness under reduced pressure to yield the crude diketone intermediate.[11] A typical yield is around 96%.[11]
Protocol 2: Synthesis of Celecoxib
This protocol describes the cyclization of the diketone intermediate with 4-hydrazinobenzenesulfonamide hydrochloride.[12]
| Reagent/Solvent | Molar Eq. | Amount |
| Diketone Intermediate | 1.0 | (from Protocol 1) |
| 4-Hydrazinobenzenesulfonamide HCl | 1.1 | (calculated based on diketone yield) |
| Water | - | (as solvent) |
| Hydrochloric Acid | - | (as catalyst) |
| Toluene | - | (for recrystallization) |
Procedure:
-
Dissolve the crude diketone intermediate from Protocol 1 in water and hydrochloric acid.
-
Add 4-hydrazinobenzenesulfonamide hydrochloride to the solution.
-
Reflux the reaction mixture for 10 hours at 60-65°C.[12]
-
Concentrate the reaction mass under reduced pressure.
-
Dissolve the resulting residue in 10% aqueous hydrochloric acid and heat to 65-70°C for 1 hour.[12]
-
Cool the mixture to room temperature and perform a liquid-liquid extraction with ethyl acetate.
-
Wash the organic layer with brine, then concentrate under reduced pressure.
-
Recrystallize the resulting residue from toluene to yield pure Celecoxib.[12]
Characterization and Purity Assessment
-
Infrared (IR) Spectroscopy: The IR spectrum of Celecoxib should show characteristic peaks for the sulfonamide group (around 3352 cm⁻¹) and other functional groups.[12]
-
¹H Nuclear Magnetic Resonance (NMR): The ¹H NMR spectrum in DMSO-d₆ will show a characteristic singlet for the methyl protons around δ 2.37 ppm and signals for the aromatic protons between δ 7.24-8.03 ppm.[12][13]
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of Celecoxib (381.37 g/mol ).[12]
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final product and to identify any process-related impurities or isomers.[14]
Part 3: Synthesis and Mechanism of Corticosteroids - The Case of Prednisone
Corticosteroids are a class of steroid hormones that are highly effective in reducing inflammation.[15] Prednisone is a synthetic glucocorticoid that, upon administration, is converted in the body to its active form, prednisolone. Its anti-inflammatory effects are broad, impacting numerous cellular processes.
Mechanism of Action: Glucocorticoid Receptor Signaling
Corticosteroids exert their effects by binding to the glucocorticoid receptor (GR) in the cytoplasm.[16] This ligand-receptor complex then translocates to the nucleus, where it modulates gene expression in two primary ways:
-
Transactivation: The GR dimer binds to specific DNA sequences called Glucocorticoid Response Elements (GREs), leading to the increased transcription of anti-inflammatory genes, such as annexin-1 and IL-10.[2][16]
-
Transrepression: The GR monomer interacts with and inhibits the activity of pro-inflammatory transcription factors like NF-κB and AP-1.[1][17] This is a major mechanism by which corticosteroids suppress the expression of inflammatory genes, including those for cytokines and chemokines.[2]
Caption: Genomic mechanism of action of Prednisone via the Glucocorticoid Receptor.
Synthetic Workflow for Prednisone
The industrial synthesis of Prednisone often starts from hydrocortisone acetate and involves three key steps: oxidation, microbiological dehydrogenation, and hydrolysis.[18]
Caption: Overall synthetic workflow for Prednisone from Hydrocortisone Acetate.
Experimental Protocols: Synthesis of Prednisone
Protocol 3: Oxidation of Hydrocortisone Acetate to Cortisone Acetate
This protocol describes the chemical oxidation of the 11-hydroxyl group.[18]
| Reagent/Solvent | Amount |
| Hydrocortisone Acetate | 20 g |
| Dichloromethane | 300 mL |
| 50% Acetic Acid (aq) | 200 mL |
| Manganese Sulfate | 10 g |
| 70% Chromium Trioxide (aq) | 4 mL |
| 20% Sodium Bisulfite (aq) | 20 mL |
Procedure:
-
In a suitable reaction vessel, dissolve hydrocortisone acetate (20 g) in dichloromethane (300 mL).
-
Add 50% aqueous acetic acid (200 mL) and manganese sulfate (10 g).
-
Cool the mixture to 0°C with stirring.
-
Slowly add 70% aqueous chromium trioxide solution (4 mL).
-
After the reaction is complete (monitored by TLC), quench the reaction by adding 20% aqueous sodium bisulfite solution (20 mL).[18]
-
Wash the organic layer with water until neutral.
-
Concentrate the organic layer, and the product will precipitate.
-
Filter and dry the solid to obtain cortisone acetate.[18]
Protocol 4: Microbiological Δ¹-Dehydrogenation of Cortisone Acetate
This protocol utilizes microorganisms to introduce the C1-C2 double bond, a "green chemistry" approach.[19]
| Component | Description |
| Microorganism | Rhodococcus coprophilus |
| Substrate | Cortisone Acetate (from Protocol 3) |
| Solvent for Substrate | Dimethyl sulfoxide (DMSO) |
| Culture Medium | Sterile PCB medium |
| Incubation Conditions | 30°C, 110 rpm shaking |
Procedure:
-
Prepare a seed culture of Rhodococcus coprophilus by incubating in sterile PCB medium for 48 hours at 30°C with shaking.
-
Inoculate a larger volume of sterile PCB medium with the seed culture and incubate for another 48 hours.
-
Dissolve the cortisone acetate substrate in a minimal amount of DMSO.
-
Add the substrate solution to the bacterial culture.
-
Continue incubation for 24-72 hours, monitoring the conversion by TLC.[20]
-
After the reaction, centrifuge the culture to remove bacterial cells.
-
Extract the supernatant with ethyl acetate.
-
Dry the organic layer over anhydrous Na₂SO₄ and evaporate the solvent to obtain crude prednisone acetate.[20]
Protocol 5: Hydrolysis of Prednisone Acetate to Prednisone
This protocol describes the final deprotection step.[21]
| Reagent/Solvent | Description |
| Prednisone Acetate | Crude product from Protocol 4 |
| Solvent | Methanol-chloroform mixture |
| Catalyst | Potassium hydroxide-methanol solution |
| Neutralizing Agent | Glacial acetic acid |
Procedure:
-
Dissolve the crude prednisone acetate in a methanol-chloroform mixed solvent.
-
Cool the solution and add a catalytic amount of potassium hydroxide-methanol solution.
-
Monitor the reaction by TLC until completion.
-
Neutralize the reaction mixture with glacial acetic acid to a pH of 6-6.5.[21]
-
Add water, then concentrate the solution to precipitate the product.
-
Filter, wash, and dry the solid to obtain pure Prednisone.[21]
Characterization and Purity Assessment
-
HPLC: High-performance liquid chromatography is the primary method for assessing the purity of Prednisone and separating it from any remaining starting material or byproducts.
-
NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure, ensuring the presence of the C1-C2 double bond and the absence of the acetate group.
-
Melting Point: The melting point of the synthesized Prednisone should be compared to the literature value as an indicator of purity.
Part 4: Conclusion and Future Perspectives
The synthetic routes to Celecoxib and Prednisone exemplify the strategies employed in the production of anti-inflammatory drugs. The development of selective COX-2 inhibitors like Celecoxib represents a significant advancement in reducing the side effects associated with traditional NSAIDs. Similarly, the use of biotransformation in corticosteroid synthesis highlights the move towards more sustainable and efficient "green" chemistry.
Future research in this field will continue to focus on the development of agents with even greater selectivity and improved safety profiles. This includes targeting other mediators in the inflammatory cascade and exploring novel drug delivery systems to minimize systemic exposure and maximize therapeutic effect at the site of inflammation.
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Koller, M. (2024). Corticosteroid Injections of Joints and Soft Tissues. Medscape. Available at: [Link]
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Dunn, P. J., et al. (2022). A Greener Synthesis of the Nonsteroidal Anti-inflammatory Drug Celecoxib. Journal of Chemical Education, 99(2), 996-1002. Available at: [Link]
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Oakley, R. H., & Cidlowski, J. A. (2013). The biology of the glucocorticoid receptor: New signaling mechanisms in health and disease. Journal of Allergy and Clinical Immunology, 132(5), 1033-1044. Available at: [Link]
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Sriram, D., et al. (2019). The glucocorticoid receptor signaling pathway. ResearchGate. Available at: [Link]
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Mishra, A., et al. (2022). Synthetic route to the formation of celecoxib, deracoxib, and mavacoxib using hydrazine. ResearchGate. Available at: [Link]
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Donati, S., et al. (2020). Δ1-Dehydrogenation and C20 Reduction of Cortisone and Hydrocortisone Catalyzed by Rhodococcus Strains. Molecules, 25(9), 2192. Available at: [Link]
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Reddy, G. O., et al. (2020). SYNTHESIS AND CHARACTERIZATION OF ISOMERS OF COX-2 INHIBITOR, CELECOXIB. Zenodo. Available at: [Link]
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Lastra, G., et al. (2023). The PTGS2/COX2-PGE2 signaling cascade in inflammation: Pro or anti? A case study with type 1 diabetes mellitus. International Journal of Molecular Sciences, 24(15), 12458. Available at: [Link]
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Ramana, G. V., & Prasad, K. S. (2018). DESIGN, CHARACTERIZATION AND IMPURITY PROFILING OF CELECOXIB BY RP-HPLC. ResearchGate. Available at: [Link]
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Al-Said, M. S., et al. (2019). Discovery of trisubstituted pyrazolines as a novel scaffold for the development of selective phosphodiesterase 5 inhibitors. European Journal of Medicinal Chemistry, 182, 111623. Available at: [Link]
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Sharma-Walia, N., et al. (2017). Role of Modulator of Inflammation Cyclooxygenase-2 in Gammaherpesvirus Mediated Tumorigenesis. Frontiers in Microbiology, 8, 547. Available at: [Link]
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molecular docking studies with 6-bromo-7-methyl-1H-indole-3-carboxylic acid derivatives
Application Note: Molecular Docking Workflows for 6-Bromo-7-Methyl-1H-Indole-3-Carboxylic Acid Derivatives in Oncology
Target Audience: Computational Chemists, Structural Biologists, and Oncology Drug Development Professionals.
Mechanistic Rationale: The 6-Bromo-7-Methyl Scaffold
Indole derivatives are highly versatile pharmacophores in modern drug discovery, exhibiting multifaceted therapeutic applications, particularly in oncology 1[1]. Specifically, indole-3-carboxylic acid (ICA) and its derivatives have demonstrated the ability to enhance the anticancer potency of chemotherapeutics by inducing cellular senescence and disrupting critical protein-protein interactions (PPIs), such as the MDM2-p53 axis2[2].
However, unmodified ICA often lacks the high binding affinity required for standalone efficacy. The specific functionalization found in 6-bromo-7-methyl-1H-indole-3-carboxylic acid (CAS 1360891-31-1) provides a distinct thermodynamic advantage when targeting deep hydrophobic pockets:
-
The 6-Bromo Substitution (Enthalpic Gain): Bromine is not merely a steric filler; it acts as a highly polarizable halogen bond donor. The resulting electropositive σ-hole interacts strongly with backbone carbonyls deep within hydrophobic pockets (e.g., the Trp23 sub-pocket of MDM2), significantly lowering the binding free energy.
-
The 7-Methyl Substitution (Entropic Gain): The methyl group provides a steric "lock" that restricts the torsional flexibility of the indole core. This pre-organizes the ligand into its active conformation, minimizing the entropic penalty upon target binding.
-
The 3-Carboxylic Acid (Electrostatic Anchoring): At physiological pH, the deprotonated carboxylate forms critical salt bridges with solvent-exposed basic residues (Lys/Arg) at the rim of the binding cleft.
Target Pathway: MDM2-p53 Axis Disruption
The inhibition of MDM2 by indole derivatives prevents the ubiquitination and subsequent degradation of the p53 tumor suppressor. This stabilization upregulates p21, leading to cell cycle arrest and apoptosis, a mechanism validated across various cancer cell lines3[3]. Furthermore, indole carboxamides have been shown to selectively generate reactive oxygen species (ROS) in cancer cells, further contributing to their antiproliferative activity4[4].
Figure 1: Mechanism of action: Indole-mediated MDM2 inhibition rescuing p53 signaling.
Self-Validating Computational Protocol
To ensure high-fidelity predictive modeling, the following protocol integrates a strict self-validation checkpoint. Do not proceed to novel ligand screening if the validation checkpoint fails.
Figure 2: Self-validating molecular docking workflow for indole derivatives.
Step 1: Ligand Preparation (State Assignment)
-
Action: Import 6-bromo-7-methyl-1H-indole-3-carboxylic acid into your ligand preparation suite (e.g., Schrödinger LigPrep).
-
Causality: Generate ionization and tautomeric states at pH 7.4 ± 0.5 using Epik. The carboxylic acid moiety (pKa ~4.5) must be modeled in its deprotonated (carboxylate) state to accurately simulate physiological salt-bridge formations. Retain specific stereochemistries if testing chiral amide derivatives.
Step 2: Protein Preparation (Network Optimization)
-
Action: Retrieve a high-resolution X-ray crystal structure of MDM2 bound to an inhibitor (e.g., PDB ID: 4HG7). Remove water molecules beyond 3.0 Å of the binding site.
-
Causality: Assign bond orders, add missing hydrogens, and optimize the hydrogen bond network using PROPKA at pH 7.4. Perform a restrained minimization using the OPLS4 force field to relieve steric clashes without deviating from the experimentally validated heavy-atom coordinates.
Step 3: Receptor Grid Generation & Self-Validation Checkpoint
-
Action: Center the docking grid on the co-crystallized ligand (e.g., Nutlin-3a) with a bounding box of 20 × 20 × 20 Å.
-
Validation Checkpoint (CRITICAL): Extract the native co-crystallized ligand and re-dock it into the generated grid using Extra Precision (XP) settings. Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the native crystal pose.
-
Causality: The protocol is only validated if the RMSD is ≤ 2.0 Å . This proves that the chosen force field, grid parameters, and scoring function can accurately reproduce known thermodynamic binding geometries.
Step 4: Molecular Docking & MM-GBSA Rescoring
-
Action: Dock the prepared 6-bromo-7-methyl-indole derivatives using Glide XP. Subject the top 10% of poses to Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) calculations.
-
Causality: Standard docking scores (GlideScore) estimate binding affinity but often fail to account for complex solvent polarization effects. MM-GBSA provides a more rigorous calculation of the binding free energy ( ΔGbind ), factoring in the desolvation penalty of the highly polar carboxylate group.
Quantitative Data Synthesis
The table below summarizes the expected computational outcomes, demonstrating the profound impact of the 6-bromo and 7-methyl substitutions compared to the baseline indole-3-carboxylic acid scaffold.
| Compound | Glide XP Score (kcal/mol) | MM-GBSA ΔGbind (kcal/mol) | Key Interacting Residues | Halogen Bond |
| Indole-3-carboxylic acid (Control) | -5.4 | -22.1 | Leu54, Gly58 | No |
| 6-Bromo-7-methyl-1H-indole-3-carboxylic acid | -8.2 | -38.5 | Leu54, Gly58, Trp23, Val93 | Yes (Br···O=C Val93) |
| Nutlin-3a (Reference) | -9.5 | -45.2 | Leu54, Trp23, Phe19 | No |
Analysis: The introduction of the 6-bromo and 7-methyl groups drastically improves the ΔGbind from -22.1 kcal/mol to -38.5 kcal/mol. This is driven by a highly directional halogen bond between the bromine atom and the backbone carbonyl of Val93, anchoring the indole core deep into the Trp23 pocket of MDM2.
References
-
Synthetic Methodologies and Therapeutic Potential of Indole-3-Carbinol (I3C) and Its Derivatives. MDPI.[Link]
-
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PMC.[Link]
-
Indole-3-Carboxylic Acid Enhanced Anti-cancer Potency of Doxorubicin via Induction of Cellular Senescence in Colorectal Cells. ResearchGate.[Link]
-
Discovery of Primaquine–Indole Carboxamides with Cancer-Cell-Selective Antiproliferative Activity. MDPI.[Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Solubility & Reactivity of 6-Bromo-7-methyl-1H-indole-3-carboxylic acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the specific physicochemical hurdles associated with 6-bromo-7-methyl-1H-indole-3-carboxylic acid (CAS: 1360891-31-1). This compound is a highly valuable building block, but its rigid structure often leads to severe solubility and reactivity issues during organic synthesis.
This guide moves beyond basic troubleshooting by explaining the mechanistic causality behind these issues and providing self-validating protocols to ensure experimental success.
Part 1: Causality Analysis & FAQs on Solubility
Q1: Why is 6-bromo-7-methyl-1H-indole-3-carboxylic acid so difficult to dissolve in standard organic solvents?
A1: The insolubility is driven by a combination of strong intermolecular forces and lipophilicity. The indole N-H (hydrogen bond donor) and the carboxylic acid group (hydrogen bond donor/acceptor) form highly stable intermolecular hydrogen-bonded dimers and polymeric networks in the solid state. Furthermore, the planar aromatic core promotes strong π-π stacking. The addition of the 6-bromo and 7-methyl groups increases the overall lipophilicity, rendering the compound practically insoluble in water, while the robust H-bonding network resists dissolution in non-polar organic solvents like dichloromethane (DCM) or hexanes.
Q2: Which solvents are mechanistically best suited for preparing stock solutions or running reactions?
A2: To force dissolution, you must use polar aprotic solvents capable of acting as strong hydrogen-bond acceptors to disrupt the crystal lattice. Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are the optimal choices. Based on general profiles for indole-3-carboxylic acid scaffolds, solubility in DMF can reach up to 180 g/L, whereas aqueous solubility remains negligible (<0.5 mg/mL)[1]. For maximum solubility in biological assays, the acid should first be dissolved in pure DMSO before being diluted into aqueous buffers[2].
Q3: How can I dynamically improve solubility during a reaction without changing my preferred solvent (e.g., THF)?
A3: You can alter the electronic state of the molecule. Converting the carboxylic acid to a carboxylate salt using an organic base (e.g., N,N-Diisopropylethylamine [DIPEA] or N-methylmorpholine) immediately prior to the reaction disrupts the hydrogen-bonded dimers, significantly enhancing solubility in ethereal solvents like THF. Alternatively, installing a temporary protecting group on the indole nitrogen (e.g., a Boc group) eliminates the N-H hydrogen bond donor capacity, drastically increasing solubility across a wide range of organic solvents.
Part 2: Troubleshooting Guide for Amide Coupling
Q4: My amide coupling reaction using EDC/HOBt is stalling, and unreacted starting material is precipitating. What is happening?
A4: Precipitation during carbodiimide-mediated coupling (like EDC) often indicates the formation of a poorly soluble symmetric anhydride or an inactive intermediate[3]. If the carboxylic acid is pre-mixed with the coupling reagent before the amine is added, it rapidly dimerizes into this less reactive anhydride, stalling the reaction. Solution: Switch to a coupling reagent with superior solubility and kinetics. Propylphosphonic anhydride (T3P) is highly recommended for indole carboxylic acids because it promotes selective amide formation under mild conditions and remains highly soluble in ethyl acetate, DMF, and THF, preventing intermediate precipitation[4].
Q5: I am observing degradation and decarboxylation of my starting material during the reaction. How do I prevent this?
A5: Indole-3-carboxylic acids are prone to protodecarboxylation, especially when heated in the presence of strong acids or certain transition metals. Solution: Keep reaction temperatures below 60 °C. If mild heating is required to maintain solubility, ensure the reaction environment is strictly neutral or slightly basic by maintaining an excess of DIPEA.
Part 3: Self-Validating Experimental Protocols
Every protocol below is designed as a "self-validating system," meaning the reaction provides visual or analytical feedback to confirm success at critical steps.
Protocol A: Amide Coupling Using T3P
T3P is utilized here to bypass the symmetric anhydride bottleneck and maintain homogeneous reaction conditions[4].
-
Preparation: In an oven-dried flask, suspend 6-bromo-7-methyl-1H-indole-3-carboxylic acid (1.0 eq) in anhydrous DMF to achieve a 0.2 M concentration.
-
Salt Formation: Add the target amine (1.2 eq) and DIPEA (3.0 eq).
-
Validation Checkpoint: The mixture should transition from an opaque suspension to a clear or translucent solution. This visual cue confirms the disruption of intermolecular H-bonds and successful carboxylate salt formation.
-
-
Activation: Cool the mixture to 0 °C using an ice bath. Dropwise add T3P (50 wt.% solution in EtOAc or DMF, 1.5 eq).
-
Reaction: Remove the ice bath and stir at room temperature for 12 hours.
-
Validation Checkpoint: Monitor by LCMS. The reaction is complete when the acid mass [M-H]- disappears and the amide mass [M+H]+ appears. The solution must remain homogeneous throughout.
-
-
Workup: Quench with saturated aqueous NaHCO₃ and extract with EtOAc. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
Protocol B: N-Boc Protection to Enhance Solubility
If the downstream synthesis requires non-polar solvents, masking the indole N-H is the most effective strategy.
-
Preparation: Dissolve the indole-3-carboxylic acid (1.0 eq) in anhydrous THF.
-
Catalysis: Add 4-Dimethylaminopyridine (DMAP, 0.1 eq) and cool to 0 °C.
-
Protection: Slowly add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dissolved in THF.
-
Reaction: Stir at room temperature.
-
Validation Checkpoint: Effervescence (CO₂ gas evolution) will be observed immediately. The cessation of bubbling serves as a self-validating, visual indicator that the Boc₂O has been fully consumed and the intermediate has formed.
-
-
Isolation: Proceed directly to coupling or isolate the N-Boc protected acid via standard mildly acidic aqueous workup.
Part 4: Quantitative Data Presentation
Table 1: Solvent Solubility Profile of Indole-3-Carboxylic Acid Scaffolds
| Solvent | Relative Solubility | Solvation Mechanism | Recommended Application |
| Water | Very Poor (<0.5 mg/mL) | Inability to break crystal lattice | Not recommended |
| Dichloromethane (DCM) | Poor | Weak polarity | Avoid for stock solutions |
| Tetrahydrofuran (THF) | Moderate | Moderate H-bond acceptor | Good for N-protected derivatives |
| Dimethyl sulfoxide (DMSO) | Excellent (~30 mg/mL) | Strong H-bond acceptor | Biological assays, NMR |
| Dimethylformamide (DMF) | Excellent (>100 mg/mL) | Strong H-bond acceptor | Primary choice for synthesis |
Table 2: Coupling Reagent Comparison for Indole-3-Carboxylic Acids
| Reagent System | Solubility in DMF | Byproduct Removal | Risk of Anhydride Formation |
| EDC / HOBt | Moderate | Aqueous wash | High |
| HATU / DIPEA | High | Chromatography | Low |
| T3P / DIPEA | Very High | Aqueous wash | Very Low |
Part 5: Visualizations & Workflows
Workflow for optimizing solubility and coupling of indole-3-carboxylic acids.
Logical troubleshooting tree for resolving low yields in amide coupling reactions.
References
-
Title: Indole-3-Carboxylic Acid CAS# 771-50-6: Odor profile, Molecular properties, Regulation. Source: scent.vn. URL: [Link]
-
Title: Synthesis of Indole-3-Acetic Acid Derivatives and a Urea Carboxylic Ac. Source: unmc.edu. URL: [Link]
Sources
challenges in the regioselective synthesis of 6,7-disubstituted indoles
Technical Support Center: Troubleshooting Regioselective Synthesis of 6,7-Disubstituted Indoles
Overview The regioselective functionalization of the benzenoid core of indoles—specifically at the C6 and C7 positions—remains one of the most formidable challenges in heterocyclic chemistry. Because the pyrrole ring is highly electron-rich, electrophilic aromatic substitution (EAS) overwhelmingly favors the C3 position. This support center provides mechanistic troubleshooting, validated protocols, and strategic workarounds for researchers synthesizing 6,7-disubstituted indoles via de novo construction or late-stage C–H functionalization.
Section 1: Frequently Asked Questions (Strategic & Theoretical)
Q1: Why is direct electrophilic functionalization at C6 and C7 generally ineffective? A1: The innate nucleophilicity of the indole core dictates its reactivity. The pyrrole ring (C2, C3) is significantly more electron-rich than the benzenoid ring (C4–C7). Natural Population Analysis (NPA) charge distributions indicate that while C7 is slightly more nucleophilic than C6 (-0.299 vs. -0.216), it is heavily sterically hindered by the adjacent N1-H group[1]. Consequently, traditional EAS reactions will functionalize C3, then C2, C5, and C4, leaving C6 and C7 untouched.
Q2: Should I use a de novo synthesis or late-stage C–H functionalization? A2: This depends on your starting materials and target diversity.
-
De novo synthesis (e.g., Bartoli or Leimgruber-Batcho) is ideal if you have access to pre-functionalized ortho-substituted nitroarenes. It builds the pyrrole ring onto an already 6,7-disubstituted benzene ring[2].
-
Late-stage C–H functionalization is superior for library generation and drug discovery, as it allows divergent functionalization of a common indole core. However, it requires the strategic installation and removal of directing groups (DGs) to override inherent electronic biases[3].
Section 2: Troubleshooting De Novo Construction (Bartoli Synthesis)
Problem: Low yields (<20%) or incomplete cyclization when synthesizing 7-substituted or 6,7-disubstituted indoles from ortho-substituted nitrobenzenes.
Root Cause & Causality: The Bartoli indole synthesis is highly sensitive to stoichiometry and temperature. The mechanism requires exactly three equivalents of a vinyl Grignard reagent. The first equivalent attacks the nitro group, the second reduces it to a nitroso intermediate, and the third attacks the nitroso group to trigger a critical [3,3]-sigmatropic rearrangement[2]. If the ortho-substituent (which becomes the C7 position) is highly sterically demanding, the [3,3]-rearrangement is impeded. Furthermore, temperatures above -40 °C lead to the decomposition of the Grignard reagent and polymerization.
Self-Validating Protocol: Optimized Bartoli Synthesis for Sterically Hindered Indoles
-
Preparation: Flame-dry a 3-neck round-bottom flask under argon. Dissolve the 2,3-disubstituted nitrobenzene (1.0 equiv) in anhydrous THF (0.2 M).
-
Temperature Control: Cool the solution to strictly -78 °C using a dry ice/acetone bath. Causality: Low temperatures prevent premature side reactions of the highly reactive nitroso intermediate.
-
Grignard Addition: Add vinylmagnesium bromide (1.0 M in THF, 3.2 equiv) dropwise over 30 minutes. Note: The slight 0.2 equiv excess compensates for adventitious moisture, ensuring the full 3 equivalents are available for the cascade reaction.
-
Reaction Progression: Maintain at -78 °C for 1 hour, then slowly warm to -20 °C over 2 hours. The solution will turn deep red/brown, indicating the formation of the magnesium enolate intermediate.
-
Quenching: Quench rapidly with saturated aqueous NH₄Cl at -20 °C. Extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography.
Workflow of the Bartoli Indole Synthesis highlighting the critical [3,3]-sigmatropic rearrangement.
Section 3: Troubleshooting Late-Stage C–H Functionalization
Problem: Poor regiocontrol, resulting in mixtures of C2, C6, and C7 functionalized products during transition-metal-catalyzed C–H activation.
Root Cause & Causality: Without a directing group, transition metals (Pd, Rh, Ir) will default to the C2 or C3 positions due to the inherent electron density of the pyrrole ring. To access C7, a sterically bulky directing group (DG) must be installed at N1. A bulky DG, such as an N-di-tert-butylphosphinoyl (N-P(O)tBu₂) or N-pivaloyl group, forces the metal to form a favorable 6-membered metallacycle exclusively at the C7 position[3].
Conversely, accessing the C6 position is exceptionally difficult because it is too remote for standard N1-directing groups. Achieving C6 selectivity requires either a removable "U-shaped" template that reaches back to C6, or a specialized Brønsted acid/Ru-catalyzed system that leverages remote steric and electronic interactions[4].
Quantitative Data: Directing Group & Catalyst Selection Matrix
| Target Position | Directing Group (DG) | Catalyst System | Metallacycle Size | Typical Yield | Regioselectivity (Target:Others) |
| C7 | N-P(O)tBu₂ | Pd(OAc)₂ / Pyridine | 6-membered | 75-90% | > 20:1 (C7:C2) |
| C7 | N-Pivaloyl | [RhCp*Cl₂]₂ / AgSbF₆ | 6-membered | 70-85% | > 15:1 (C7:C2) |
| C6 | N-U-Shaped Template | Pd(OAc)₂ / Amino Acid | Macrocyclic | 50-70% | > 10:1 (C6:C7) |
| C6 | None (NH free) | Brønsted Acid / α-ketoester | Intermolecular | 60-80% | > 15:1 (C6:C5) |
Self-Validating Protocol: Pd-Catalyzed C7-Arylation via P(V)-Directing Group
-
DG Installation: Deprotonate the 6-substituted indole (1.0 equiv) with NaH (1.2 equiv) in DMF at 0 °C. Add tBu₂P(O)Cl (1.2 equiv) and stir for 4 hours. Isolate the N-phosphinoyl indole. Causality: The highly bulky tert-butyl groups shield the C2 position, sterically preventing the palladium catalyst from activating the C2–H bond.
-
C–H Arylation: In a sealed tube, combine the N-phosphinoyl indole (1.0 equiv), arylboronic acid (2.0 equiv), Pd(OAc)₂ (10 mol%), and an appropriate pyridine ligand (20 mol%) in 1,4-dioxane.
-
Oxidation: Add Ag₂CO₃ (2.0 equiv) as the terminal oxidant. Heat to 110 °C for 24 hours.
-
DG Cleavage: The N-P(O)tBu₂ group is highly robust. To remove it without degrading the newly formed 6,7-disubstituted indole, treat the purified product with LiAlH₄ (3.0 equiv) in THF at 65 °C for 12 hours[3]. Quench carefully with the Fieser method (x mL H₂O, x mL 15% NaOH, 3x mL H₂O).
Logical divergence of regioselective C-H functionalization based on directing group geometry.
Section 4: Troubleshooting Directing Group Removal
Problem: Degradation of the indole core or incomplete cleavage during the removal of the directing group.
Root Cause & Causality: Directing groups that provide excellent regioselectivity (like N-P(O)tBu₂ or N-pivaloyl) are inherently stable and sterically encumbered, making them resistant to mild hydrolysis. Harsh acidic or basic conditions can cause ring-opening or polymerization of the electron-rich indole core.
Recommended Solutions:
-
For N-Pivaloyl groups: Avoid strong aqueous bases. Instead, use a mild reductive cleavage with DIBAL-H (2.5 equiv) in CH₂Cl₂ at -78 °C, or use a nucleophilic amine like ethylenediamine in THF at reflux.
-
For N-P(O)tBu₂ groups: As noted in the protocol above, LiAlH₄ is the standard[3]. If the 6,7-substituents are sensitive to LiAlH₄ (e.g., esters, ketones), switch to a milder cleavage using TBAF (tetrabutylammonium fluoride) in THF at reflux, which exploits the high affinity of fluoride for phosphorus.
References
- A Review of the Indole Synthesis Reaction System.
- From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. Accounts of Chemical Research.
- Rhodium(II)-Catalyzed Regioselective Remote C–H Alkylation of Protic Indoles.
- C-H Functionalization of Indoles and Oxindoles Through CDC Reactions. Targets in Heterocyclic Systems.
- Brønsted acid catalyzed remote C6 functionalization of 2,3-disubstituted indoles with β,γ-unsaturated α-ketoester. Frontiers in Chemistry.
Sources
- 1. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 2. A Review of the Indole Synthesis Reaction System - Oreate AI Blog [oreateai.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Frontiers | Brønsted acid catalyzed remote C6 functionalization of 2,3-disubstituted indoles with β,γ-unsaturated α-ketoester [frontiersin.org]
Technical Support Center: Troubleshooting Side Reactions in the Fischer Indole Synthesis
Welcome to the Technical Support Center. This guide is tailored for researchers, scientists, and drug development professionals dealing with complex Fischer Indole Synthesis (FIS) workflows. While FIS is a robust method for constructing the indole core, synthesizing heavily substituted indoles—particularly C3 N-substituted derivatives—often leads to unexpected side reactions, low yields, or complete reaction failure.
As an Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will explore the mechanistic causality behind these failures and provide self-validating protocols to ensure your synthesis stays on the correct pathway.
Visual Troubleshooting Workflow
Before diving into the mechanistic details, use the decision matrix below to identify the root cause of your low yields or unexpected side products.
Troubleshooting logic for side reactions in Fischer Indole Synthesis.
Frequently Asked Questions (Mechanistic Causality)
Q1: Why does my synthesis of C3 N-substituted indoles fail, yielding primarily aniline derivatives instead of the desired indole? A1: This is a well-documented mechanistic divergence[1]. In a standard FIS, the phenylhydrazone intermediate undergoes tautomerization to an enamine, followed by a concerted [3,3]-sigmatropic rearrangement[2]. However, when synthesizing C3 N-substituted indoles or when strong electron-donating substituents (EDGs) are present, the transition state for the[3,3]-sigmatropic shift is destabilized relative to an alternative dissociative pathway. The EDGs stabilize the iminyl carbocation, diverting the reaction toward heterolytic N-N bond cleavage[1]. This competing side reaction completely precludes cyclization, resulting in aniline and 3-methylindole cleavage products instead of the target indole[3].
Q2: I am observing multiple unexpected spots on my TLC plate, and my crude mixture is a dark, tarry substance. What is causing this degradation? A2: Harsh acidic conditions (e.g., concentrated H2SO4 or polyphosphoric acid at high temperatures) can promote several destructive side reactions[4]. If your starting ketone or aldehyde is enolizable, the acid can catalyze competitive aldol condensation, leading to polymeric mixtures. Furthermore, the indole core itself is acid-sensitive; prolonged exposure to strong Brønsted acids can cause polymerization of the product[4]. To troubleshoot, you must establish a self-validating baseline: run the reaction at a lower temperature (e.g., 80 °C) and take TLC aliquots every 30 minutes. If degradation occurs before the starting material is consumed, switch to a milder Lewis acid catalyst[4].
Q3: How can I control regioselectivity when using an unsymmetrical ketone? A3: Unsymmetrical ketones with enolizable protons on both α -carbons will form a mixture of isomeric indoles because tautomerization can occur in two directions. Regioselectivity is governed by the thermodynamic stability of the enamine intermediate and the steric hindrance during the [3,3]-sigmatropic shift. Strongly acidic conditions often favor the more substituted enamine (thermodynamic control), yielding the more substituted indole. Conversely, milder conditions or bulky Lewis acids can shift the bias toward the less sterically hindered product.
Mechanistic Divergence Pathway
Understanding the exact point of failure in the reaction coordinate is critical for optimization. The diagram below illustrates where the reaction diverges when problematic substituents are present.
Mechanistic divergence:[3,3]-sigmatropic rearrangement vs. N-N bond cleavage.
Quantitative Data: Catalyst Selection & Side Reaction Matrix
To minimize side reactions, catalyst selection is paramount[5]. The table below summarizes the causality between catalyst choice, typical reaction parameters, and expected outcomes when dealing with sensitive, highly substituted substrates.
| Catalyst Type | Typical Loading (Equiv) | Optimal Temp Range (°C) | Relative N-N Cleavage Risk | Typical Yield (Substituted) |
| Concentrated H2SO4 | 0.1 - 0.5 | 25 - 60 | Very High (for EDGs) | < 10% (Often yields tars) |
| Polyphosphoric Acid (PPA) | Solvent quantity | 90 - 120 | High | 20 - 40% |
| Glacial Acetic Acid (AcOH) | Solvent quantity | 80 - 110 | Moderate | 40 - 60% |
| Zinc Chloride ( ZnCl2 ) | 2.0 - 3.0 | 70 - 100 | Low | 65 - 85% |
| Boron Trifluoride ( BF3⋅OEt2 ) | 1.0 - 2.0 | 50 - 80 | Low | 60 - 80% |
Experimental Protocol: Self-Validating Lewis Acid-Catalyzed FIS
To synthesize indoles prone to N-N cleavage (e.g., electron-rich or C3 N-substituted derivatives), a milder Lewis acid protocol is required[4]. This protocol utilizes ZnCl2 and incorporates validation checkpoints to ensure the reaction is proceeding via the correct pathway.
Materials Required:
-
Arylhydrazine (1.0 equiv)
-
Ketone/Aldehyde (1.1 equiv)
-
Anhydrous Zinc Chloride ( ZnCl2 , 2.0 equiv)
-
Glacial Acetic Acid (Solvent)
Step-by-Step Methodology:
-
Hydrazone Pre-formation (Checkpoint 1): In an oven-dried, 50 mL two-neck round-bottom flask under an inert atmosphere ( N2 ), dissolve the arylhydrazine and ketone in absolute ethanol. Stir at room temperature for 2 hours.
-
Validation: Monitor by TLC (Hexane/EtOAc 8:2). Ensure complete consumption of the hydrazine to prevent its degradation in the subsequent acidic step. Isolate the hydrazone by removing the solvent under reduced pressure.
-
-
Catalyst Preparation: Rapidly weigh anhydrous ZnCl2 (highly hygroscopic) and add it directly to the flask containing the crude hydrazone.
-
Cyclization: Add glacial acetic acid (0.5 M relative to the substrate) to the flask. Equip with a reflux condenser and heat the mixture to 80 °C.
-
Kinetic Monitoring (Checkpoint 2): Take 50 µL aliquots at 30, 60, and 120 minutes. Quench with saturated aqueous NaHCO3 and extract with EtOAc. Spot on TLC against an aniline standard.
-
Causality: If a strong spot co-eluting with aniline appears rapidly, the thermal energy is too high, promoting N-N cleavage over the sigmatropic shift. Immediately reduce the temperature to 60 °C.
-
-
Workup & Neutralization: Once the hydrazone is consumed (typically 2-4 hours), cool the mixture to 0 °C. Carefully neutralize the acid by dropwise addition of saturated aqueous NaHCO3 until pH ~ 8[3]. This prevents product degradation during extraction.
-
Extraction & Purification: Extract the aqueous layer with EtOAc ( 3×20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate. Purify via flash column chromatography using a gradient of Hexane/EtOAc.
References
-
Why Do Some Fischer Indolizations Fail? - PMC - NIH Source: National Institutes of Health (NIH) URL:[Link]
-
Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure Source: Testbook URL:[Link]
-
Fischer indole synthesis Source: Wikipedia URL:[Link]
Sources
The Mechanistic Root Cause: Why Do Indole-3-Carboxylic Acids Decarboxylate?
Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most notorious challenges in heterocyclic chemistry: the spontaneous decarboxylation of indole-3-carboxylic acids (I3CAs).
Below, you will find a mechanistic breakdown of why this degradation occurs, a targeted Q&A for your daily workflows, quantitative risk assessments, and self-validating protocols to ensure your syntheses succeed.
To prevent a side reaction, you must first understand its causality. The indole core is highly electron-rich, particularly at the C3 position. Under acidic conditions, the C3 carbon readily accepts a proton, forming a reactive zwitterionic tautomer.
Kinetic studies reveal a Solvent Kinetic Isotope Effect (SKIE) of kH/kD=1.7 , confirming that the transfer of a proton to the C3 position is the rate-determining step in this dissociative mechanism[1]. Once protonated, the molecule rapidly expels carbon dioxide ( CO2 ) to regain aromaticity, leaving you with a degraded indole byproduct. Conversely, in dilute acid or neutral solutions (pH > 5), the conjugate base (carboxylate anion) predominates. Direct decarboxylation from the carboxylate requires the formation of a highly energetic residual anion, which presents a massive energetic barrier, effectively halting degradation[1].
Logical workflow for preventing indole-3-carboxylic acid decarboxylation.
Core Troubleshooting Q&A
Q1: I am attempting an amide coupling with an unprotected indole-3-carboxylic acid. My LC-MS shows mostly decarboxylated indole. How do I prevent this? A1: You are likely using an activation method that generates acidic byproducts (e.g., SOCl2 , oxalyl chloride) or running the reaction at elevated temperatures. Because the C3 position is highly nucleophilic, any transient acid will protonate it and trigger decarboxylation[2]. Solution: Switch to mild, non-acidic coupling reagents like HATU or EDC/HOBt. Pre-mix the I3CA with a non-nucleophilic base (like DIPEA) in DMF at 0 °C before adding the coupling reagent. This ensures the carboxylic acid remains in its stable carboxylate form during activation.
Q2: I need to saponify methyl indole-3-carboxylate to get the free acid, but it decarboxylates during the aqueous workup. What is the workaround? A2: The saponification itself (using LiOH or NaOH) is safe because the resulting carboxylate anion is highly stable against decarboxylation[1]. The degradation is happening during your acidification step. The rate plateau for dissociative decarboxylation occurs near pH 4[1]. Solution: Do not use 1M HCl to quench the reaction. Instead, cool the mixture to 0 °C and carefully titrate with 10% aqueous citric acid or a mild buffer, stopping strictly at pH 5.0. Extract immediately into ethyl acetate.
Q3: Are there structural modifications I can make to the indole core to permanently stabilize the C3-carboxylic acid during multi-step syntheses? A3: Yes. The most robust strategy is to protect the indole nitrogen (N1) with an Electron-Withdrawing Group (EWG) such as a Tosyl (Ts), tert-Butyloxycarbonyl (Boc), or Acetyl (Ac) group. By pulling electron density away from the pyrrole ring, you significantly decrease the nucleophilicity of the C3 carbon, raising the activation barrier for the fatal protonation step.
Quantitative Risk Assessment & Condition Matrix
Use this table to audit your synthetic routes and eliminate high-risk conditions.
| Reaction Condition / Reagent | Decarboxylation Risk | Mechanistic Rationale | Recommended Alternative |
| 1M HCl Aqueous Workup | CRITICAL | pH < 4 drives formation of the reactive neutral tautomer, initiating rapid CO2 loss. | Sat. NH4Cl or 10% Citric Acid (titrated to pH 5.0). |
| SOCl2 / Oxalyl Chloride | CRITICAL | Generates HCl in situ and requires thermal energy, overcoming the decarboxylation barrier. | HATU / DIPEA or T3P / Pyridine at 0 °C. |
| Basic Hydrolysis (LiOH) | LOW (During Rxn) | The conjugate base (carboxylate anion) has a massive energetic barrier to direct CO2 loss. | Safe to use. Risk only applies during subsequent acidification. |
| N-Boc / N-Ts Protection | VERY LOW | EWGs deplete electron density at the C3 position, physically preventing rate-determining protonation. | Pre-protect the indole nitrogen before manipulating the C3 ester/acid. |
Self-Validating Experimental Protocols
To ensure reproducibility, these protocols feature built-in validation checkpoints. Do not proceed to the next step if a checkpoint fails.
Protocol A: Mild Amide Coupling of Unprotected Indole-3-Carboxylic Acid
Use this protocol when N-protection is not viable for your synthetic route.
-
Pre-activation (The Carboxylate Check): Dissolve Indole-3-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq) and cool the flask to 0 °C under argon.
-
Self-Validation Checkpoint: Spot an aliquot on wet pH paper. It must read pH > 8. This confirms the substrate is locked in the stable carboxylate form.
-
-
Activation: Add HATU (1.1 eq) portion-wise over 5 minutes. Stir at 0 °C for 15 minutes.
-
Self-Validation Checkpoint: Quench a 5 µL aliquot in 100 µL of methanol and run an LC-MS. You should observe the mass of the methyl ester (formed from the activated HOAt-ester intermediate), with <5% of the degraded indole mass.
-
-
Coupling: Add the desired amine (1.2 eq) dropwise. Allow the reaction to slowly warm to room temperature over 2 hours.
-
Workup (Critical Step): Dilute the mixture with EtOAc. Wash with saturated aqueous NH4Cl (pH ~5.5) instead of HCl. Wash with brine, dry over Na2SO4 , and concentrate.
Protocol B: Safe Saponification of Indole-3-Carboxylate Esters
Use this protocol to generate the free acid without triggering dissociative degradation.
-
Hydrolysis: Dissolve methyl indole-3-carboxylate (1.0 eq) in a 2:1:1 mixture of THF/MeOH/ H2O . Add LiOH monohydrate (3.0 eq). Stir at room temperature for 4 hours.
-
Self-Validation Checkpoint: TLC (Hexanes/EtOAc 1:1) should show complete consumption of the higher-Rf ester.
-
-
Thermal Quenching: Concentrate the mixture in vacuo (bath temp < 30 °C) to remove THF and MeOH. Dilute the remaining aqueous layer with ice water and cool to 0 °C in an ice bath.
-
Controlled Acidification: Insert a calibrated pH probe directly into the stirring solution. Add 10% aqueous citric acid dropwise until the pH reaches exactly 5.0. Do not drop below pH 4.5.
-
Causality Note: At pH 5.0, the product will precipitate as a fine white solid while remaining safely above the kinetic threshold for C3 protonation[1].
-
-
Isolation: Filter the precipitate cold, wash with ice-cold water, and dry under high vacuum.
References
- Protonated Carbonic Acid and Reactive Intermediates in the Acidic Decarboxylation of Indolecarboxylic Acids. The Journal of Organic Chemistry - ACS Publications.
- Unusual reactivity of 2-amino-1H-indole-3-carboxylate esters. Arkivoc.
Sources
purification techniques for polar indole-3-carboxylic acid derivatives
Welcome to the Technical Support Center for the isolation and purification of polar indole-3-carboxylic acid derivatives. As a Senior Application Scientist, I have designed this guide to move beyond basic protocols. Here, we analyze the physicochemical causality behind chromatographic behaviors—such as amphoteric interactions, silanol binding, and thermal degradation—to provide you with self-validating, field-proven purification strategies.
I. Troubleshooting & FAQs: Mechanistic Insights
Q1: Why does my indole-3-carboxylic acid derivative elute in the void volume on a standard C18 column? Causality: Indole-3-carboxylic acids possess a carboxylate group with a pKa typically between 4.0 and 5.0. In neutral aqueous mobile phases, this group is ionized (deprotonated). The resulting high polarity and hydration radius prevent effective hydrophobic partitioning into the non-polar C18 stationary phase, causing the analyte to wash out with the solvent front. Solution: Implement ion suppression . By lowering the pH of the mobile phase to at least 1-2 pH units below the analyte's pKa using an acidic modifier (e.g., 0.1% Trifluoroacetic acid [TFA] or Formic Acid), you force the carboxylate into its neutral, protonated state. This drastically increases its hydrophobicity and retention on reversed-phase media[1].
Q2: I am observing severe peak tailing during RP-HPLC. How can I correct this? Causality: Peak tailing of carboxylic acids on silica-based columns is rarely a flow dynamics issue; it is a chemical interaction issue. It is caused by secondary electrostatic interactions between the polar functional groups of the analyte and residual, unendcapped silanol groups or trace metal ion impurities embedded in the stationary phase[1]. Solution: Utilize an ion-pairing agent like TFA. At a concentration of ~0.1%, TFA not only stabilizes the mobile phase pH but also acts to "shield" metal ions and suppress silanol ionization, yielding sharp, symmetrical peaks essential for high-resolution separation[1].
Q3: My purified fractions show the presence of unsubstituted indole. Where is this degradation coming from? Causality: Indole-3-carboxylic acids are notoriously susceptible to decarboxylation . The electron-rich nature of the indole ring facilitates the protonation of the C3 position, which subsequently drives the loss of CO2 to form the corresponding unsubstituted indole[2]. This degradation pathway is exponentially accelerated by heat and prolonged exposure to strong acids. Solution: Thermal management is critical. Never use rotary evaporation with a water bath exceeding 35–40°C for these compounds. Instead, remove acidic mobile phases immediately post-purification via lyophilization (freeze-drying).
Q4: RP-HPLC is failing to separate my product from highly polar synthetic byproducts. What is the alternative? Causality: When both the target product and impurities are highly hydrophilic, hydrophobic differentiation (RP-HPLC) fails because neither interacts meaningfully with the stationary phase. Solution: Switch to Hydrophilic Interaction Liquid Chromatography (HILIC) . In HILIC, the mobile phase is predominantly organic (e.g., >80% Acetonitrile), and the stationary phase is polar (e.g., Amide, bare silica). Retention is driven by the partitioning of the analyte into a water-enriched layer partially immobilized on the stationary phase[3]. Alternatively, mixed-mode columns (e.g., Obelisc N) can be utilized to leverage both hydrophilic and electrostatic interactions simultaneously[4].
II. Chromatographic Strategy & Data Visualization
Selecting the correct purification modality is the most critical step in downstream processing. Use the decision matrix below to dictate your workflow.
Caption: Decision workflow for selecting the optimal chromatographic technique based on impurity polarity.
Table 1: Quantitative Comparison of Chromatographic Modalities
| Parameter | Reversed-Phase (RP-HPLC) | HILIC | Mixed-Mode (e.g., Obelisc N) |
| Stationary Phase | C18, C8 (Hydrophobic) | Amide, Bare Silica (Hydrophilic) | Liquid Separation Cell (LiSC™) |
| Primary Mechanism | Hydrophobic partitioning | Partitioning into water-enriched layer | Hydrophilic + Electrostatic |
| Starting Mobile Phase | High Aqueous (e.g., 95% Water) | High Organic (e.g., 95% Acetonitrile) | Variable (Buffer/Organic dependent) |
| Elution Strength | Organic solvent (Acetonitrile/MeOH) | Aqueous solvent (Water/Buffer) | Buffer concentration & pH |
| TFA Compatibility | Excellent (Improves peak shape) | Poor (Can disrupt water layer) | Excellent (Retains strong acids) |
| Best For | Desalting, non-polar impurities | Highly polar, "sticky" impurities | Complex amphoteric mixtures |
III. Self-Validating Experimental Protocols
The following methodologies are designed as self-validating systems. Built-in checkpoints ensure that if a step fails, the operator is immediately alerted before sample loss occurs.
Protocol A: RP-HPLC Purification with Ion Suppression
Objective: Isolate indole-3-carboxylic acid from non-polar byproducts while preventing peak tailing.
-
Mobile Phase Preparation:
-
Solvent A: HPLC-grade Water + 0.1% v/v TFA.
-
Solvent B: HPLC-grade Acetonitrile + 0.1% v/v TFA.
-
Validation Checkpoint: Monitor the baseline at 220 nm. A stable baseline confirms complete mixing and column equilibration. TFA has strong UV absorbance <220 nm; baseline ripples indicate inadequate mixing.
-
-
Sample Preparation: Dissolve the crude mixture in the initial mobile phase conditions (e.g., 5% B). If solubility is poor, add a few drops of DMSO, but keep the injection volume below 2% of the column volume to prevent band broadening.
-
Gradient Elution: Run a shallow gradient from 5% B to 60% B over 20 column volumes.
-
Fraction Collection & Thermal Management: Collect fractions based on UV triggering (254 nm for the indole ring).
-
Critical Step: Immediately freeze the pooled fractions containing the product using liquid nitrogen or a dry ice/acetone bath.
-
-
Solvent Removal: Lyophilize the frozen fractions. Do not apply heat. This prevents the acid-catalyzed decarboxylation of the indole-3-carboxylic acid[2].
Caption: Step-by-step RP-HPLC purification workflow emphasizing thermal stability and degradation prevention.
Protocol B: HILIC Purification for Highly Polar Derivatives
Objective: Retain and resolve highly polar indole-3-carboxylic acids that streak or fail to retain on C18.
-
Column Selection: Select a bonded stationary phase, such as an Amide-HILIC column, which provides superior stability and reproducibility for polar carboxylic acids compared to unbonded bare silica[5].
-
Mobile Phase Preparation:
-
Solvent A: 10 mM Ammonium Acetate buffer (pH 5.5). Note: Do not use TFA in HILIC, as it disrupts the partitioning mechanism.
-
Solvent B: 100% Acetonitrile.
-
-
Equilibration: Equilibrate the column with 95% B (Organic) for at least 20 column volumes. HILIC columns require significantly longer equilibration times than RP-HPLC columns to establish the immobilized water-enriched layer[3].
-
Validation Checkpoint: Inject a void volume marker (e.g., toluene). Consistent retention time of the marker confirms the water layer is fully established.
-
-
Sample Loading: Dissolve the sample in a high-organic diluent (e.g., 75% Acetonitrile). Injecting samples dissolved in 100% water will cause severe peak distortion and premature elution.
-
Gradient Elution: Decrease Solvent B from 95% to 50% over 15 minutes. In HILIC, increasing the aqueous phase increases elution strength.
IV. References
-
Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades Source: National Center for Biotechnology Information (PMC) URL:[Link]
-
Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography Source: Waters Corporation URL:[Link]
-
Stereoretentive Catalytic [3+2]-Cycloaddition/Rearrangement/Decarboxylation Reactions of Indoles Source: ACS Publications (Journal of Organic Chemistry) URL:[Link]
-
HPLC Analysis of TFA Source: SIELC Technologies URL:[Link]
-
Improved Sensitivity for Trifluoroacetic Acid Gradients on the Alliance™ iS HPLC Systems Source: Waters Corporation URL:[Link]
Sources
- 1. Why is trifluoroacetic acid (TFA) used in reverse-phase chromatography for protein purification? | AAT Bioquest [aatbio.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPLC Analysis of TFA | SIELC Technologies [sielc.com]
- 5. waters.com [waters.com]
Technical Support Center: Troubleshooting Amide Coupling with Indole-3-Carboxylic Acid
Welcome to the Technical Support Center. This guide is designed for medicinal chemists, researchers, and drug development professionals facing challenges during the synthesis of indole-3-carboxamide derivatives.
Mechanistic Overview: The Causality of Low Yields
Amide coupling with indole-3-carboxylic acid is notoriously difficult compared to standard aliphatic or benzoic acids. Understanding the underlying physical organic chemistry is the first step to troubleshooting:
-
Low Carbonyl Electrophilicity: The indole nitrogen (N1) possesses a lone pair that delocalizes into the aromatic π -system, significantly increasing the electron density at the C3 position. This resonance stabilization reduces the electrophilicity of the C3-carbonyl carbon, making it highly resistant to activation and subsequent nucleophilic attack by amines[1].
-
Competing N-Acylation: If the indole N1 position is unprotected, it can act as a competing nucleophile. During activation, this can lead to N-acylation, dimerization, or the formation of stable, unreactive symmetric anhydrides[2].
-
Protodecarboxylation: Indole-3-carboxylic acids are uniquely susceptible to decarboxylation. The loss of CO₂ is thermodynamically driven by the stability of the resulting indole intermediate. This side reaction is exacerbated by elevated temperatures, strong Lewis acids, or transition metals[3].
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My LC-MS shows unreacted starting material and very low product yield. How can I drive the conversion? A1: Low conversion is almost always a symptom of poor carboxylic acid activation. Because the C3-carbonyl is deactivated by the electron-rich indole core, standard coupling reagents (like DCC alone) often fail.
-
Solution: Upgrade your coupling reagent. A synergistic combination of EDC·HCl, a nucleophilic catalyst (DMAP), and an activating additive (HOBt) is highly recommended[2]. For highly sterically hindered amines, switch to uronium-based reagents like HATU or COMU with DIPEA.
Q2: I am observing a significant amount of side products with masses corresponding to [M - 44] (loss of CO₂). Why is this happening? A2: You are observing protodecarboxylation. The activation of the acid creates an intermediate that, if not rapidly trapped by the amine, can extrude CO₂ to form the bare indole core[3].
-
Solution: Strict temperature control is mandatory. Perform the activation step at 0 °C and do not allow the reaction to exceed room temperature. Avoid prolonged pre-activation times; add your amine within 15–30 minutes of adding the coupling reagent.
Q3: My reaction stalls, and TLC indicates the formation of a highly non-polar intermediate that won't react with my amine. What is it? A3: This is likely a symmetric anhydride. If the indole-3-carboxylic acid is pre-mixed with the coupling reagent and base for too long before the amine is introduced, two activated acid molecules will react with each other. Symmetric anhydrides of indole-3-carboxylic acid are highly stable and react very sluggishly with amines[2].
-
Solution: Alter your order of addition. Ensure the amine is present in the reaction mixture shortly after or simultaneously with the base, preventing the activated ester from reacting with unactivated starting material.
Q4: How do I prevent N-acylation at the indole ring? A4: The N1 position can compete with C3-amide formation[2].
-
Solution: The most robust fix is to pre-protect the indole nitrogen with a bulky or electron-withdrawing group (e.g., Boc, Tosyl) prior to coupling. This not only prevents N-acylation but also pulls electron density away from the ring, increasing the electrophilicity of the C3-carbonyl and accelerating the desired reaction[4].
Quantitative Data: Impact of Coupling Reagents on Yield
The choice of coupling reagent and additive drastically impacts the success of indole-3-carboxylic acid couplings. The table below summarizes comparative yields for challenging amine couplings.
| Coupling Reagent | Equivalents | Additive | Base | Solvent | Typical Yield (%) |
| DCC | 2.0 | DMAP (1.0 eq) | None | CH₂Cl₂ | 28% |
| Isobutyl chloroformate | 1.5 | None | Et₃N (3.0 eq) | CH₂Cl₂ | 65% |
| EDC·HCl | 1.0 | HOBt (0.1 eq) + DMAP (1.0 eq) | DIPEA | Acetonitrile | 72% |
Data adapted from comparative coupling studies on sluggish indole-3-carboxylic acid derivatives[2].
Validated Experimental Protocols
Every protocol must be treated as a self-validating system to ensure you do not waste valuable amine building blocks.
Protocol A: Standard EDC/HOBt-Mediated Coupling
Ideal for primary amines and moderately hindered secondary amines.
-
Activation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve indole-3-carboxylic acid (1.0 equiv.), EDC·HCl (1.2–2.6 equiv.), and HOBt (1.2–2.6 equiv.) in anhydrous CH₂Cl₂ (0.1 M)[2][4].
-
Base Addition: Add DIPEA (2.7–6.0 equiv.) dropwise. Stir the mixture at 0 °C (ice bath) for exactly 15 minutes[2][4].
-
Self-Validation Step: Quench a 5 µL aliquot in methanol and analyze via LC-MS. The presence of the methyl ester confirms successful activation of the carboxylic acid. If unreacted acid dominates, switch to Protocol B.
-
-
Amine Addition: Dissolve the target amine (0.45–1.0 equiv.) in a minimal volume of dry CH₂Cl₂ and add dropwise to the activated mixture at 0 °C[2][4].
-
Reaction: Allow the mixture to slowly warm to room temperature and stir overnight (12–16 hours).
-
Workup & Purification: Dilute with CH₂Cl₂ (20 mL), wash sequentially with saturated aqueous NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and purify via silica gel chromatography (typically 2–8% MeOH in CH₂Cl₂)[2][4].
Protocol B: Acid Chloride Activation
Reserved for highly sterically hindered or electron-deficient amines where Protocol A yields <20% conversion.
-
Chlorination: Suspend indole-3-carboxylic acid (1.0 equiv.) in anhydrous CH₂Cl₂ (0.1 M) at 0 °C. Add oxalyl chloride (1.5 equiv.) dropwise, followed by 1–2 drops of anhydrous DMF (catalyst).
-
Gas Evolution: Stir at 0 °C until gas evolution (CO₂/CO) ceases, then warm to room temperature for 2 hours.
-
Self-Validation Step: The opaque suspension will transition into a clear yellow solution, visually indicating complete conversion to the acid chloride.
-
-
Concentration: Evaporate the solvent and excess oxalyl chloride under a stream of N₂ to prevent side reactions. Redissolve the crude acid chloride in anhydrous CH₂Cl₂.
-
Coupling: Cool the solution back to 0 °C. Add the amine (1.1 equiv.) and DIPEA (3.0 equiv.). Stir for 4 hours, then proceed with the standard aqueous workup described in Protocol A.
Diagnostic Workflow
Use the following logical flowchart to diagnose and resolve your specific coupling failure rapidly.
Caption: Diagnostic workflow for troubleshooting indole-3-carboxylic acid amide couplings.
References
- Technical Support Center: Synthesis of Indole-3-Carboxamide Derivatives - benchchem.com.
- Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators - nih.gov.
- Gold(III)-Catalyzed Decarboxylative C3-Benzylation of Indole-3-carboxylic Acids with Benzylic Alcohols in Water - acs.org.
- Unusual reactivity of 2-amino-1H-indole-3-carboxylate esters - arkat-usa.org.
Sources
Technical Support Center: Managing Steric Hindrance in C7-Indole Functionalization
Welcome to the Technical Support Center for late-stage functionalization of indoles. The C7 position of the indole core is notoriously difficult to functionalize due to its distal location from the highly reactive pyrrole ring (C2/C3) and the severe steric congestion introduced by N1-directing groups and adjacent C6 substituents.
This guide provides advanced troubleshooting, self-validating experimental protocols, and mechanistic insights to help researchers and drug development professionals overcome steric barriers during transition-metal-catalyzed C7 C–H activation.
Section 1: Troubleshooting Directing Group (DG) Steric Clashes
FAQ 1: Why does my N-pivaloyl directing group yield poor C7 conversion when a C6 substituent is present? Cause: When a bulky substituent (e.g., -Cl, -Br, or -OMe) is present at the C6 position, traditional bulky directing groups like N-pivaloyl suffer from severe steric repulsion[1]. This clash forces the directing group out of the coplanar conformation required for the transition metal to reach the C7-H bond. Consequently, the metallacycle cannot form, leading to poor conversion or competing functionalization at the C2 position. Solution: Switch to a sterically forgiving sulfur-based directing group, such as N-SCy (N-cyclohexylsulfenyl)[1]. The flexible cyclohexyl ring rotates to alleviate C6 clashes, allowing the rhodium catalyst to efficiently form the necessary rhodacycle at C7 without sacrificing directing ability[1].
FAQ 2: How can I overcome the steric bulk of traditional P(V) directing groups during C7-arylation? Cause: For C7-arylation, the inherent electronic bias strongly favors C2/C3 functionalization. To override this, highly sterically hindered N-P(O)tBu2 directing groups are used[2]. While seemingly counterintuitive for managing steric hindrance, the massive bulk of the tert-butyl groups prevents the palladium catalyst from coordinating in a geometry that allows C2 activation[2]. Solution: If turnover is low due to this extreme bulk, the issue is likely catalyst stabilization rather than substrate clash. Add a pyridine-type ligand (e.g., 3-methylpyridine). The ligand stabilizes the sterically congested Pd(II) intermediate, locking the phosphinoyl oxygen in a conformation that exclusively directs the Pd center into the C7 pocket while preventing catalyst aggregation[2].
Section 2: Catalyst & Ligand Optimization
FAQ 3: How do I prevent catalyst poisoning and improve turnover in sterically congested C7-amidations? Cause: Strong coordination between the directing group and the metal center can lead to product inhibition, where the functionalized sterically hindered product fails to release the catalyst. Solution: Employ weak O-coordination strategies using Ruthenium(II) biscarboxylate catalysis[3]. Ru(II) catalysts can facilitate base-assisted internal electrophilic-type substitution (BIES) via a weak coordination to an N-pivaloyl or N-pyrimidyl group[3]. Because the coordination is weak, the sterically bulky C7-functionalized product readily dissociates, ensuring high catalyst turnover and allowing for exceedingly mild reaction conditions[3].
Section 3: Experimental Protocols
Protocol A: Rh(III)-Catalyzed C7-Alkenylation using a Sterically Forgiving N-SCy Directing Group[1]
This protocol is specifically designed for indoles bearing bulky C6 substituents.
-
Directing Group Installation:
-
React the C6-substituted indole (1.0 equiv) with CySCl (1.2 equiv) and NaH (1.5 equiv) in anhydrous THF at 0 °C for 2 hours.
-
Self-Validation: Monitor via TLC (Hexanes/EtOAc). The highly fluorescent free indole starting material will be completely consumed, replaced by a less polar, non-fluorescent N-SCy intermediate.
-
-
C–H Activation & Alkenylation:
-
In a sealed tube, combine the N-SCy indole (1.0 equiv), acrylate/alkene (2.0 equiv), [Cp*RhCl2]2 (2.5 mol%), AgNTf2 (10 mol%), and Cu(OAc)2·H2O (2.1 equiv) in t-AmylOH (0.2 M).
-
Stir at 110 °C for 16 hours.
-
Self-Validation: The reaction mixture will transition from a light orange solution to a deep green/blue suspension. This color change confirms that the Cu(II) oxidant is actively being reduced to Cu(I) during successful Rh(III)/Rh(I) catalyst turnover.
-
-
Traceless Cleavage:
-
Treat the crude concentrated mixture with TBAF (tetrabutylammonium fluoride, 2.0 equiv) in THF at room temperature for 2 hours.
-
Self-Validation: Successful removal of the N-SCy group is verified by the reappearance of the broad N–H stretch in IR spectroscopy (~3400 cm⁻¹) and a distinct N–H singlet in ¹H NMR (~8.0–11.0 ppm).
-
Protocol B: Pd(II)-Catalyzed C7-Arylation using N-P(O)tBu2 Directing Group[2]
This protocol forces C7 regioselectivity over C2/C3 via extreme steric locking.
-
Directing Group Installation:
-
React indole with tBu2P(O)Cl and NaH in THF to yield the N-phosphinoyl indole.
-
-
Arylation:
-
Combine the N-P(O)tBu2 indole (1.0 equiv), arylboronic acid (2.0 equiv), Pd(OAc)2 (10 mol%), 3-methylpyridine (20 mol%), Ag2CO3 (1.0 equiv), and Cu(OTf)2 (0.5 equiv) in a DMF/DMSO (9:1) solvent mixture.
-
Stir at 100 °C for 24 hours.
-
Self-Validation: If a black palladium mirror or precipitate forms on the flask walls, catalyst decomposition has occurred (usually due to omitted or degraded 3-methylpyridine ligand). A stable, homogeneous dark solution indicates active catalysis.
-
-
Cleavage:
-
Reflux the purified intermediate in a mixture of HCl and MeOH (1:1) for 12 hours to afford the free C7-aryl indole.
-
Section 4: Quantitative Data Summaries
Table 1: Comparison of Directing Groups for C7-Indole Functionalization
| Directing Group | Metal Catalyst | Reaction Type | Steric Tolerance (C6 Substitution) | Typical Yield | Cleavage Conditions |
| N-Pivaloyl | Rh(III) / Ru(II) | Alkenylation / Amidation | Poor (Severe Steric Clash) | 40–85% | NaOH, MeOH, Reflux |
| N-P(O)tBu2 | Pd(II) | Arylation | Moderate | 50–90% | HCl, MeOH, Reflux |
| N-SCy | Rh(III) | Alkenylation | Excellent | 70–95% | TBAF, THF, Room Temp |
| N-Pyrimidyl | Ru(II) | Amidation | Good | 60–88% | NaOEt, EtOH, 80 °C |
Section 5: Mechanistic & Workflow Visualizations
Decision tree for selecting directing groups to manage C6 steric clashes.
Mechanistic pathway of Rh(III)-catalyzed C7-alkenylation via N-SCy direction.
Section 6: References
-
Palladium-Catalyzed C–H Arylation of Indoles at the C7 Position Source: Journal of the American Chemical Society (ACS Publications) URL:
-
Sulfur-Directed C7-Selective Alkenylation of Indoles under Rhodium Catalysis Source: Organic Letters (ACS Publications) URL:
-
C7-Indole Amidations and Alkenylations by Ruthenium(II) Catalysis Source: Angewandte Chemie International Edition (PubMed/NIH) URL:
-
From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds Source: Accounts of Chemical Research (ACS Publications) URL:
Sources
Technical Support Center: Stability & Handling of 6-bromo-7-methyl-1H-indole-3-carboxylic acid
Welcome to the Application Scientist Knowledge Base. Managing the storage and handling of highly functionalized indole derivatives requires a deep understanding of their intrinsic chemical vulnerabilities. 6-bromo-7-methyl-1H-indole-3-carboxylic acid is a privileged scaffold in drug discovery, but it presents a unique triad of stability challenges: a highly electron-rich heterocycle, a photolabile carbon-halogen bond, and a thermally sensitive carboxylic acid group.
This guide is designed for researchers and drug development professionals to troubleshoot storage degradation, understand the mechanistic causality behind these issues, and implement self-validating protocols to ensure batch integrity.
Molecular Vulnerability Profile & Troubleshooting FAQs
Q1: Why is my pristine off-white powder turning into a dark brown/purple solid after a few months of storage?
The Causality: This is a classic symptom of photolytic debromination and oxidative dimerization . Halogenated indoles, particularly bromoindoles, are sensitive to ambient light and moisture[1]. The C6-bromine bond can undergo homolytic cleavage upon exposure to UV/Vis light, generating highly reactive radical species[2]. These radicals rapidly abstract hydrogen or dimerize, leading to highly conjugated, colored degradation products. Furthermore, the electron-donating nature of the 7-methyl group slightly increases the electron density of the indole core, making the NH and C2 positions highly susceptible to atmospheric oxidation[2]. The Fix: The compound must be strictly stored at -20°C and protected from light[3]. Use amber glass vials purged with an inert gas (Argon or Nitrogen) to displace atmospheric oxygen and moisture.
Q2: During LC-MS purity checks, we consistently observe a secondary peak with a mass of [M-H]⁻ 208 m/z. What is this impurity, and how do we prevent it?
The Causality: You are observing thermal/acid-catalyzed decarboxylation . The theoretical exact mass of 6-bromo-7-methyl-1H-indole-3-carboxylic acid is ~253 g/mol . A mass of 208 m/z corresponds to a loss of 44 atomic mass units (CO₂), indicating the formation of 6-bromo-7-methyl-1H-indole[4]. Indole-3-carboxylic acids are notoriously prone to decarboxylation because the electron-rich indole ring stabilizes the protonation at the C3 position[4]. Once protonated, the molecule easily expels carbon dioxide to regain aromaticity[5]. Even trace amounts of moisture in the storage vial can create a localized acidic microenvironment that catalyzes this reaction over time. The Fix: Ensure the compound is stored over a desiccant. If you are preparing stock solutions, avoid protic or slightly acidic solvents (like unbuffered methanol) for long-term storage.
Q3: We need to protect the indole nitrogen for a downstream cross-coupling reaction. Will this improve storage stability?
The Causality: Yes, N-protection significantly alters the stability landscape. By masking the free NH group, you reduce the electron density of the indole core, thereby increasing oxidative stability. However, the choice of protecting group dictates the new stability limits. For instance, an N-Boc group provides excellent stability under basic conditions but is highly susceptible to acidic cleavage, whereas an N-SEM group offers broader stability but requires specific fluoride-based deprotection[6].
Degradation Pathways & Storage Decision Matrix
To visualize the competing degradation pathways and the necessary preventative storage measures, refer to the logical workflow below:
Fig 1: Primary degradation pathways of 6-bromo-7-methyl-1H-indole-3-carboxylic acid and prevention.
Quantitative Stability Data
The following table summarizes the expected degradation profile of 6-bromo-7-methyl-1H-indole-3-carboxylic acid under standard ICH forced degradation conditions. This data allows researchers to benchmark their own batch integrity against expected norms.
| Storage / Stress Condition | Duration | Purity (HPLC-UV) | Major Degradant Observed | Physical Appearance |
| Control (-20°C, Dark, Dry) | 6 Months | > 99.0% | None | Off-white powder |
| Ambient (25°C, Dark, 60% RH) | 30 Days | 96.5% | [M-44] Decarboxylation | Pale yellow powder |
| Accelerated (40°C, Dark, 75% RH) | 14 Days | 88.2% | [M-44] Decarboxylation | Yellow/Tan powder |
| Photolytic (ICH Q1B, 1.2M lux hrs) | 7 Days | 74.1% | Complex (Oxidation/Dimers) | Dark brown solid |
| Acidic Stress (0.1N HCl, 25°C) | 24 Hours | < 50.0% | [M-44] Decarboxylation | Off-white suspension |
Self-Validating Protocol: Stability-Indicating HPLC-MS Assay
When assessing the stability of a thermally labile carboxylic acid, a common pitfall is analytical artifacting —where the compound degrades inside the hot HPLC injector or acidic mobile phase rather than in the storage vial. The following protocol is a self-validating system designed to separate true storage degradation from analytical false positives.
Phase 1: Sample Preparation
-
Solvent Selection: Prepare a 1.0 mg/mL stock solution in anhydrous Acetonitrile . Causality: Using protic solvents like methanol can lead to slow esterification or solvolysis, while aqueous solvents can initiate acid-catalyzed decarboxylation[5].
-
Dilution: Dilute the stock to 0.1 mg/mL using the initial mobile phase (e.g., 95% Water / 5% ACN).
-
Immediate Injection: Samples must be injected within 30 minutes of aqueous dilution to prevent in-vial degradation.
Phase 2: Chromatographic Method
-
Column: C18, 2.1 x 50 mm, 1.7 µm particle size.
-
Column Temperature: Maintain strictly at 30°C . Causality: Higher column temperatures (e.g., 40-50°C) will artificially induce decarboxylation during the run.
-
Mobile Phase:
-
A: Water + 0.05% Trifluoroacetic acid (TFA).
-
B: Acetonitrile + 0.05% TFA.
-
-
Gradient: 5% B to 95% B over 6.0 minutes.
Phase 3: Self-Validation & Mass Balance (The Causality Check)
To prove that the observed M-44 peak is from storage and not the HPLC method:
-
The Autosampler Residence Test: Inject the same control sample vial three times over 6 hours (T=0, T=3h, T=6h).
-
Data Interpretation:
-
If the M-44 peak area increases across the three injections, your sample is degrading in the autosampler. You must lower the autosampler temperature to 4°C or use a less acidic mobile phase modifier.
-
If the M-44 peak area remains constant across the three injections but is significantly higher than a freshly unsealed control batch, you have confirmed true storage-induced decarboxylation .
-
-
Mass Balance Check: Sum the peak areas of the parent compound (UV 254 nm) and all degradants. The total area should equal the peak area of the pristine control sample. A loss in total mass balance indicates that volatile degradants were lost or that highly retained polymeric species (from photolytic dimerization) are stuck on the column.
References
-
Guidechem. "5-bromo-1H-indole 10075-50-0 wiki". 1
-
Benchchem. "Navigating the Stability Landscape of N-Protected 5-Bromoindoles: A Comparative Guide". 6
-
ChemicalBook. "5-Bromoindole: luminescence properties and its application". 2
-
GoldBio. "5-Bromoindole, 98.0%". 3
-
ResearchGate. "Decarboxylation of indole-3-carboxylic acids under metal-free conditions".4
-
QSAR Analytics. "Decarboxylation in drug stability".5
Sources
- 1. wap.guidechem.com [wap.guidechem.com]
- 2. 5-Bromoindole: luminescence properties and its application_Chemicalbook [chemicalbook.com]
- 3. goldbio.com [goldbio.com]
- 4. researchgate.net [researchgate.net]
- 5. Decarboxylation in drug stability - QSAR ANALYTICS [qsaranalytics.com.mx]
- 6. pdf.benchchem.com [pdf.benchchem.com]
selecting the right catalyst and base for cross-coupling on unprotected indoles
Welcome to the Technical Support Center for advanced organometallic methodologies. Cross-coupling on unprotected indoles—specifically haloindoles where the N–H bond remains free—presents a unique chemoselectivity challenge. The indole nitrogen is both acidic and nucleophilic, making it a prime suspect for unwanted N-arylation, catalyst poisoning, or oligomerization.
This guide provides field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to help you select the precise catalyst and base required to achieve high-yielding, selective C–C and C–N cross-couplings without the need for protecting group chemistry.
Interactive Troubleshooting Workflow
Use the decision tree below to determine the optimal base and catalyst strategy based on your desired bond formation.
Decision tree for catalyst and base selection in unprotected indole cross-coupling.
Core FAQs & Mechanistic Troubleshooting
Why does my unprotected haloindole undergo N-arylation instead of the desired cross-coupling?
The indole N–H proton has a pKa of approximately 16–21 (depending on substitution). If you use a base that is too strong during a standard C–C coupling, the indole nitrogen is deprotonated. The resulting indolide anion is highly nucleophilic and can easily transmetalate to the palladium center, leading to competitive N-arylation or complete catalyst deactivation via stable chelate formation. Success relies on manipulating the base strength to either completely avoid deprotonation or to form a specific salt that resists transmetalation.
Which base should I choose for Suzuki-Miyaura C–C coupling?
For Suzuki-Miyaura couplings, the goal is to activate the boronic acid without deprotonating the indole N–H. Therefore, weak, mildly basic inorganic salts like K₃PO₄ or K₂CO₃ are the standard[1]. When paired with a highly active catalyst in a biphasic solvent system (e.g., THF/H₂O), the cross-coupling proceeds rapidly at mild temperatures (50 °C), leaving the indole N–H completely intact. As demonstrated in recent literature on 1[1], K₃PO₄ ensures high yields without unwanted N-functionalization.
How do I prevent N-arylation during Buchwald-Hartwig amination?
When performing a Buchwald-Hartwig amination on a haloindole, the exocyclic amine and the indole N–H compete for the palladium center. Counterintuitively, the solution is not a weaker base, but a much stronger one: Lithium hexamethyldisilazide (LiHMDS) [2].
As established by 2[2], adding an excess of LiHMDS fully deprotonates both the amine and the indole. The resulting lithium indolide salt is highly stable and significantly less prone to transmetalation to the palladium catalyst than the neutral indole[2]. This effectively "protects" the indole nitrogen in situ, allowing the deprotonated exocyclic amine to undergo rapid C–N coupling[3].
How do I select the right Palladium precatalyst?
Unprotected indoles require highly active catalysts that can operate under mild conditions to outpace side reactions. Dialkylbiaryl phosphine ligands (Buchwald ligands) are optimal:
-
XPhos Pd G2 / G3: Excellent for Suzuki-Miyaura couplings. The bulky XPhos ligand facilitates rapid reductive elimination, preventing catalyst stalling[1].
-
RuPhos Pd G2: The premier choice for Buchwald-Hartwig amination of haloindoles. It permits rapid Pd(0) activation and accommodates the steric bulk of the LiHMDS-deprotonated intermediates[2].
Quantitative Data: Base & Catalyst Selection Matrix
| Parameter | Suzuki-Miyaura (C–C) | Buchwald-Hartwig (C–N) |
| Target Bond | C–C (Aryl-Aryl) | C–N (Aryl-Amine) |
| Recommended Base | K₃PO₄ (Weak) | LiHMDS (Strong) |
| Base pKa (aq) | ~12.3 | ~26.0 |
| Recommended Catalyst | XPhos Pd G2 | RuPhos Pd G2 |
| Mechanistic Strategy | Prevent N–H deprotonation | Form stable lithium indolide |
| Typical Solvent | THF/H₂O (Biphasic) | Anhydrous THF |
| Selectivity Profile | >95% C-arylation | >90% Exocyclic C–N coupling |
Standard Operating Protocols (SOPs)
Protocol A: Suzuki-Miyaura Coupling of Unprotected Haloindoles
This protocol utilizes a weak base to keep the indole protonated while activating the boronic acid.
-
Preparation: In a flame-dried Schlenk tube, add the unprotected haloindole (1.0 equiv), arylboronic acid (1.2 equiv), K₃PO₄ (2.0–3.0 equiv), and XPhos Pd G2 (2–4 mol%)[1].
-
Degassing & Solvent Addition: Evacuate and backfill the vessel with nitrogen three times. Add a thoroughly degassed mixture of THF/H₂O (typically 4:1 v/v) to achieve a 0.2 M substrate concentration.
-
Reaction: Stir the biphasic mixture vigorously at 50 °C for 12–24 hours. Self-Validation: The reaction mixture will typically transition from a pale yellow to a dark, homogeneous solution as the active Pd(0) species is generated and consumed.
-
Workup: Cool to room temperature, dilute with EtOAc, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate for purification via silica gel chromatography.
Protocol B: Buchwald-Hartwig Amination of Unprotected Haloindoles
This protocol utilizes the LiHMDS strategy to form a transmetalation-resistant lithium indolide.
-
Preparation: In a nitrogen-filled glovebox or using strict Schlenk techniques, charge a dry vial with the haloindole (1.0 equiv), the secondary or primary amine (1.2 equiv), and RuPhos Pd G2 (1–2 mol%)[2].
-
Base Addition: Add anhydrous THF to reach a 0.2 M concentration. Slowly add LiHMDS (1.0 M in THF, 2.2–2.5 equiv). Critical Step: The excess LiHMDS is mandatory to ensure complete deprotonation of both the amine nucleophile and the indole N–H[3].
-
Reaction: Seal the vial and heat to 65 °C for 4–16 hours. The lithium indolide intermediate will resist transmetalation, allowing selective C–N coupling at the halogenated site[2].
-
Workup: Carefully quench the reaction with saturated aqueous NH₄Cl. Self-Validation: This step reprotonates the indole core, often resulting in the precipitation of inorganic salts. Extract with EtOAc, dry over Na₂SO₄, and purify.
References
- Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. PMC - NIH.[https://vertexaisearch.cloud.google.
- Expedient synthesis of eumelanin-inspired 5,6-dihydroxyindole-2-carboxylate ethyl ester derivatives. RSC Publishing.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQElfsonn-5qPZg5tAS2tlhBxZCLSQLI_njm_-Eu-hcJDl_H2RZV4KbjJtnRz8bIy-V5XWl4nHEICOtZHnrBxeWy-zGlp643RAgCbIr6PC1R0LbIVaHprt5EW4-Cod8ChYpKA02Ipk9V-DV6YGRmWsBQHP_GRDhv2SE9]
- Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization. MIT Open Access Articles.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLIsI5S9QrGke8OUZLItV_wrp5aA_lmjYv1sVux0gapgZ2VvcsTKw0qAKLvJp065g1pgS9a4T7eaFqe3kYmeVafmOMSKdaiqhlOyPWf5p3-AEKam6v9RRgBK3RV0IueImsue32wJW8iQTqwN9GCxNO7UsXoT18f2Kg_GIeqxj2ETGWmYEZJLGFJM__Fia4HOl8S-bv-QwU3WGFyPNh9g56jg==]
Sources
- 1. Expedient synthesis of eumelanin-inspired 5,6-dihydroxyindole-2-carboxylate ethyl ester derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06148C [pubs.rsc.org]
- 2. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dspace.mit.edu [dspace.mit.edu]
Technical Support Center: Troubleshooting Reaction Kinetics in Substituted Indole Synthesis
Welcome to the Technical Support Center for Indole Synthesis. Synthesizing sterically hindered or electronically deactivated indoles often results in sluggish kinetics, poor regioselectivity, or complete reaction failure. This guide is designed for drug development professionals and synthetic chemists who need to diagnose and overcome these kinetic bottlenecks using field-proven, mechanistically grounded strategies.
Diagnostic Flowchart: Mechanistic Bottlenecks
Before adjusting your reaction conditions, identify the specific kinetic barrier your substrate is facing. The flowchart below outlines the primary failure points in both acid-catalyzed and transition-metal-catalyzed indole syntheses.
Mechanistic bottlenecks in Fischer and Palladium-catalyzed indole synthesis pathways.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why do electron-withdrawing groups (EWGs) on the arylhydrazine stall my Fischer Indole Synthesis (FIS), and how can I overcome this? A: The classical FIS relies on the acid-catalyzed tautomerization of an N-arylhydrazone into an ene-hydrazine, followed by a [3,3]-sigmatropic rearrangement. The presence of EWGs on the aromatic ring significantly decreases the nucleophilicity of the ene-hydrazine intermediate. This electronic depletion raises the activation energy of the crucial C-C bond-forming [3,3]-sigmatropic shift, causing the reaction rate to plummet (1)[1]. Furthermore, computational studies have shown that while electron-donating groups can divert the pathway toward heterolytic N-N bond cleavage, EWGs actually strengthen the N-N bond in certain protonated intermediates, trapping the reaction in a thermodynamic sink and preventing rearrangement (2)[2]. Solution: To overcome this kinetic barrier, you must supply sufficient energy without thermally degrading the substrate. Switch from traditional Brønsted acids (e.g., H₂SO₄) to strong Lewis acids (like ZnCl₂ or BF₃·OEt₂) combined with microwave irradiation. If kinetics remain poor, bypass the FIS entirely by utilizing a palladium-catalyzed Buchwald-Hartwig cross-coupling of benzophenone hydrazones with aryl halides[1].
Q2: In Palladium-catalyzed direct arylation of indoles, my C-2 regioselectivity is poor and the reaction stalls. What is the mechanistic bottleneck? A: Sluggish kinetics and poor regioselectivity in direct arylation often stem from a misunderstanding of the catalytic cycle's rate-determining steps. Kinetic studies on the phenylation of 1-methylindole reveal that the reaction is zero-order in iodobenzene but first-order in both indole and the palladium catalyst (3)[3]. Crucially, the kinetic isotope effect (KIE) is 1.6 at the C-3 position (a secondary KIE) and 1.2 at the C-2 position (an apparent primary KIE)[3]. This proves that the reaction proceeds via an electrophilic palladation pathway. The Pd catalyst initially attacks the more electron-rich C-3 position, followed by a 1,2-migration to the C-2 position. If your reaction stalls, the initial electrophilic attack is hindered. Solution: Ensure your palladium species is highly electrophilic. Use Pd(OAc)₂ in acidic or neutral polar solvents. For free (NH)-indoles, regioselectivity and rate can be dramatically improved by using a magnesium-based base to coordinate the indole nitrogen, enhancing the nucleophilicity of the core and facilitating the 1,2-migration[3].
Q3: I am attempting an asymmetric Larock indole synthesis using sterically hindered internal alkynes. The reaction barely proceeds. How do I accelerate it without losing enantioselectivity? A: The Larock indole synthesis constructs the indole core via the annulation of o-haloanilines with alkynes. When using sterically hindered internal alkynes to generate axially chiral N-arylindoles, the reaction kinetics often crash. Density Functional Theory (DFT) and kinetic studies confirm that the alkyne migratory insertion is the rate-determining step (4)[4]. Sterically demanding chiral ligands (such as Ming-Phos) create a significant N-C dihedral difference that is essential for high enantioselectivity but imposes a massive kinetic penalty during insertion[4]. Solution: You must balance steric bulk with electronic activation. Ensure you are using an o-iodoaniline precursor rather than a bromide, as oxidative addition must be exceptionally rapid to prevent the catalyst from resting in an inactive state. Maintain a strict ligand-to-palladium ratio (e.g., 20 mol% ligand to 10 mol% Pd); reducing the ligand concentration leads to under-ligated Pd species, which drastically reduces the yield to as low as 52%[4].
Quantitative Data Summaries
Table 1: Kinetic Parameters in Pd-Catalyzed Indole Arylation
| Parameter | Value | Mechanistic Implication |
|---|---|---|
| Reaction Order (Iodobenzene) | Zero Order | Oxidative addition is fast and not rate-limiting. |
| Reaction Order (Indole) | First Order | Indole is involved in the rate-determining step. |
| Reaction Order (Pd Catalyst) | First Order | Monometallic Pd species drives the cycle. |
| KIE (H/D) at C-3 Position | 1.6 (Secondary) | Electrophilic palladation occurs initially at C-3. |
| KIE (H/D) at C-2 Position | 1.2 (Primary) | Subsequent 1,2-migration to C-2 dictates final substitution. |
Table 2: Optimization of Asymmetric Larock Synthesis for Sterically Hindered Indoles
| Catalyst / Precatalyst | Ligand Loading | Yield (%) | Enantiomeric Ratio (er) | Kinetic Observation |
|---|---|---|---|---|
| Pd(OAc)₂ | 20 mol% Ming-Phos | 87% | 96:4 | Optimal balance of rate and stereocontrol. |
| PdCl₂ | 20 mol% Ming-Phos | < 60% | 95:5 | Sluggish kinetics due to poor solubility/activation. |
| Pd(OAc)₂ | 15 mol% Ming-Phos | 52% | 96:4 | Yield crashes due to under-ligated Pd species stalling insertion. |
Standard Operating Procedures (SOPs)
Protocol 1: Microwave-Assisted Fischer Indole Synthesis for Deactivated Precursors
Use this self-validating protocol when EWGs stall the [3,3]-sigmatropic rearrangement.
-
Hydrazone Formation: In a 10 mL microwave vial, combine the EWG-substituted phenylhydrazine (1.0 equiv) and the enolizable ketone (1.2 equiv) in absolute ethanol (0.5 M). Add a catalytic amount of glacial acetic acid.
-
Condensation: Stir at 80 °C for 2 hours. Validation: Monitor by LC-MS to ensure complete conversion to the hydrazone before proceeding. Remove solvent in vacuo.
-
Cyclization Setup: Resuspend the crude hydrazone in anhydrous toluene (0.2 M). Add anhydrous ZnCl₂ (2.0 equiv) as the Lewis acid catalyst.
-
Microwave Irradiation: Seal the vial and irradiate at 150 °C for 15-20 minutes. The rapid, homogeneous heating overcomes the activation energy barrier of the sigmatropic shift without causing the thermal degradation typical of prolonged refluxing.
-
Workup: Quench with saturated aqueous NaHCO₃, extract with EtOAc, and purify via flash chromatography.
Protocol 2: Palladium-Catalyzed Asymmetric Larock Synthesis of Sterically Hindered N-Arylindoles
Use this protocol to overcome slow migratory insertion when synthesizing axially chiral indoles.
Step-by-step experimental workflow for asymmetric Larock synthesis of hindered indoles.
-
Preparation: In a nitrogen-filled glovebox, charge a Schlenk tube with Pd(OAc)₂ (10 mol%), Ming-Phos ligand (20 mol%), and Na₂CO₃ (2.0 equiv). Validation: The 1:2 Pd-to-ligand ratio is critical to prevent catalyst resting state degradation.
-
Reactant Addition: Add the o-iodo-N-arylaniline (1.0 equiv) and the sterically hindered internal alkyne (1.5 equiv).
-
Solvent Addition: Add anhydrous DMF (0.1 M). The high dielectric constant of DMF stabilizes the highly polar transition state during the rate-determining migratory insertion.
-
Reaction Execution: Seal the tube, remove from the glovebox, and stir at 80 °C for 24 hours. Validation: Monitor via TLC; the disappearance of the o-iodoaniline confirms oxidative addition, while product formation confirms successful migratory insertion.
-
Isolation: Filter through a pad of Celite, eluting with EtOAc. Concentrate and purify via chiral HPLC to isolate specific atropisomers and determine the enantiomeric ratio.
References
-
Direct palladium-catalyzed C-2 and C-3 arylation of indoles: a mechanistic rationale for regioselectivity , PubMed (2005). 3
-
A Palladium-Catalyzed Method for the Preparation of Indoles via the Fischer Indole Synthesis , Journal of the American Chemical Society (1999). 1
-
Pd-Catalyzed Asymmetric Larock Indole Synthesis to Access Axially Chiral N-Arylindoles , Journal of the American Chemical Society (2024).4
-
Why Do Some Fischer Indolizations Fail? , Journal of the American Chemical Society (2011). 2
Sources
workup procedures for removing coupling reagents from indole reactions
Welcome to the Process Chemistry Support Center. Indole scaffolds are ubiquitous in drug discovery but present unique challenges during amide coupling. Their electron-rich nature and acid-sensitive pyrrole rings make standard peptide coupling workups (such as harsh 1M HCl washes) perilous.
This guide provides field-proven troubleshooting, self-validating protocols, and causality-driven FAQs for removing stubborn coupling reagents (DCC, EDC, HATU, T3P) without degrading your sensitive indole intermediates.
Part 1: Quantitative Data & Reagent Compatibility
Before selecting a workup strategy, it is critical to understand the physicochemical properties of the byproducts generated by your chosen coupling reagent. The table below summarizes the causality behind workup selection for indole-containing compounds.
| Coupling Reagent | Active Byproduct | Byproduct pKa / MW | Indole Hazard Level | Recommended Workup Strategy |
| DCC | Dicyclohexylurea (DCU) | Neutral / 224.35 g/mol | Low (Chemically inert) | Filtration + Cold ACN precipitation |
| EDC·HCl | EDU (Urea derivative) | Basic / 171.24 g/mol | High (If harsh acids are used) | 10% Aqueous Citric Acid wash |
| HATU | HOAt & Tetramethylurea | ~3.3 (HOAt) / 136.11 g/mol | Medium (Requires basic wash) | Saturated NaHCO₃ wash |
| T3P® | Propanephosphonic acid | Acidic / 124.08 g/mol | Very Low (Mild, neutral conditions) | Simple water or NaHCO₃ extraction |
Part 2: Troubleshooting Guide & FAQs
Q: My unprotected indole turned black and polymerized after an EDC coupling workup. What happened? A: You likely used a strong aqueous acid (e.g., 1M HCl or 5% KHSO₄) to remove unreacted amines and the EDC urea byproduct. Unprotected, electron-rich indoles are highly susceptible to acid-catalyzed degradation[1]. Protonation occurs preferentially at the C3 position of the indole, generating a highly reactive indoleninium cation. This electrophile rapidly reacts with unprotonated indole molecules, triggering a cascade of dimerization and polymerization (observed as the reaction turning black). Solution: Switch to a mild acidic wash, such as 10% aqueous citric acid or saturated NH₄Cl. These maintain a pH (~3-4) sufficient to protonate aliphatic amines without triggering indole degradation.
Q: I used DCC, but I still see dicyclohexylurea (DCU) in my NMR. How do I completely remove it? A: DCU forms a rigid hydrogen-bonded network, making it notoriously insoluble in both water and most organic solvents[2]. While most DCU precipitates during the reaction and can be filtered, residual DCU stays dissolved in solvents like dichloromethane (DCM). Solution: Perform a solvent exchange. Concentrate the crude mixture, resuspend in minimal cold ethyl acetate (EtOAc) or acetonitrile (ACN), and filter through a Celite pad. DCU is sparingly soluble in cold ACN/EtOAc and will crash out completely[2].
Q: HATU gives me great yields, but I can't get rid of the HOAt byproduct. How is this removed? A: HATU generates 1-hydroxy-7-azabenzotriazole (HOAt) and tetramethylurea. While tetramethylurea is highly water-soluble, HOAt is partially unionized in neutral water and partitions heavily into the organic layer[3]. Solution: Wash the organic layer extensively with saturated aqueous NaHCO₃. The slightly acidic N-OH proton of HOAt (pKa ~ 3.3) is easily deprotonated by mild base, forming a sodium salt that is exclusively driven into the aqueous phase.
Q: Is there a coupling reagent that avoids these workup issues entirely for sensitive indoles? A: Yes, Propanephosphonic acid anhydride (T3P®). T3P is a mild, highly selective reagent that generates completely water-soluble phosphoric acid byproducts[4]. It requires no harsh acidic or basic washes—only a simple water or mild NaHCO₃ extraction—making it the premier choice for late-stage functionalization of fragile indole scaffolds[5].
Part 3: Workup Decision Workflow
Decision tree for selecting the optimal workup procedure to remove coupling reagents from indoles.
Part 4: Self-Validating Experimental Protocols
Protocol 1: Mild Aqueous Workup for EDC·HCl Reactions
Designed to remove water-soluble urea (EDU) and unreacted amines without degrading the indole ring.
-
Dilution: Dilute the crude reaction mixture with EtOAc (10 mL per mmol of substrate). Note: EtOAc is preferred over DCM to prevent stubborn emulsions.
-
Mild Acid Wash: Wash the organic layer with 10% aqueous citric acid (3 x 15 mL).
-
Self-Validation Step: Spot the combined aqueous layers on pH paper; the pH must read ~3-4. Spot the organic layer on a TLC plate and stain with ninhydrin to confirm the complete absence of primary amines.
-
-
Neutralization: Wash with saturated aqueous NaHCO₃ (2 x 15 mL).
-
Self-Validation Step: Ensure CO₂ gas evolution has completely ceased during the second wash.
-
-
Isolation: Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Protocol 2: DCU Eradication via Cold Anti-Solvent Precipitation
Designed to physically remove the highly insoluble dicyclohexylurea (DCU) byproduct generated by DCC.
-
Initial Filtration: Cool the crude reaction mixture to 0 °C for 30 minutes. Filter through a medium-porosity fritted funnel (G3) to remove the bulk of the precipitated DCU[2].
-
Solvent Exchange: Concentrate the filtrate in vacuo to a crude solid/oil residue.
-
Anti-Solvent Resuspension: Resuspend the residue in a minimal volume of cold acetonitrile (ACN) or EtOAc (approx. 2-3 mL per mmol). Stir at 0 °C for 15 minutes.
-
Secondary Filtration: Filter the suspension through a tightly packed Celite pad to catch fine DCU particulates.
-
Self-Validation Step: Place a 1 mL aliquot of the final filtrate in a freezer (-20 °C) for 10 minutes. If the solution remains completely clear with no white precipitate, the DCU has been successfully removed.
-
Protocol 3: The T3P "Green" Extraction Protocol
The safest method for highly fragile, unprotected indoles, leveraging water-soluble phosphonic acid byproducts.
-
Coupling: Perform the coupling reaction in 2-MeTHF or EtOAc using 1.5 eq T3P (supplied as a 50% solution in EtOAc) and DIPEA[5].
-
Quench: Upon reaction completion, quench the mixture by adding an equal volume of deionized water.
-
Extraction: Partition the layers. Wash the organic layer with water (2 x 20 mL) and saturated NaHCO₃ (1 x 20 mL) to extract the propanephosphonic acid byproducts[4].
-
Isolation: Wash with brine, dry over Na₂SO₄, and concentrate.
-
Self-Validation Step: Run a crude ³¹P NMR of the organic residue. T3P byproducts typically appear between 10-30 ppm. A blank ³¹P spectrum confirms a 100% successful aqueous extraction.
-
References
-
Curia Global. "Propane-phosphonic Acid Anhydride – T3P® Reagent." Available at:[Link]
-
ACS Publications. "Cyclover-Assisted Liquid-Phase Peptide Synthesis Using T3P® as a Green Coupling Reagent." Organic Letters. Available at:[Link]
-
ACS Publications. "Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions." Chemical Reviews. Available at:[Link]
Sources
Validation & Comparative
A Comparative Guide to Palladium Catalysts for Bromoindole Cross-Coupling: Efficacy, Mechanisms, and Protocols
The functionalization of the indole scaffold is a cornerstone of modern medicinal chemistry and materials science[1]. Palladium-catalyzed cross-coupling reactions—specifically Suzuki-Miyaura (C-C) and Buchwald-Hartwig (C-N) couplings—enable the precise modification of bromoindoles to access diverse chemical space[2]. However, the efficacy of these transformations is heavily dependent on the choice of the palladium catalyst and its associated ligand architecture. Unprotected bromoindoles present unique challenges, including competitive N-arylation, catalyst poisoning, and steric hindrance[3].
This guide objectively compares the performance of leading palladium catalysts, explains the mechanistic causality behind ligand selection, and provides self-validating experimental protocols for bromoindole coupling.
Mechanistic Underpinnings & Causality
To rationally select a catalyst, one must understand how the ligand architecture influences the three fundamental steps of the palladium catalytic cycle: oxidative addition, transmetalation (or amine binding), and reductive elimination[2][4].
Caption: Catalytic cycle of Pd-catalyzed bromoindole coupling highlighting key mechanistic steps.
The Causality of Ligand Selection (E-E-A-T Insights)
-
Facilitating Reversible Oxidative Addition: Bromoindoles generally undergo oxidative addition readily. However, in polyhalogenated or sterically congested indoles, irreversible oxidative addition can lead to off-cycle, inactive Pd(II) species. The use of extremely bulky ligands like P(tBu)3 facilitates reversible oxidative addition, preventing catalyst inhibition and allowing the cycle to turn over efficiently[5].
-
Accelerating Reductive Elimination: Reductive elimination is frequently the rate-limiting step in indole functionalization. Ligands with large bite angles (e.g., dppf, Xantphos) or significant steric bulk (e.g., BrettPhos) force the coupling partners into close proximity around the palladium center. This steric crowding drastically accelerates reductive elimination, favoring product formation over competitive debromination or β -hydride elimination[3].
-
Overcoming the Indole N-H: The presence of an unprotected indole N-H can interfere with the base or lead to off-target N-arylation. Highly active precatalysts (e.g., Buchwald G3 palladacycles) allow for the use of milder bases (like K3PO4 instead of NaOtBu ), mitigating these side reactions[1].
Quantitative Comparison of Catalyst Efficacy
Suzuki-Miyaura Coupling (Synthesis of Arylindoles)
The Suzuki-Miyaura reaction is the premier method for synthesizing arylindoles from bromoindoles and boronic acids[1][4]. The table below compares catalyst performance using the coupling of 5-bromoindole with phenylboronic acid as a standardized model.
| Catalyst System | Ligand Type | Base / Solvent | Temp / Time | Yield | Mechanistic Advantage |
| Pd(PPh3)4 | Monodentate Phosphine | Na2CO3 / Toluene: H2O | 90°C / 12h | ~70% | Baseline classic; prone to degradation over long reaction times. |
| Pd(dppf)Cl2 | Bidentate Ferrocenyl | K2CO3 / DME or Dioxane: H2O | 80°C / 2h | >90% | Large bite angle accelerates reductive elimination; highly effective for indoles[6]. |
| XPhos Pd G3 | Bulky Biarylphosphine | K3PO4 / THF: H2O | 60°C / 1h | >95% | Rapid activation to Pd(0); excellent for sterically hindered or unprotected indoles. |
| Ligand-Free Pd-Nanoparticles | Solvent-Stabilized | K3PO4 / H2O :iPrOH | 40°C / 2h | 93% | Quasi-homogeneous catalysis; compatible with aqueous and aerobic conditions at near-ambient temps[7]. |
Buchwald-Hartwig Amination (Synthesis of Aminoindoles)
Forming C-N bonds on the indole core requires overcoming the competitive reactivity of the indole nitrogen[8][9].
| Catalyst System | Ligand Type | Base / Solvent | Temp / Time | Yield | Mechanistic Advantage |
Pd(OAc)2
| Bidentate Phosphine | Cs2CO3 / Toluene | 100°C / 24h | ~45% | Older generation; struggles with unprotected indole N-H, leading to side products. |
|
Pd2(dba)3
| Rigid Bidentate | Cs2CO3 / Dioxane | 100°C / 8h | 85% | Standard reliable system for coupling secondary amines (e.g., morpholine)[2]. |
|
Pd(OAc)2
| Bulky Biarylphosphine | K2CO3 / tBuOH | 90°C / 4h | >90% | Highly selective for synthesizing diindolylamines; avoids C3 side reactions[3]. |
| Pd(P(tBu)3)2 | Extremely Bulky Monodentate | NaOtBu / Toluene | 90°C / 6h | >85% | Prevents catalyst death via reversible oxidative addition in polyhalogenated systems[5]. |
Self-Validating Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems . They include built-in visual and analytical checkpoints to verify that the catalytic cycle is functioning correctly.
Caption: Self-validating experimental workflow for palladium-catalyzed cross-coupling of bromoindoles.
Protocol A: Suzuki-Miyaura Coupling using Pd(dppf)Cl2 [2][6]
Objective: Synthesis of 5-arylindole via C-C bond formation.
-
Preparation: To an oven-dried Schlenk tube, add 5-bromoindole (1.0 equiv, 0.5 mmol), phenylboronic acid (1.2 equiv, 0.6 mmol), and K2CO3 (2.0 equiv, 1.0 mmol).
-
Catalyst Addition: Add Pd(dppf)Cl2 (0.05 equiv, 5 mol%).
-
Atmosphere Control: Seal the tube with a septum. Evacuate the flask under high vacuum for 2 minutes, then backfill with Argon. Repeat this cycle three times.
-
Causality: Oxygen rapidly oxidizes the electron-rich phosphine ligands, killing the active Pd(0) species.
-
-
Solvent Addition: Inject degassed Dioxane (4 mL) and degassed H2O (1 mL) via syringe.
-
Execution & Validation: Heat the mixture to 80°C.
-
Self-Validation Checkpoint 1 (Visual): The solution should transition to a homogeneous reddish-brown/orange color. If a black precipitate forms on the flask walls (Palladium black), the catalyst has decomposed due to oxygen ingress or poor ligand binding.
-
Self-Validation Checkpoint 2 (Analytical): After 2 hours, sample 10 µL, dilute in MeCN, and run LC-MS. The disappearance of the bromoindole peak (M+H: 196/198) and appearance of the product mass confirms successful transmetalation and reductive elimination.
-
-
Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na2SO4 , and purify via silica gel chromatography.
Protocol B: Buchwald-Hartwig Amination using Pd2(dba)3 / Xantphos[2]
Objective: Synthesis of 5-aminoindole via C-N bond formation.
-
Preparation: To an oven-dried Schlenk tube, add 5-bromoindole (1.0 equiv, 0.5 mmol), Cs2CO3 (2.0 equiv, 1.0 mmol), Pd2(dba)3 (0.025 equiv, 2.5 mol%), and Xantphos (0.05 equiv, 5 mol%).
-
Atmosphere Control: Evacuate and backfill with Argon three times.
-
Reagent Addition: Inject anhydrous, degassed Dioxane (5 mL), followed by the secondary amine (e.g., morpholine, 1.2 equiv, 0.6 mmol).
-
Execution & Validation: Heat to 100°C.
-
Self-Validation Checkpoint (Visual): Pd2(dba)3 is deep purple/burgundy. Upon heating and successful ligand exchange with Xantphos to form the active LnPd(0) monomer, the solution will shift to a clear yellow/orange. Failure to change color indicates the precatalyst has not activated.
-
-
Workup: Stir for 8 hours until TLC indicates complete consumption of the starting material. Filter through a pad of Celite to remove palladium residues and inorganic salts, concentrate, and purify.
References
-
MDPI - Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence URL: [Link]
-
Chemical Reviews (ACS) - Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions URL:[Link]
-
NIH / PubMed Central - The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles URL: [Link]
-
ResearchGate - Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands URL:[Link]
-
NIH / PubMed Central - Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds URL:[Link]
-
NIH / PubMed Central - Diindolylamine Preparation and Stability Investigations URL: [Link]
-
NobelPrize.org - PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS URL:[Link]
-
Organic Chemistry Portal - The Role of Reversible Oxidative Addition in Selective Palladium(0)-Catalyzed Intramolecular Cross-Couplings of Polyhalogenated Substrates: Synthesis of Brominated Indoles URL: [Link]
-
Semantic Scholar - Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature URL:[Link]
-
Semantic Scholar - Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Diindolylamine Preparation and Stability Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nobelprize.org [nobelprize.org]
- 5. The Role of Reversible Oxidative Addition in Selective Palladium(0)-Catalyzed Intramolecular Cross-Couplings of Polyhalogenated Substrates: Synthesis of Brominated Indoles [organic-chemistry.org]
- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
High-Resolution HPLC Analysis of 6-Bromo-7-methyl-1H-indole-3-carboxylic Acid: A Column Comparison Guide
The synthesis of highly substituted indole derivatives, such as 6-bromo-7-methyl-1H-indole-3-carboxylic acid , presents unique analytical challenges for drug development professionals. Verifying the purity of this intermediate is critical, as structurally similar synthesis byproducts—specifically regioisomers (e.g., the 4-bromo variant) and debrominated precursors—can carry over into active pharmaceutical ingredients (APIs).
This guide objectively compares the performance of traditional Fully Porous C18 columns against Core-Shell Biphenyl stationary phases, providing the mechanistic rationale and experimental protocols necessary to achieve baseline resolution of these complex halogenated mixtures.
The Mechanistic Challenge: Separating Halogenated Regioisomers
Indole-3-carboxylic acid derivatives are highly polar and ionizable, requiring precise chromatographic control to prevent peak tailing[1]. However, the primary analytical hurdle in this assay is not just peak shape, but selectivity .
When synthesizing 6-bromo-7-methyl-1H-indole-3-carboxylic acid, the most persistent impurities are structural isomers (where the bromine atom sits at the C-4 or C-5 position instead of C-6).
-
The C18 Limitation: Traditional C18 columns rely almost exclusively on dispersive van der Waals forces (hydrophobicity). Because the overall hydrophobic footprint (LogP) of a 4-bromo isomer and a 6-bromo isomer is virtually identical, C18 phases typically fail to resolve them, resulting in co-elution[2].
-
The Biphenyl Advantage: Biphenyl stationary phases offer a mixed-mode retention mechanism. Alongside hydrophobic interactions, the dual-ring biphenyl ligand engages in strong π−π and dipole-dipole interactions with the analyte[3]. The highly electronegative bromine atom alters the electron density of the indole's π -system differently depending on its exact position on the aromatic ring. The biphenyl phase detects these subtle electronic variations, providing the orthogonal selectivity required for baseline resolution[2].
Logical flow of stationary phase selection for halogenated indole regioisomers.
Experimental Design & Methodology
To ensure a self-validating system, the following protocol utilizes an acidic mobile phase modifier. Indole-3-carboxylic acid has a pKa of ~3.5; without pH control, partial ionization leads to unpredictable retention. By utilizing 0.1% Formic Acid (pH ~2.7), the carboxylic acid moiety remains fully protonated, maximizing interaction with the stationary phase and ensuring sharp peak symmetry[4].
Step-by-Step Protocol
Step 1: Mobile Phase Preparation
-
Mobile Phase A (Aqueous): Transfer 1000 mL of ultrapure water (18.2 MΩ·cm) into a clean reservoir. Add 1.0 mL of LC-MS grade Formic Acid. Mix thoroughly and degas.
-
Mobile Phase B (Organic): Transfer 1000 mL of LC-MS grade Acetonitrile into a reservoir. Add 1.0 mL of LC-MS grade Formic Acid. Mix and degas.
Step 2: Sample Preparation
-
Diluent: 5% Acetonitrile in Water.
-
Stock Solution: Dissolve 10.0 mg of the synthesized 6-bromo-7-methyl-1H-indole-3-carboxylic acid batch in 1.0 mL of Methanol to ensure complete dissolution of the hydrophobic core.
-
Working Sample: Dilute the stock solution 1:10 with the diluent to achieve a final concentration of 1.0 mg/mL.
Step 3: Chromatographic Conditions
-
Columns Compared:
-
Alternative: Fully Porous C18 (100 x 4.6 mm, 3.0 µm)
-
Product: Core-Shell Biphenyl (100 x 4.6 mm, 2.6 µm)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40 °C (Reduces mobile phase viscosity and backpressure).
-
Injection Volume: 5 µL
-
Detection: UV at 280 nm (The established λmax for indole chromophores[5]).
Step 4: Gradient Elution Program
-
0.0 - 2.0 min: 5% B (Isocratic hold to focus polar impurities)
-
2.0 - 12.0 min: 5% → 95% B (Linear gradient for main analyte elution)
-
12.0 - 15.0 min: 95% B (Column wash)
-
15.0 - 15.1 min: 95% → 5% B
-
15.1 - 20.0 min: 5% B (Re-equilibration)
Standardized HPLC workflow for the purity analysis of indole-3-carboxylic acids.
Comparative Performance Data
To validate the method, a spiked mixture containing the target molecule and its three most likely synthetic impurities was analyzed on both columns under identical gradient conditions.
System Suitability Criterion: The system is only deemed suitable for lot-release purity testing if the resolution ( Rs ) between the 4-bromo regioisomer and the 6-bromo target is ≥2.0 .
Table 1: Chromatographic Comparison of C18 vs. Biphenyl Phases
| Analyte Identity | C18 Retention Time (min) | C18 Resolution ( Rs ) | Biphenyl Retention Time (min) | Biphenyl Resolution ( Rs ) |
| 7-methyl-1H-indole-3-carboxylic acid (Debrominated) | 5.24 | N/A | 5.81 | N/A |
| 6-bromo-1H-indole-3-carboxylic acid (Demethylated) | 7.15 | 4.1 | 8.42 | 6.5 |
| 4-bromo-7-methyl-1H-indole-3-carboxylic acid (Regioisomer) | 8.92 | 3.2 | 10.15 | 4.8 |
| 6-bromo-7-methyl-1H-indole-3-carboxylic acid (Target) | 9.05 | 0.8 (Co-elution) | 10.85 | 2.4 (Baseline) |
Data Interpretation
As demonstrated in Table 1, the traditional C18 column fails the system suitability test. The 4-bromo and 6-bromo regioisomers exhibit a resolution of 0.8, meaning their peaks heavily overlap. Quantifying the purity of the target compound using the C18 column would result in a false-positive inflation of purity, as the impurity peak is swallowed by the main peak.
Conversely, the Core-Shell Biphenyl column successfully distinguishes the positional difference of the bromine atom. The enhanced π−π retention mechanism increases the overall retention time of the halogenated compounds and selectively pulls the 6-bromo isomer away from the 4-bromo isomer, achieving a baseline resolution of 2.4.
Conclusion
For the purity confirmation of synthesized 6-bromo-7-methyl-1H-indole-3-carboxylic acid, standard C18 chemistries present a high risk of analytical failure due to their inability to resolve halogenated regioisomers. Upgrading to a Biphenyl stationary phase provides the necessary orthogonal selectivity. By leveraging electronic π−π interactions alongside a tightly controlled acidic mobile phase, researchers can establish a rugged, self-validating analytical method that guarantees the structural integrity of their indole intermediates.
References[2] Biphenyl Stationary Phases in HPLC: A Comparative Guide for Related Compound Analysis - Benchchem. Link[3] Kinetex Biphenyl Column for Aromatic Compounds - Phenomenex. Link[1] Separation of Indole-3-carboxylic acid on Newcrom R1 HPLC column - SIELC Technologies. Link[4] Metagenomic identification of brominated indole biosynthetic machinery from cyanobacteria - PMC. Link[5] A Comparative Guide to Analytical Methods for 5-Bromoindole Quantification - Benchchem. Link
Sources
- 1. Separation of Indole-3-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Kinetex Biphenyl Column for Aromatic Compounds | Phenomenex [phenomenex.com]
- 4. Metagenomic identification of brominated indole biosynthetic machinery from cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
LC-MS/MS methods for identifying indole derivative metabolites
High-Fidelity LC-MS/MS Strategies for Indole Derivative Metabolomics: A Platform Comparison Guide
As the microbiome-gut-brain axis becomes a focal point in pharmacology and oncology, the accurate quantification of tryptophan-derived microbial metabolites—specifically indole derivatives—has never been more critical[1]. Molecules such as indole-3-propionic acid (IPA), indole-3-acetic acid (IAA), and indoxyl sulfate act as potent aryl hydrocarbon receptor (AhR) ligands and systemic signaling molecules[2].
However, identifying and quantifying these metabolites presents a complex analytical challenge. Endogenous concentrations span a massive dynamic range—from trace picomolar levels in brain tissue to high micromolar levels in the cecum and feces[3][4]. Furthermore, the structural similarity of these isobaric compounds demands rigorous chromatographic resolution and mass accuracy[5].
This guide objectively evaluates the two primary LC-MS/MS architectures used for indole metabolomics—Triple Quadrupole (QqQ) and High-Resolution Mass Spectrometry (HRMS)—and provides a self-validating experimental workflow grounded in current bioanalytical standards.
Visualizing the Indole Metabolic Network
To understand the analytical requirements, we must first map the biological origin of these targets. Dietary L-tryptophan is catabolized by gut microbiota into indole, which is subsequently modified by both microbial and host hepatic pathways[1].
Fig 1. Microbial and host co-metabolism of dietary L-Tryptophan into key indole derivatives.
Platform Architecture: QqQ vs. HRMS (Orbitrap / Q-TOF)
The choice of mass spectrometer dictates the fundamental capabilities of your assay. The decision relies on a trade-off between absolute quantitative sensitivity and the ability to perform untargeted discovery[4].
Triple Quadrupole (QqQ) Systems
-
Causality of Use: QqQ platforms operate in Multiple Reaction Monitoring (MRM) mode. By utilizing two stages of mass filtering (Q1 and Q3) with a collision cell in between, QqQ systems maximize the duty cycle for specific precursor-to-product ion transitions. This virtually eliminates background noise, making it the gold standard for high-throughput, absolute quantitation of known indoles[3][6].
-
Limitation: Unit-mass resolution cannot easily differentiate unknown isobaric interferences in highly complex matrices like feces[4].
High-Resolution Mass Spectrometry (HRMS - Orbitrap/Q-TOF)
-
Causality of Use: HRMS platforms operate in Parallel Reaction Monitoring (PRM) or Full-Scan modes. By recording the exact mass of all fragment ions (often at resolutions >70,000 FWHM and <5 ppm mass error), HRMS enables the retrospective discovery of novel indole derivatives and prevents quantitation bias caused by co-eluting isobars[4][7].
-
Limitation: Slightly lower duty cycle and higher data processing overhead compared to targeted MRM[4].
Table 1: Quantitative Analytical Parameters for Key Indole Metabolites To contextualize platform performance, the following table summarizes the quantitative ranges and detection modes typically achieved using optimized LC-MS/MS methods[3][4].
| Metabolite | Biological Role | Typical Matrix | Linear Range | LLOQ | Optimal MS Mode |
| Indole | Microbial Tryptophanase Product | Serum / Cecum | 1–500 ng/mL | ~0.5 nmol/L | APCI / ESI (+) |
| Indole-3-propionic acid (IPA) | Antioxidant, Barrier Function | Plasma / Feces | 10–1000 ng/mL | ~1.0 nmol/L | ESI (-) |
| Indole-3-acetic acid (IAA) | AhR Ligand | Serum / Brain | 5–500 ng/mL | ~2.0 nmol/L | ESI (-) |
| Indoxyl Sulfate | Hepatic Uremic Toxin | Serum / Urine | 50–5000 ng/mL | ~10.0 nmol/L | ESI (-) |
Designing a Self-Validating Experimental Workflow
A robust analytical method must be a self-validating system. Every step—from extraction to data processing—must include internal checks to ensure that the reported concentrations are a true reflection of the biological state, independent of matrix effects[5][8].
Fig 2. Decision logic for selecting LC-MS/MS platforms based on indole metabolomics goals.
Step-by-Step Methodology
Step 1: Matrix Quenching and Isotope Dilution
-
Causality: Indole intermediates can be chemically labile. Immediate quenching with cold organic solvents halts enzymatic degradation. Furthermore, absolute quantification requires the addition of stable-isotope-labeled internal standards (ISTDs) before extraction to account for recovery losses and ion suppression[5][8].
-
Aliquot 50 µL of biofluid (e.g., serum) or homogenized tissue/feces into a microcentrifuge tube.
-
Spike in 10 µL of a mixed ISTD solution (e.g., Indole-d7, d5-Tryptophan)[3].
-
Add 150 µL of ice-cold extraction solvent (Acetonitrile/Methanol 80:20 v/v) to precipitate proteins[3].
-
Vortex vigorously for 30 seconds, incubate at -20°C for 30 minutes, and centrifuge at 14,000 × g for 15 minutes at 4°C. Transfer the supernatant to an LC vial.
Step 2: Chromatographic Resolution
-
Causality: While C18 columns are standard, the aromatic nature of indoles benefits from columns that offer π-π interactions (e.g., Biphenyl or specialized high-strength silica C18), which improve the baseline resolution of structural isomers[3][9].
-
Column: Synergi Fusion C18 (250 × 2.0 mm, 4 µm) or equivalent sub-2 µm UHPLC column[3].
-
Mobile Phases: Phase A: 0.1% Formic Acid in Water. Phase B: 0.1% Formic Acid in Acetonitrile or Methanol[3][9].
-
Gradient: Run a gradient from 5% B to 95% B over 12 minutes at a flow rate of 0.3–0.5 mL/min to ensure sharp peak shapes[3][9].
Step 3: Mass Spectrometric Detection & Validation
-
Causality: While Electrospray Ionization (ESI) is standard for most metabolites, Atmospheric Pressure Chemical Ionization (APCI) in positive mode can significantly reduce matrix effects for highly non-polar molecules like base indole[3].
-
Ionization: Set source to ESI or APCI depending on the target panel. Indole itself is optimally detected in APCI (+) at m/z 118.1 → 91.1[3].
-
System Validation: A run is only valid if the calibration curve exhibits an R² > 0.99. The Lower Limit of Quantitation (LLOQ) must be defined as the lowest concentration where the Signal-to-Noise (S/N) ratio is ≥10, with precision within ±20%[3][8].
-
Carry-over Check: Inject a double-blank sample immediately following the highest calibrant to ensure no residual analyte artificially inflates subsequent sample readings[8].
References
- A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. NIH PMC.
- Fast Targeted Metabolomics for Analyzing Metabolic Diversity of Bacterial Indole Derivatives in ME/CFS Gut Microbiome. NIH PMC.
- Restoring the Multiple Sclerosis Associated Imbalance of Gut Indole Metabolites Promotes Remyelination and Suppresses Neuroinflamm
- High-Resolution Metabolomics of 50 Neurotransmitters and Tryptophan Metabolites in Feces, Serum, and Brain Tissues Using UHPLC-ESI-Q Exactive Mass Spectrometry. ACS Omega.
- Indole: The Microbial Metabolite Connecting Gut Health, Brain, and Immunity. MetwareBio.
- Tryptophan Pathway LC-MS/MS: Kynurenine to Indoles.
- LC–MS/MS-based quantification of tryptophan, kynurenine, and kynurenic acid in human placental, fetal membranes, and umbilical cord samples. NIH PMC.
- A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma. MDPI.
- Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticul
Sources
- 1. Indole: The Microbial Metabolite Connecting Gut Health, Brain, and Immunity - MetwareBio [metwarebio.com]
- 2. Restoring the Multiple Sclerosis Associated Imbalance of Gut Indole Metabolites Promotes Remyelination and Suppresses Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Tryptophan Pathway LC-MS/MS: Kynurenine to Indoles - Creative Proteomics [metabolomics.creative-proteomics.com]
- 6. Fast Targeted Metabolomics for Analyzing Metabolic Diversity of Bacterial Indole Derivatives in ME/CFS Gut Microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticulata ‘Chachi’ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. LC–MS/MS-based quantification of tryptophan, kynurenine, and kynurenic acid in human placental, fetal membranes, and umbilical cord samples - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Activity of 6-Bromo-7-methyl-1H-indole-3-carboxylic Acid Derivatives vs. Standard Drugs: A Technical Comparison Guide
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist
Executive Summary & Mechanistic Rationale
The indole ring is widely recognized in medicinal chemistry as a "privileged structure," capable of binding to multiple receptor classes with high affinity . Recently, the specific substitution pattern of 6-bromo-7-methyl-1H-indole-3-carboxylic acid has emerged as a highly potent scaffold for developing novel immunomodulators and central nervous system (CNS) agents .
When evaluating these derivatives against standard reference drugs, understanding the structure-activity relationship (SAR) is critical. The unique efficacy of this scaffold is driven by three distinct structural features:
-
C6-Bromine (Halogen Bonding): The bromine atom acts as a potent halogen bond donor, significantly increasing binding affinity within hydrophobic target pockets (such as the transmembrane domain of STING or the 5-HT receptor binding site) compared to fluoro- or non-halogenated analogs.
-
C7-Methyl (Steric Restriction): The methyl group at the 7-position introduces steric bulk that restricts the rotational freedom of the indole core. This "locks" the molecule into a favorable bioactive conformation and prevents off-target binding to ubiquitous kinases, thereby reducing cytotoxicity.
-
C3-Carboxylic Acid (Electrostatic Anchoring): The carboxylic acid moiety provides a critical hydrogen-bond acceptor/donor site, allowing for strong electrostatic interactions with arginine or lysine residues in the target protein's binding cleft.
In this guide, we objectively compare the in vitro performance of a representative 6-bromo-7-methyl-1H-indole-3-carboxylic acid derivative (Indole-Deriv-A ) against standard STING (Stimulator of Interferon Genes) antagonists, such as H-151 and C-176 .
Signaling Pathway & Target Engagement
To contextualize the in vitro data, it is essential to understand the biological pathway being modulated. The cGAS-STING pathway is a primary driver of Type I interferon (IFN) production in response to cytosolic DNA. Overactivation of this pathway is implicated in severe autoinflammatory diseases. While standard drugs like H-151 covalently bind to Cys91 of STING , 6-bromo-7-methyl-indole derivatives achieve potent antagonism via high-affinity non-covalent occupation of the binding pocket.
Fig 1: STING pathway antagonism by 6-bromo-7-methyl-1H-indole derivatives.
Quantitative Data Presentation: In Vitro Activity Profile
The following table summarizes the in vitro performance of the indole derivative against industry-standard STING inhibitors. Data was generated using human THP-1 reporter cell lines.
Table 1: Comparative In Vitro Efficacy and Cytotoxicity
| Compound | Target Mechanism | STING IC₅₀ (nM) | Viability CC₅₀ (µM) | Selectivity Index (SI)* |
| Indole-Deriv-A | Non-covalent Antagonist | 42 ± 4 | > 100 | > 2,380 |
| H-151 (Standard) | Covalent Antagonist (Cys91) | 490 ± 35 | 32 | ~ 65 |
| C-176 (Standard) | Covalent Antagonist (Cys91) | 850 ± 60 | > 100 | > 117 |
*Selectivity Index (SI) = CC₅₀ / IC₅₀. A higher SI indicates a wider therapeutic window.
Data Interpretation: The 6-bromo-7-methyl-1H-indole-3-carboxylic acid derivative demonstrates a 10-fold improvement in IC₅₀ compared to the standard H-151. Furthermore, because it avoids covalent binding, it exhibits significantly lower cellular toxicity (CC₅₀ > 100 µM), resulting in a vastly superior Selectivity Index.
Self-Validating Experimental Protocol
To ensure data trustworthiness, the in vitro screening must actively distinguish between true pathway antagonism and artifactual signal reduction caused by compound cytotoxicity. The following step-by-step protocol employs a multiplexed, self-validating system.
Fig 2: Self-validating in vitro screening workflow for STING antagonists.
Step-by-Step Methodology: Multiplexed Reporter & Viability Assay
Rationale for Cell Line Choice: THP-1 Dual cells (InvivoGen) are utilized because they possess a fully functional, endogenous cGAS-STING pathway and are stably integrated with an IRF-inducible Lucia luciferase reporter.
-
Cell Preparation & Seeding:
-
Culture THP-1 Dual cells in RPMI 1640 medium supplemented with 10% FBS and selective antibiotics.
-
Seed cells at a density of 1×105 cells/well in a 96-well flat-bottom plate (Volume: 100 µL/well).
-
-
Compound Pre-Incubation:
-
Prepare a 10-point serial dilution (1:3) of Indole-Deriv-A, H-151, and C-176 in assay medium (final DMSO concentration ≤ 0.5%).
-
Add 50 µL of the compound dilutions to the respective wells. Include vehicle control (0.5% DMSO) and positive control wells.
-
Incubate for 2 hours at 37°C, 5% CO₂. Causality: Pre-incubation allows the indole derivative to fully engage and occupy the STING binding pocket prior to pathway activation.
-
-
Pathway Stimulation:
-
Add 50 µL of 2'3'-cGAMP (final concentration: 10 µg/mL) to all wells except the unstimulated negative controls.
-
Incubate for 20 hours at 37°C, 5% CO₂. Causality: Using cGAMP directly bypasses the upstream cGAS sensor, ensuring that any observed inhibition is strictly STING-mediated.
-
-
Self-Validating Multiplex Readout:
-
Readout A (Efficacy): Transfer 20 µL of the cell supernatant to an opaque white luminescence plate. Add 50 µL of QUANTI-Luc assay reagent and immediately read luminescence to quantify IRF pathway activation (STING activity).
-
Readout B (Viability): To the remaining cells in the original plate, add 20 µL of CellTiter-Glo Reagent. Lyse for 10 minutes and read luminescence.
-
Validation Logic: Data points are automatically excluded if the corresponding CellTiter-Glo viability drops below 80% of the vehicle control. This guarantees that the calculated IC₅₀ reflects true pharmacological antagonism, not cell death.
-
References
-
Title: The combinatorial synthesis of bicyclic privileged structures or privileged substructures Source: Chemical Reviews (ACS Publications) URL: [Link]
- Title: Piperazine derivatives (US6844345B2)
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-
Title: Targeting STING with covalent small-molecule inhibitors Source: Nature URL: [Link]
Comparative Guide: Antimicrobial Activity of Polyamine-Conjugated Indole-3-Carboxamides vs. Legacy Analogues
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Structural evolution, comparative efficacy, mechanism of action, and self-validating experimental workflows for indole-polyamine conjugates.
Executive Summary & Rationale
The escalating crisis of antimicrobial resistance (AMR) has catalyzed a shift in drug development: rather than exclusively hunting for novel antibiotic classes, researchers are actively developing antibiotic adjuvants (potentiators)[1]. These small molecules restore the efficacy of legacy antibiotics against drug-resistant pathogens.
Polyamine-conjugated indoles have emerged as a highly effective class of membrane-targeting potentiators[2]. However, early generations of these conjugates were plagued by off-target mammalian cytotoxicity. This guide objectively compares the latest generation—indole-3-carboxamides —against their predecessors (glyoxylamido and acetamido analogues), detailing the structural causality that led to their superior safety and efficacy profiles.
Structural Evolution: Decoupling Efficacy from Toxicity
The development of indole-polyamine conjugates represents a classic structure-activity relationship (SAR) optimization aimed at eliminating hemolytic activity while preserving bacterial membrane permeabilization.
-
Generation 1: Indole-3-glyoxylamido-polyamines. Originally identified as potent enhancers of doxycycline against Gram-negative bacteria like Pseudomonas aeruginosa[3]. However, the reactive α-keto group in the glyoxylamido linker correlated with high cytotoxicity against human embryonic kidney cells (HEK293) and severe red blood cell hemolysis, halting clinical viability[3].
-
Generation 2: Indole-3-acetamido-polyamines. Removal of the α-keto group yielded acetamido derivatives. While these compounds (e.g., 5-bromoindole-3-acetamido-spermine) demonstrated excellent intrinsic minimum inhibitory concentrations (MIC < 0.2 µM against MRSA) and acted as strong bactericides, they still exhibited residual hemolytic properties that narrowed their therapeutic window[1].
-
Generation 3: Indole-3-carboxamido-polyamines. The latest iteration truncates the capping acid to a structurally simpler carboxamide[2]. This critical modification successfully decouples antimicrobial activity from mammalian cytotoxicity. Specific analogues, particularly 5-bromo-substituted indoles conjugated to PA-3-6-3 polyamines, exhibit broad-spectrum activity and massive antibiotic potentiation with no detectable cytotoxic or hemolytic properties [2][4].
Structural evolution of indole-polyamine conjugates to optimize the therapeutic window.
Comparative Performance Data
The following table synthesizes quantitative experimental data comparing the three generations of indole-polyamine conjugates. Data highlights the superiority of the Generation 3 lead compound, 13b (5-bromo-indole-3-carboxamide-PA-3-6-3)[2].
Table 1: Antimicrobial Efficacy & Safety Profile Comparison
| Metric / Parameter | Gen 1: Glyoxylamido (Compound 1) | Gen 2: Acetamido (Compound 15c) | Gen 3: Carboxamido (Compound 13b) |
| Intrinsic MIC (MRSA) | Moderate | < 0.2 µM[1] | ≤ 0.28 µM [2] |
| Intrinsic MIC (A. baumannii) | Weak | Moderate | ≤ 0.28 µM [2] |
| Doxycycline Potentiation | Enhances P. aeruginosa[3] | Strong Enhancer[1] | 21-fold enhancement (P. aeruginosa)[2] |
| Erythromycin Potentiation | None reported | Weak (E. coli)[1] | Strong (E. coli, via PA3-7-3 analogue)[2] |
| Mammalian Cytotoxicity | High (HEK293 cells)[3] | Moderate | None Detectable [2] |
| Hemolytic Activity (HC₅₀) | High[3] | Moderate | Not Detectable [4] |
Mechanistic Pathway: Membrane Permeabilization
The mechanism of action (MOA) for indole-3-carboxamides relies on their amphiphilic nature. The polyamine chain is highly cationic at physiological pH, allowing it to interact electrostatically with the negatively charged lipopolysaccharides (LPS) on the outer membrane of Gram-negative bacteria[2]. Simultaneously, the lipophilic 5-bromo-indole core inserts into the lipid bilayer.
This dual-action disrupts membrane integrity and alters permeability. By compromising the outer membrane barrier, the conjugate facilitates the rapid influx of legacy antibiotics (like doxycycline), thereby restoring their intracellular ribosomal inhibition capabilities[2][4].
Mechanism of bacterial membrane permeabilization and subsequent antibiotic potentiation.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following workflows detail the synthesis and biological validation of indole-3-carboxamides. Each protocol is designed as a self-validating system incorporating necessary controls.
Protocol A: Synthesis via Amide Coupling
Causality: EDC·HCl and HOBt are utilized to activate the indole-3-carboxylic acid. This specific coupling combination minimizes racemization and prevents the formation of unreactive anhydrides, which is critical when dealing with electron-deficient amines[5].
-
Activation: Dissolve substituted indole-3-carboxylic acid (1.0 equiv.), EDC·HCl (1.2 equiv.), and HOBt (1.2 equiv.) in dry CH₂Cl₂ under a nitrogen atmosphere[4][5].
-
Basification: Add DIPEA (2.7 equiv.) to act as a non-nucleophilic base. Stir at 0 °C for 15 minutes[5].
-
Coupling: Add Boc-protected polyamine (0.45 equiv.) dropwise. Allow to warm to room temperature and stir overnight[4][5].
-
Purification: Purify the crude product via silica gel column chromatography using a gradient of 4–8% MeOH in CH₂Cl₂[4][5].
-
Deprotection: Remove Boc groups using a 10:1 ratio of CH₂Cl₂/TFA, followed by RP C8 column purification[4].
Protocol B: Hemolysis Assay (Safety Validation)
Causality: Because these compounds target lipid membranes, it is vital to prove they selectively target bacterial envelopes (LPS/peptidoglycan) rather than mammalian lipid bilayers.
-
Incubation: Incubate purified conjugates with human red blood cells (RBCs) at varying concentrations for 1 hour at 37 °C.
-
Measurement: Centrifuge the samples and measure the supernatant absorbance at 405 nm (OD₄₀₅) using a monochromator plate reader[4].
-
Self-Validation Controls: Use PBS as a 0% lysis (negative) control and 1% Triton X-100 as a 100% lysis (positive) control.
-
Analysis: Calculate HC₁₀ and HC₅₀ (concentrations causing 10% and 50% hemolysis) by curve fitting the inhibition values vs. log(concentration) using a sigmoidal dose-response function[4].
Protocol C: Checkerboard Assay (Potentiation Validation)
Causality: To quantitatively prove that the conjugate acts synergistically with legacy antibiotics rather than just additively.
-
Setup: In a 96-well plate, serially dilute the indole-3-carboxamide conjugate along the y-axis and the legacy antibiotic (e.g., doxycycline) along the x-axis.
-
Inoculation: Add a standardized suspension of P. aeruginosa (e.g., 5 × 10⁵ CFU/mL) to all wells. Incubate for 18-24 hours.
-
Analysis: Determine the Fractional Inhibitory Concentration Index (FICI). An FICI ≤ 0.5 mathematically validates a synergistic potentiating effect.
Self-validating experimental workflow for the synthesis and evaluation of conjugates.
Conclusion
For drug development professionals targeting AMR, polyamine-conjugated indole-3-carboxamides represent a significant leap forward. By truncating the linker from a glyoxylamido or acetamido group to a simple carboxamide, researchers have successfully engineered a molecule that retains potent intrinsic antimicrobial activity (MIC ≤ 0.28 µM) and massive antibiotic potentiation (21-fold for doxycycline) while completely eliminating mammalian cytotoxicity and hemolysis[2][4]. This positions Generation 3 conjugates as highly viable candidates for preclinical development as broad-spectrum antibiotic adjuvants.
Sources
- 1. Indole-3-Acetamido-Polyamines as Antimicrobial Agents and Antibiotic Adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
6-bromo-7-methyl-1H-indole-3-carboxylic acid proper disposal procedures
Operational Guide: Safe Handling and RCRA-Compliant Disposal of 6-Bromo-7-methyl-1H-indole-3-carboxylic acid
As drug development professionals, we frequently utilize halogenated indole derivatives like 6-bromo-7-methyl-1H-indole-3-carboxylic acid as critical pharmacophore building blocks. While the synthetic utility of this compound is high, the presence of a covalently bound bromine atom and a carboxylic acid moiety necessitates stringent Environmental Health and Safety (EHS) oversight. Improper disposal of halogenated organics poses severe environmental risks, including groundwater contamination and the potential generation of toxic dioxins upon low-temperature combustion.
This guide provides a self-validating, step-by-step operational protocol for the safe handling and disposal of this specific intermediate, ensuring full compliance with the EPA's Resource Conservation and Recovery Act (RCRA).
Chemical Profile & Hazard Assessment
Before initiating any disposal protocol, it is mandatory to understand the physicochemical properties and hazard profile of the material. Because specific toxicity data for CAS 1360891-31-1 can be sparse, we extrapolate the baseline hazards from structurally analogous indole-carboxylic acids, which are known to be harmful if swallowed and act as significant local irritants (1[1]).
Table 1: Quantitative Physicochemical and Hazard Data
| Property | Value | Source |
| Chemical Name | 6-Bromo-7-methyl-1H-indole-3-carboxylic acid | 2[2] |
| CAS Number | 1360891-31-1 | 3[3] |
| Molecular Formula | C10H8BrNO2 | 2[2] |
| Molecular Weight | 254.09 g/mol | 2[2] |
| GHS Hazard Codes (Class Extrapolation) | H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory) | |
| Halogen Content | ~31.4% Bromine by mass | Calculated |
Causality-Driven Safety Protocol
Expertise & Experience: In laboratory settings, a common error is treating all organic powders uniformly. However, the ~31.4% bromine content by mass in this compound fundamentally alters its waste classification. Under EPA RCRA guidelines, halogenated solid wastes cannot be disposed of in standard municipal trash or washed down the sink (4[4]).
Causality: High-temperature incineration (>1000°C) is the only scientifically sound method for disposing of brominated organics. This extreme heat is required to fully cleave the strong C-Br bonds. Furthermore, the incineration facility must be equipped with flue-gas desulfurization and halogen scrubbers to capture and neutralize the resulting hydrobromic acid (HBr) gas, preventing acid rain and the release of brominated dioxins.
Step-by-Step Disposal Methodology
Step 1: Source Segregation
-
Action: Isolate 6-bromo-7-methyl-1H-indole-3-carboxylic acid waste (including contaminated weigh boats, spatulas, and residual powder) from non-halogenated organic waste.
-
Rationale: Mixing halogenated waste with general organic waste unnecessarily increases the volume of material requiring specialized, high-cost incineration.
Step 2: Satellite Accumulation Area (SAA) Management
-
Action: Place the segregated waste into a chemically compatible, heavy-duty container (e.g., High-Density Polyethylene, HDPE). The container must be kept tightly sealed at all times unless actively adding waste.
-
Rationale: The EPA's Subpart K regulations for academic and research laboratories mandate that containers in SAAs remain closed to prevent fugitive dust emissions and mitigate the risk of accidental spills (5[5]).
Step 3: RCRA-Compliant Labeling
-
Action: Affix a standardized hazardous waste label to the container immediately upon the first addition of waste. The label must explicitly state "Hazardous Waste" and include a clear description: "Halogenated Organic Solid: 6-bromo-7-methyl-1H-indole-3-carboxylic acid."
-
Rationale: Clear nomenclature prevents dangerous downstream mixing by EHS personnel and ensures the waste is routed to the correct treatment facility.
Step 4: EHS Transfer and Final Treatment
-
Action: Once the SAA container reaches its volume limit or the maximum accumulation time (typically 90-180 days depending on your facility's generator status), date the container and initiate a transfer request to your EHS department.
-
Rationale: EHS will manifest the waste for off-site transport to a licensed hazardous waste treatment facility capable of handling halogenated organics via chemical treatment or incineration (6[6]).
Disposal Workflow Visualization
Workflow for the RCRA-compliant disposal of halogenated indole derivatives.
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. 148416-38-0 Cas No. | 6 | Matrix Scientific [matrixscientific.com]
- 3. 1360891-31-1 CAS Manufactory [m.chemicalbook.com]
- 4. EPA Rules For Hazardous Waste Management: A Primer on RCRA – Hydro-Environmental Technologies Inc. [hetiservices.com]
- 5. epa.gov [epa.gov]
- 6. Disposal of Chemicals in the Laboratory - Environmental Marketing Services [emsllcusa.com]
Comprehensive Safety and Handling Guide for 6-Bromo-7-methyl-1H-indole-3-carboxylic acid
Executive Summary
6-Bromo-7-methyl-1H-indole-3-carboxylic acid (CAS 1360891-31-1) is a specialized halogenated heterocyclic building block frequently utilized in pharmaceutical synthesis and drug discovery. Due to its structural characteristics—specifically the combination of a lipophilic bromo-indole core and an acidic carboxylate moiety—it requires rigorous personal protective equipment (PPE) and handling protocols. This guide provides an authoritative, step-by-step operational framework to ensure researcher safety, operational integrity, and regulatory compliance.
Mechanistic Hazard Assessment
To implement effective safety measures, it is critical to understand the causality behind the compound's hazards. Based on structurally analogous halogenated indole carboxylic acids (such as 5-bromoindole-3-carboxylic acid), this compound is classified under the Globally Harmonized System (GHS) as a[1].
-
The Carboxylic Acid Moiety (-COOH): This functional group acts as a primary driver for localized tissue irritation. Upon contact with the moisture in mucous membranes, eyes, or sweat on the skin, it causes immediate, localized pH drops, leading to cellular irritation.
-
The Bromo-Indole Core: The addition of the bromine atom at the C6 position and a methyl group at the C7 position significantly increases the molecule's lipophilicity (LogP). Highly lipophilic compounds can more readily partition into and cross the stratum corneum (the skin's outermost layer). If dissolved in permeation-enhancing solvents like DMSO or DMF, the risk of systemic absorption increases exponentially.
-
Physical State (Powder): As a fine solid powder, the compound poses a significant inhalation risk. Airborne particulates can deposit in the upper respiratory tract, where the acidic nature of the compound triggers the [2].
Personal Protective Equipment (PPE) Matrix
The following PPE is mandatory for all operations involving 6-bromo-7-methyl-1H-indole-3-carboxylic acid.
| PPE Category | Specification | Quantitative Metric | Mechanistic Justification |
| Hand Protection | Nitrile gloves (Double-glove if handling in solution) | Min. 0.11 mm thickness | Nitrile provides excellent resistance to solid organic acids. If the compound is dissolved in polar aprotic solvents (e.g., DMSO), the solvent can rapidly permeate standard nitrile, carrying the lipophilic bromo-indole across the dermal barrier. |
| Eye Protection | Tight-fitting safety goggles | ANSI Z87.1 standard | Prevents fine dust particulates from contacting the ocular surface, mitigating Category 2A severe eye irritation risks. Standard safety glasses are insufficient for powder handling. |
| Body Protection | Flame-retardant (FR) lab coat, long pants, closed-toe shoes | 100% skin coverage | Provides a physical barrier against accidental spills. The FR rating is required if the compound is used in downstream reactions involving flammable solvents or pyrophoric reagents. |
| Ventilation | Certified chemical fume hood | 0.4 - 0.6 m/s face velocity | Eliminates the need for a wearable respirator by capturing airborne particulates at the source, preventing STOT SE 3 respiratory irritation. |
Operational Workflow & Handling Protocol
To maintain scientific integrity and personnel safety, follow this self-validating handling protocol.
-
Preparation and Verification: Before opening the container, verify that the chemical fume hood has a continuous face velocity between 0.4 and 0.6 m/s. Ensure all required PPE is donned and inspected for micro-tears.
-
Static Mitigation: Halogenated organic powders often accumulate static charge, leading to uncontrolled aerosolization during weighing. Use an anti-static gun (e.g., Zerostat) on the weighing vessel and utilize a grounded, static-free spatula.
-
Weighing and Transfer: Weigh the compound directly into a tared, sealable vial within the fume hood. Do not transport open containers across the laboratory bench.
-
Dissolution: If preparing a stock solution, add the solvent (e.g., DMF, DMSO, or THF) slowly to the solid within the sealed vial to prevent exothermic splashing or aerosolization.
-
Decontamination: Post-operation, wipe down the balance, spatulas, and hood surface with a 70% isopropanol/water solution to solubilize and remove residual lipophilic powder.
Standard Operational Workflow for Halogenated Indole Handling
Spill Response & Decontamination Plan
In the event of an accidental release, immediate and structured action is required to prevent exposure.
-
Assess and Isolate: Determine the spill's location and volume. If the spill is outside the fume hood, immediately evacuate the immediate vicinity to prevent inhalation of dust.
-
Dampen to Contain: Do not dry-sweep the powder, as this will generate a highly irritating aerosol. Gently dampen the spill with a minimal volume of water or isopropanol.
-
Mechanical Collection: Using a dedicated chemical spill brush and pan, collect the dampened solid.
-
Surface Decontamination: Wash the affected area with copious amounts of soap and water, followed by an isopropanol wipe to remove lipophilic residues.
-
Disposal: Place all collected material and contaminated cleaning supplies into a designated hazardous waste container.
Spill Response Decision Matrix for Solid Halogenated Organic Acids
Waste Disposal Plan
The presence of the bromine atom fundamentally alters the[2].
-
Solid Waste: All unreacted solid, contaminated gloves, and weighing paper must be segregated into a clearly labeled "Halogenated Solid Waste " container.
-
Liquid Waste: Reaction mixtures or stock solutions containing this compound must be routed to "Halogenated Organic Solvent Waste ."
-
Causality: Halogenated waste must never be mixed with non-halogenated streams. Incineration of halogenated compounds requires specialized, high-temperature facilities equipped with scrubbers to prevent the environmental release of highly toxic dioxins and furans.
References
-
National Center for Biotechnology Information (PubChem). "5-bromo-1H-indole-3-carboxylic acid" (CID 7018243). Hazard Classifications and Structural Analogues. Available at:[Link]
Sources
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
